Phosphonoacetaldehyde
描述
Structure
3D Structure
属性
CAS 编号 |
16051-76-6 |
|---|---|
分子式 |
C2H5O4P |
分子量 |
124.03 g/mol |
IUPAC 名称 |
2-oxoethylphosphonic acid |
InChI |
InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6) |
InChI 键 |
YEMKIGUKNDOZEG-UHFFFAOYSA-N |
SMILES |
C(C=O)P(=O)(O)O |
规范 SMILES |
C(C=O)P(=O)(O)O |
其他CAS编号 |
16051-76-6 |
同义词 |
2-phosphonoacetaldehyde acetylphosphonate phosphonoacetaldehyde |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Discovery and Isolation of Phosphonoacetaldehyde in Microorganisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonoacetaldehyde (PnAA) is a pivotal intermediate in the microbial metabolism of phosphonates, a diverse class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its discovery and the elucidation of its metabolic pathways have been crucial in understanding microbial strategies for phosphorus acquisition and the biosynthesis of bioactive phosphonate (B1237965) natural products. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and degradation of PnAA in microorganisms. It details the key enzymatic reactions, summarizes quantitative data on enzyme kinetics, and presents structured experimental protocols for the isolation and analysis of this important metabolite. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex processes involved. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and natural product discovery.
Introduction
Phosphonates are a significant class of natural products that play diverse roles in microbial physiology, from structural components of membranes to potent antibiotics and herbicides.[1][2] The biosynthesis and degradation of these compounds involve unique enzymatic transformations, with this compound (PnAA) emerging as a central metabolic intermediate.[1][2] The discovery of PnAA and the subsequent characterization of its metabolic pathways have provided profound insights into the biogeochemical cycling of phosphorus and have opened avenues for the discovery and development of new therapeutic agents.
This guide will delve into the core aspects of PnAA metabolism in microorganisms, with a focus on its discovery, the key enzymes involved in its formation and breakdown, and practical methodologies for its isolation and characterization.
Discovery and Key Microorganisms
The initial identification of this compound as a metabolic intermediate was a landmark in understanding phosphonate degradation. Early studies on Bacillus cereus demonstrated the conversion of 2-aminoethylphosphonate (2-AEP), a widely distributed natural phosphonate, into PnAA.[3] This discovery was pivotal as it established a key step in the mineralization of organophosphonates, allowing microorganisms to utilize these stable compounds as a phosphorus source. Subsequent research has identified PnAA metabolism in a wide range of bacteria, including species of Pseudomonas, Streptomyces, and various marine microorganisms.[4][5]
Biochemical Pathways Involving this compound
This compound is strategically positioned at the crossroads of phosphonate biosynthesis and catabolism. Its formation and consumption are catalyzed by a specific set of enzymes that are tightly regulated within the microbial cell.
Biosynthesis of this compound
The biosynthesis of PnAA is a critical step in the production of various phosphonate-containing natural products. The pathway typically initiates from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP).
The key enzymes involved in the biosynthesis of PnAA are:
-
Phosphoenolpyruvate phosphomutase (PepM): This enzyme catalyzes the intramolecular rearrangement of PEP to phosphonopyruvate (B1221233) (PnPy), forming the characteristic C-P bond.[6]
-
Phosphonopyruvate decarboxylase (Ppd): PnPy is then decarboxylated by Ppd to yield this compound.[6] This two-step conversion from a central metabolite highlights the specialized nature of phosphonate biosynthesis.
Figure 1: Biosynthesis of this compound.
Degradation of this compound
Microorganisms have evolved efficient pathways to degrade phosphonates, liberating inorganic phosphate (B84403) that can be assimilated. PnAA is a central intermediate in the degradation of 2-AEP, one of the most abundant natural phosphonates.
The primary pathway for PnAA degradation involves:
-
2-Aminoethylphosphonate:pyruvate aminotransferase (PhnW): This enzyme catalyzes the transamination of 2-AEP to produce PnAA and L-alanine.[5]
-
This compound hydrolase (PhnX) (also known as phosphonatase): PhnX then cleaves the C-P bond of PnAA to yield acetaldehyde (B116499) and inorganic phosphate (Pi).[5]
An alternative degradation pathway has also been identified in some bacteria:
-
This compound dehydrogenase (PhnY): In this pathway, PnAA is first oxidized by PhnY to phosphonoacetate.[1]
-
Phosphonoacetate hydrolase (PhnA): Phosphonoacetate is subsequently hydrolyzed by PhnA to acetate (B1210297) and inorganic phosphate.[1]
Figure 2: Degradation pathways of this compound.
Quantitative Data
The following tables summarize key quantitative data related to the enzymes involved in this compound metabolism. This information is critical for understanding the efficiency of these pathways and for designing experiments for metabolic engineering and drug discovery.
| Enzyme | Organism | Substrate | Km (mM) | kcat (s-1) | Reference |
| This compound Hydrolase (PhnX) | Bacillus cereus | This compound | 0.13 ± 0.02 | 15.0 ± 1.0 | [7] |
| This compound Hydrolase (PhnX) | Salmonella typhimurium | This compound | 0.25 ± 0.03 | 25.0 ± 2.0 | [7] |
| This compound Dehydrogenase (PhnY) | Sinorhizobium meliloti | This compound | 0.0032 ± 0.0007 | 2.2 ± 0.1 | [1] |
| 2-AEP:pyruvate aminotransferase (PhnW) | Pseudomonas putida | 2-Aminoethylphosphonate | 3.2 ± 0.2 | 15.5 ± 0.3 | [5] |
Table 1: Kinetic Parameters of Key Enzymes in this compound Metabolism
| Microorganism | Condition | PnAA Production/Utilization | Method | Reference |
| Pseudomonas putida BIRD-1 | Growth on 2-AEP as sole C, N, or P source | Implied utilization | Growth curves and proteomics | [5] |
| Streptomyces hygroscopicus | Fermentation for Rapamycin (B549165) production | Potential for PnAA as intermediate | HPLC analysis of final product | [8] |
| Pseudomonas putida | Growth on glyphosate | Implied utilization of phosphonates | Growth curves | [9] |
Table 2: Examples of Microorganisms Involved in this compound Metabolism (Note: Direct quantitative data on PnAA concentrations in these studies is limited; the table reflects the context of PnAA metabolism.)
Experimental Protocols
The isolation and analysis of this compound from microbial cultures require careful handling due to its potential instability. The following protocols provide a general framework that can be adapted based on the specific microorganism and experimental goals.
Protocol 1: General Procedure for Extraction of this compound from Microbial Culture
This protocol outlines a general method for the extraction of PnAA from bacterial cells and culture broth.
Materials:
-
Bacterial culture grown under conditions expected to produce PnAA.
-
Centrifuge and centrifuge tubes.
-
Ice bath.
-
Extraction solvent (e.g., cold methanol, ethanol, or a chloroform/methanol/water mixture).
-
Rotary evaporator or vacuum concentrator.
-
Syringe filters (0.22 µm).
Procedure:
-
Harvesting Cells: Centrifuge the microbial culture (e.g., 5,000 x g for 15 minutes at 4°C) to separate the cell pellet from the supernatant.
-
Supernatant Extraction: Carefully decant the supernatant. For extracellular PnAA analysis, the supernatant can be directly processed or extracted. A common method is liquid-liquid extraction with a solvent like ethyl acetate, though for a polar compound like PnAA, direct analysis after filtration might be more appropriate.[10]
-
Cell Pellet Extraction: Resuspend the cell pellet in a small volume of cold extraction solvent. The choice of solvent is critical and may need optimization. A common approach for polar metabolites is extraction with cold 80% methanol.
-
Cell Lysis: Disrupt the cells to release intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles, all performed on ice to minimize degradation.
-
Clarification: Centrifuge the cell lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris.
-
Concentration: Transfer the clarified supernatant (and the processed culture supernatant if being analyzed separately) to a new tube and concentrate it using a rotary evaporator or a vacuum concentrator at a low temperature.
-
Final Preparation: Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., ultrapure water or the initial mobile phase for chromatography). Filter the reconstituted extract through a 0.22 µm syringe filter before analysis.
Figure 3: General workflow for the extraction of PnAA.
Protocol 2: Purification of this compound using Ion-Exchange Chromatography
Ion-exchange chromatography (IEC) is a powerful technique for purifying charged molecules like this compound from complex mixtures.
Materials:
-
Crude PnAA extract (from Protocol 1).
-
Ion-exchange chromatography system (e.g., FPLC or HPLC).
-
Anion exchange column (e.g., a quaternary ammonium-based resin).
-
Equilibration buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Elution buffer (e.g., 20 mM Tris-HCl, pH 7.5, with a gradient of 0-1 M NaCl).
-
Fraction collector.
Procedure:
-
Column Equilibration: Equilibrate the anion exchange column with several column volumes of equilibration buffer until the baseline conductivity is stable.
-
Sample Loading: Load the filtered crude extract onto the equilibrated column.
-
Washing: Wash the column with equilibration buffer to remove unbound and weakly bound contaminants.
-
Elution: Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl in the equilibration buffer). This compound, being negatively charged due to the phosphonate group, will elute at a specific salt concentration.
-
Fraction Collection: Collect fractions throughout the elution process.
-
Analysis of Fractions: Analyze the collected fractions for the presence of PnAA using a suitable analytical method (e.g., LC-MS or a specific enzyme assay).
-
Pooling and Desalting: Pool the fractions containing pure PnAA. If necessary, desalt the pooled fractions using dialysis or a desalting column.
Protocol 3: Quantification of this compound by LC-MS
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and specific method for the quantification of PnAA.
Materials:
-
Purified PnAA sample or crude extract.
-
LC-MS system (e.g., a UPLC coupled to a triple quadrupole or high-resolution mass spectrometer).
-
Reversed-phase C18 column or a HILIC column suitable for polar compounds.
-
Mobile phase A (e.g., 0.1% formic acid in water).
-
Mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
This compound standard for calibration curve.
Procedure:
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Chromatographic Separation: Inject the sample onto the LC system. Separate the components using a suitable gradient of mobile phase A and B. A HILIC column may provide better retention for the polar PnAA.
-
Mass Spectrometric Detection: Detect PnAA using the mass spectrometer in negative ion mode, monitoring for its specific mass-to-charge ratio (m/z). For enhanced specificity and sensitivity, use tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).
-
Quantification: Generate a standard curve using known concentrations of a PnAA standard. Quantify the amount of PnAA in the sample by comparing its peak area to the standard curve.
Protocol 4: Derivatization of this compound for GC-MS Analysis
For analysis by gas chromatography-mass spectrometry (GC-MS), the polar and non-volatile PnAA needs to be derivatized to increase its volatility.
Materials:
-
Dried PnAA extract.
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS, or a hydroxylamine (B1172632) reagent followed by silylation).[1][11]
-
Anhydrous solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heating block or oven.
-
GC-MS system with a suitable column (e.g., a non-polar or medium-polarity column).
Procedure:
-
Derivatization Reaction: To the dried extract, add the derivatization reagent and anhydrous solvent. For silylation with BSTFA, a common procedure is to incubate the mixture at 60-70°C for 30-60 minutes.
-
GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system.
-
Separation and Detection: Separate the derivatized PnAA from other components on the GC column using a suitable temperature program. Detect the derivatized compound using the mass spectrometer.
-
Identification: Identify the derivatized PnAA based on its retention time and mass spectrum, comparing it to a derivatized standard if available.
Conclusion
The discovery and ongoing study of this compound in microorganisms have been instrumental in advancing our understanding of phosphonate metabolism and its ecological significance. The intricate enzymatic pathways for its synthesis and degradation underscore the metabolic versatility of microbes in scavenging essential nutrients from their environment. The experimental protocols and quantitative data presented in this guide offer a practical framework for researchers to further investigate PnAA and its role in microbial physiology and biochemistry. Continued research in this area holds the promise of uncovering novel enzymes, metabolic pathways, and bioactive compounds with potential applications in medicine, agriculture, and biotechnology.
References
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The identification of 2-phosphonoacetaldehyde as an intermediate in the degradation of 2-aminoethylphosphonate by Bacillus cereus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. opus.govst.edu [opus.govst.edu]
- 5. 2‐Aminoethylphosphonate utilization in Pseudomonas putida BIRD‐1 is controlled by multiple master regulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Microbial Degradation of Natural and Anthropogenic Phosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production of rapamycin in Streptomyces hygroscopicus from glycerol-based media optimized by systemic methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. banglajol.info [banglajol.info]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Phosphonoacetaldehyde (CAS 16051-76-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonoacetaldehyde, with CAS number 16051-76-6, is a key intermediate in the biosynthesis and degradation of phosphonates—a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its structural similarity to acetaldehyde (B116499) and its role in crucial metabolic pathways make it a molecule of significant interest in biochemistry, microbiology, and drug development. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological roles, and safety considerations of this compound, supported by experimental data and pathway visualizations.
Chemical and Physical Properties
This compound, systematically named (2-oxoethyl)phosphonic acid, is a phosphonic acid derivative of acetaldehyde.[1] Its chemical structure consists of an aldehyde functional group attached to a methylene (B1212753) bridge, which is in turn bonded to a phosphonic acid moiety.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 16051-76-6 | [1] |
| Molecular Formula | C₂H₅O₄P | [1] |
| Molecular Weight | 124.03 g/mol | [1] |
| IUPAC Name | (2-oxoethyl)phosphonic acid | [1] |
| Synonyms | 2-Phosphonoacetaldehyde, Acetylphosphonate | [1] |
| Density | 1.589 g/cm³ (Predicted) | [2] |
| Boiling Point | 350 °C at 760 mmHg (Predicted) | [2] |
| Flash Point | 165.5 °C (Predicted) | [2] |
| Refractive Index | 1.461 (Predicted) | [2] |
| Vapor Pressure | 7.78E-06 mmHg at 25°C (Predicted) | [2] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively published. However, based on the known structure and general principles of spectroscopy for phosphonates, the following characteristics can be anticipated.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum would be expected to show signals for the aldehydic proton and the methylene protons. The aldehydic proton would appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons would appear as a doublet of doublets due to coupling with both the aldehydic proton and the phosphorus atom.
-
¹³C NMR: Two signals would be expected: one for the carbonyl carbon of the aldehyde and another for the methylene carbon. Both signals would exhibit coupling to the phosphorus atom.
-
³¹P NMR: A single resonance would be expected, likely with proton coupling, appearing as a triplet. The chemical shift would be in the typical range for alkylphosphonates.[3][4][5]
2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to its functional groups:
-
O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ characteristic of the phosphonic acid group.[6]
-
C=O stretch: A strong absorption around 1720-1740 cm⁻¹ for the aldehyde carbonyl group.
-
P=O stretch: A strong band in the range of 1200-1300 cm⁻¹.
-
P-O-H and C-P stretches: Multiple bands in the fingerprint region.
2.3. Mass Spectrometry (MS)
The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the aldehyde group, water, and portions of the phosphonic acid moiety. Electrospray ionization (ESI) mass spectrometry has been used to detect covalent intermediates of enzymes with this compound.[7]
Synthesis
This compound can be synthesized through both chemical and enzymatic methods.
3.1. Chemical Synthesis
While a specific, detailed protocol for the chemical synthesis of this compound is not widely available, general methods for the synthesis of α-oxo phosphonates can be adapted. One common approach is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with a halo-aldehyde or its protected form.[8] Subsequent hydrolysis of the resulting phosphonate (B1237965) ester would yield this compound.
3.2. Enzymatic Synthesis
A well-documented method for the synthesis of radiolabeled this compound involves a three-enzyme system. This method is particularly useful for producing tracers for metabolic and mechanistic studies.
Experimental Protocol: Enzymatic Synthesis of [¹⁴C]-Phosphonoacetaldehyde
Materials:
-
[2-¹⁴C]pyruvate
-
ATP (Adenosine triphosphate)
-
Inorganic phosphate (B84403) (Pi)
-
Pyruvate phosphate dikinase (PPDK)
-
Inorganic pyrophosphatase
-
Phosphoenolpyruvate (PEP) mutase
-
Phosphonopyruvate (B1221233) decarboxylase
-
Reaction buffer (e.g., 50 mM K⁺Hepes, pH 7.5)
-
MgCl₂
-
Thiamine (B1217682) diphosphate
Procedure:
-
Synthesis of [2-¹⁴C]PEP:
-
Incubate [2-¹⁴C]pyruvate with ATP, Pi, PPDK, and inorganic pyrophosphatase. The pyrophosphatase drives the reaction towards PEP formation by hydrolyzing the pyrophosphate byproduct.
-
Purify the resulting [2-¹⁴C]PEP using an appropriate chromatographic method (e.g., DEAE Sepharose column).
-
-
Conversion to [1-¹⁴C]this compound:
-
Incubate the purified [2-¹⁴C]PEP with PEP mutase and phosphonopyruvate decarboxylase in a reaction buffer containing MgCl₂ and thiamine diphosphate.
-
The reaction proceeds via the formation of phosphonopyruvate, which is then decarboxylated to this compound.
-
The enzymes can be removed by ultrafiltration.
-
The workflow for this enzymatic synthesis is illustrated in the following diagram.
References
- 1. This compound | C2H5O4P | CID 490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS#:16051-76-6 | Chemsrc [chemsrc.com]
- 3. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 4. trilinkbiotech.com [trilinkbiotech.com]
- 5. nmr.oxinst.com [nmr.oxinst.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diethyl (2-amino-2-oxoethyl)phosphonate | 5464-68-6 | Benchchem [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Phosphonoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phosphonoacetaldehyde is a key metabolic intermediate in the biosynthesis and degradation of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. Its unique structural features, combining an aldehyde functionality with a phosphonic acid moiety, make it a molecule of significant interest in biochemistry and drug discovery. This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and biological significance of this compound. It includes detailed tables of its physicochemical properties, experimental protocols for its synthesis and enzymatic analysis, and diagrams of its key metabolic pathways.
Molecular Structure and Physicochemical Properties
This compound, with the chemical formula C₂H₅O₄P, is a phosphonic acid analog of acetaldehyde (B116499). The presence of the phosphonic acid group, a bioisostere of the phosphate (B84403) group, imparts unique chemical and biological properties to the molecule.[1][2]
Structural Information
| Identifier | Value |
| IUPAC Name | (2-Oxoethyl)phosphonic acid[2] |
| CAS Number | 16051-76-6[2] |
| Molecular Formula | C₂H₅O₄P[2] |
| Molecular Weight | 124.03 g/mol [2] |
| SMILES | O=CCP(O)(O)=O[3] |
| InChI | InChI=1S/C2H5O4P/c3-1-2-7(4,5)6/h1H,2H2,(H2,4,5,6)[3] |
Physicochemical Data
A summary of the available physicochemical data for this compound is presented below. It is important to note that experimental data for some properties are limited, and some values are estimated based on related compounds.
| Property | Value | Reference |
| Density | 1.589 g/cm³ | |
| Boiling Point | 350 °C at 760 mmHg | |
| Flash Point | 165.5 °C | |
| Vapor Pressure | 7.78E-06 mmHg at 25°C | |
| Refractive Index | 1.461 | |
| pKa₁ | ~1.1 - 2.3 (estimated) | [4] |
| pKa₂ | ~5.3 - 8.05 (estimated) | [4][5][6] |
Note: pKa values are estimated based on general values for phosphonic acids. The first pKa corresponds to the first deprotonation of the phosphonic acid group, and the second pKa to the second deprotonation. At a physiological pH of 7.3, the monovalent anion, this compound(1-), is the major species.[1]
Spectroscopic Data
-
¹H NMR: An aldehydic proton (CHO) would appear significantly downfield (around 9-10 ppm). The methylene (B1212753) protons (CH₂) adjacent to the phosphonate (B1237965) group would likely appear as a doublet of triplets due to coupling with both the phosphorus atom and the aldehydic proton.
-
¹³C NMR: The carbonyl carbon of the aldehyde would have a chemical shift in the range of 190-200 ppm. The methylene carbon attached to the phosphorus would show a characteristic splitting due to C-P coupling.
-
³¹P NMR: A single resonance is expected in the phosphonate region of the spectrum.
-
Mass Spectrometry: The molecular ion peak [M]+ at m/z 124 would be expected, along with characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the C=O stretch of the aldehyde, P=O stretch, P-O-H, and C-P bonds.
Chemical Synthesis
While enzymatic synthesis of radiolabeled this compound is well-documented, a general chemical synthesis can be achieved through the hydrolysis of a protected precursor, such as a diethyl acetal (B89532).
General Chemical Synthesis Protocol: Hydrolysis of Diethyl 2-(Diethoxyphosphoryl)acetaldehyde Diethyl Acetal
This protocol is a general guideline based on standard organic chemistry procedures for the deprotection of acetals.
Materials:
-
Diethyl 2-(diethoxyphosphoryl)acetaldehyde diethyl acetal
-
Hydrochloric acid (e.g., 1 M aqueous solution)
-
Organic solvent (e.g., dichloromethane (B109758) or ether)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolve diethyl 2-(diethoxyphosphoryl)acetaldehyde diethyl acetal in a suitable organic solvent.
-
Add an aqueous solution of hydrochloric acid to the reaction mixture.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or NMR spectroscopy.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate (B86663), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification of the product can be achieved by column chromatography on silica (B1680970) gel.
Biological Significance and Metabolic Pathways
This compound is a central intermediate in the metabolism of phosphonates. It is involved in both the biosynthesis of phosphonate-containing natural products and the degradation of compounds like 2-aminoethylphosphonate (2-AEP).[4][7]
Biosynthesis of this compound
The formation of the C-P bond is a key step in phosphonate biosynthesis and is initiated by the enzymatic rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (P-Pyr) by the enzyme PEP phosphomutase. Phosphonopyruvate is then decarboxylated by phosphonopyruvate decarboxylase to yield this compound.
Degradation Pathways of this compound
This compound can be metabolized through several enzymatic pathways, primarily leading to the release of inorganic phosphate, which can be utilized by the organism.
-
Hydrolysis to Acetaldehyde and Phosphate: this compound hydrolase (also known as phosphonatase) catalyzes the direct cleavage of the C-P bond, producing acetaldehyde and inorganic phosphate.[8]
-
Oxidation to Phosphonoacetate: this compound dehydrogenase oxidizes this compound to phosphonoacetate, which is then hydrolyzed by phosphonoacetate hydrolase to acetate (B1210297) and inorganic phosphate.[7]
Experimental Protocols for Enzymatic Assays
The activity of enzymes that metabolize this compound can be determined by monitoring the consumption of the substrate or the formation of products.
This compound Dehydrogenase Assay
This assay measures the activity of this compound dehydrogenase by monitoring the reduction of NAD⁺ to NADH at 340 nm.
Materials:
-
HEPES buffer (50 mM, pH 7.5)
-
Magnesium sulfate (MgSO₄, 10 mM)
-
NAD⁺ (at a saturating concentration)
-
This compound (substrate, various concentrations)
-
Purified this compound dehydrogenase enzyme
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, MgSO₄, and NAD⁺.
-
Add the purified enzyme to the reaction mixture and incubate for 5 minutes at 30 °C to allow for temperature equilibration.
-
Initiate the reaction by adding this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
To determine Michaelis-Menten kinetic parameters (Kₘ and k꜀ₐₜ), vary the concentration of this compound while keeping the NAD⁺ concentration saturating.
This compound Hydrolase (Phosphonatase) Assay
The activity of this compound hydrolase can be determined by measuring the release of inorganic phosphate. A common method is the colorimetric determination of phosphate using a malachite green-based reagent.
Materials:
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
This compound (substrate)
-
Purified this compound hydrolase enzyme
-
Malachite green reagent (containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Citrate (B86180) solution (to stop the reaction)
-
Phosphate standard solution (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures containing Tris-HCl buffer and this compound in separate tubes.
-
Pre-incubate the reaction mixtures at the desired temperature (e.g., 37 °C).
-
Initiate the reaction by adding the purified enzyme to each tube.
-
At specific time points, stop the reaction by adding the citrate solution.
-
Add the malachite green reagent to each tube and incubate at room temperature to allow for color development.
-
Measure the absorbance of the solution at a wavelength of approximately 620-660 nm.
-
Create a standard curve using known concentrations of the phosphate standard.
-
Determine the amount of phosphate released in each reaction from the standard curve and calculate the enzyme activity.
Applications in Drug Discovery and Research
The unique structure and metabolic role of this compound and its derivatives make them interesting targets and tools for drug discovery and biochemical research.
-
Enzyme Inhibitors: As a substrate mimic, this compound and its analogs can be designed as inhibitors of enzymes involved in phosphonate metabolism or other related pathways.
-
Drug Development: The phosphonate group is a key feature in several approved drugs. Understanding the metabolism of simple phosphonates like this compound can inform the design of more complex phosphonate-based therapeutics with improved pharmacokinetic and pharmacodynamic properties.
-
Biochemical Probes: Radiolabeled this compound is a valuable tool for studying the mechanisms of enzymes involved in C-P bond cleavage and formation.[9]
Conclusion
This compound is a fundamentally important molecule at the crossroads of phosphonate metabolism. Its chemistry and biology are subjects of ongoing research with implications for understanding microbial physiology, enzyme mechanisms, and the development of novel therapeutic agents. This technical guide has provided a consolidated resource of its known properties and associated experimental methodologies to aid researchers in this field. Further investigation into its detailed spectroscopic characterization and chemical stability will continue to enhance our understanding of this pivotal biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ETHYLPHOSPHONIC ACID | 6779-09-5 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
The Central Role of Phosphonoacetaldehyde in Phosphonate Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonates are a unique class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. This bond imparts significant resistance to chemical and enzymatic hydrolysis, making phosphonate-containing molecules valuable as antibiotics, herbicides, and therapeutic agents. The biosynthesis of these compounds across various organisms converges on a key intermediate: phosphonoacetaldehyde. This technical guide provides an in-depth exploration of the enzymatic pathways leading to and from this compound, offering detailed experimental protocols, quantitative kinetic data for key enzymes, and visual representations of the biochemical processes involved. Understanding the intricacies of this compound metabolism is paramount for the targeted design of novel phosphonate-based drugs and biotechnological applications.
Core Biosynthetic Pathway: From Phosphoenolpyruvate (B93156) to this compound
The formation of the C-P bond is the defining step in phosphonate (B1237965) biosynthesis and is universally initiated by the enzymatic rearrangement of a central metabolite, phosphoenolpyruvate (PEP). This core pathway involves two critical enzymes: PEP mutase and phosphonopyruvate (B1221233) decarboxylase, which together generate this compound.
Phosphoenolpyruvate Mutase (PepM)
Phosphoenolpyruvate mutase (EC 5.4.2.9) catalyzes the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), establishing the C-P bond.[1] This reaction is thermodynamically unfavorable, with the equilibrium favoring PEP.[2]
Phosphonopyruvate Decarboxylase (Ppd)
To overcome the unfavorable equilibrium of the PepM reaction, the pathway is driven forward by the essentially irreversible decarboxylation of phosphonopyruvate. This reaction is catalyzed by phosphonopyruvate decarboxylase (EC 4.1.1.82), which converts phosphonopyruvate to this compound and carbon dioxide.[3] This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme is a key control point in the biosynthesis of numerous phosphonate natural products.
Fates of this compound: Branching Pathways
This compound serves as a critical branchpoint intermediate, leading to the synthesis of a diverse array of phosphonate natural products. Two of the most significant pathways involve its conversion to 2-aminoethylphosphonate (AEP) and 2-hydroxyethylphosphonate (HEP).
2-Aminoethylphosphonate (AEP) Biosynthesis
The biosynthesis of AEP, a fundamental building block for phosphonolipids and phosphonoproteins, is primarily accomplished through a transamination reaction.
-
2-Aminoethylphosphonate—pyruvate (B1213749) transaminase (AEP transaminase) (EC 2.6.1.37): This pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme catalyzes the transfer of an amino group from an amino donor, typically L-alanine or L-glutamate, to this compound, yielding 2-aminoethylphosphonate and a keto-acid.[4]
2-Hydroxyethylphosphonate (HEP) Biosynthesis
The reduction of this compound leads to the formation of 2-hydroxyethylphosphonate, a precursor in the biosynthesis of phosphonate antibiotics like fosfomycin.
-
This compound reductase (NADH) (EC 1.1.1.309): This enzyme utilizes NADH to reduce the aldehyde group of this compound to a hydroxyl group, forming 2-hydroxyethylphosphonate.
Quantitative Data Presentation
The kinetic parameters of the key enzymes in the this compound-centric biosynthetic pathways are summarized below. These values are essential for understanding the efficiency and regulation of phosphonate production and for the development of enzyme inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Phosphoenolpyruvate Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [1] |
| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | [5] | |
| Phosphonopyruvate | 3.5 | 100 | [5] | ||
| Phosphonopyruvate Decarboxylase | Bacteroides fragilis | Phosphonopyruvate | 3.2 | 10.2 | |
| Thiamine Pyrophosphate | 13 | - | |||
| Mg(II) | 82 | - | |||
| Mn(II) | 13 | - | |||
| Ca(II) | 78 | - | |||
| 2-Aminoethylphosphonate Transaminase | Salmonella enterica | 2-Aminoethylphosphonate | 1000-10000 (varied with pyruvate) | 7 | [6] |
| Pyruvate | 100-5000 (varied with AEP) | 7 | [6] | ||
| This compound | 40-1000 (varied with L-Ala) | 9 | [6] | ||
| L-Alanine | 200-10000 (varied with P-Ald) | 9 | [6] |
Experimental Protocols
Detailed methodologies for the characterization of enzymes involved in this compound metabolism are crucial for reproducible research. Below are representative protocols for key experimental procedures.
Cloning, Expression, and Purification of Phosphonate Biosynthetic Enzymes
This protocol describes a general workflow for obtaining purified recombinant enzymes for subsequent characterization.
Methodology:
-
Gene Amplification: The gene of interest (e.g., pepM, ppd) is amplified from the genomic DNA of the source organism using polymerase chain reaction (PCR) with gene-specific primers.
-
Vector Preparation: An appropriate expression vector (e.g., pET series) is digested with restriction enzymes corresponding to sites engineered into the PCR primers.
-
Ligation: The purified PCR product is ligated into the linearized expression vector.
-
Transformation: The ligation mixture is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of growth medium. Protein expression is induced by the addition of an inducer such as isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification: Cells are harvested, lysed, and the recombinant protein is purified from the cell-free extract, typically using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).
Enzyme Activity Assays
1. Phosphoenolpyruvate Mutase Assay (Coupled Spectrophotometric Assay)
This assay measures the formation of PEP from phosphonopyruvate by coupling the reaction to pyruvate kinase and lactate (B86563) dehydrogenase.[7]
-
Principle: The PEP produced by PepM is converted to pyruvate by pyruvate kinase, with the concomitant conversion of ADP to ATP. The pyruvate is then reduced to lactate by lactate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
-
Reaction Mixture:
-
50 mM HEPES buffer, pH 7.5
-
5 mM MgCl2
-
1 mM ADP
-
0.2 mM NADH
-
10 units/mL pyruvate kinase
-
10 units/mL lactate dehydrogenase
-
Varying concentrations of phosphonopyruvate
-
-
Procedure:
-
Combine all reaction components except the enzyme in a cuvette and incubate at 25°C.
-
Initiate the reaction by adding a known amount of purified PEP mutase.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the initial velocity from the linear portion of the curve.
-
2. Phosphonopyruvate Decarboxylase Assay (Coupled Spectrophotometric Assay)
The activity of Ppd can be assayed by coupling the production of this compound to this compound hydrolase and alcohol dehydrogenase.
-
Principle: this compound produced by Ppd is cleaved by this compound hydrolase to acetaldehyde (B116499) and inorganic phosphate. The acetaldehyde is then reduced by alcohol dehydrogenase, leading to the oxidation of NADH, which is monitored at 340 nm.
-
Reaction Mixture:
-
50 mM Tris-HCl buffer, pH 7.5
-
5 mM MgCl2
-
1 mM Thiamine pyrophosphate
-
0.2 mM NADH
-
10 units/mL this compound hydrolase
-
10 units/mL alcohol dehydrogenase
-
Varying concentrations of phosphonopyruvate
-
-
Procedure:
-
Assemble the reaction mixture without the enzyme in a cuvette.
-
Start the reaction by adding phosphonopyruvate decarboxylase.
-
Record the change in absorbance at 340 nm.
-
3. 2-Aminoethylphosphonate Transaminase Assay (Coupled Spectrophotometric Assay)
This assay measures the formation of this compound from AEP.[6]
-
Principle: The this compound formed is a substrate for phosphonatase, which produces acetaldehyde. Acetaldehyde is then reduced by alcohol dehydrogenase, coupled to the oxidation of NADH.
-
Reaction Mixture (for P-Ald formation):
-
50 mM TRICINE buffer, pH 8.5
-
5 mM MgCl2
-
0.5 mM NADH
-
100 µM Pyridoxal 5'-phosphate
-
10 units/mL alcohol dehydrogenase
-
2 units/mL phosphonatase
-
Varying concentrations of AEP and a fixed concentration of pyruvate (or vice versa).
-
-
Procedure:
-
Combine all reagents except the transaminase in a cuvette.
-
Initiate the reaction by adding AEP transaminase.
-
Monitor the decrease in absorbance at 340 nm.
-
Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful tool for probing the function of specific amino acid residues in an enzyme's active site. The QuikChange™ method is a common approach.
Methodology:
-
Primer Design: Two complementary oligonucleotide primers containing the desired mutation are designed.
-
PCR Amplification: A PCR reaction is performed using a high-fidelity DNA polymerase, the plasmid containing the gene of interest as a template, and the mutagenic primers. This results in the synthesis of a new plasmid containing the desired mutation.
-
Template Digestion: The parental, methylated DNA template is digested with the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, unmethylated mutant plasmid remains intact.
-
Transformation and Sequencing: The DpnI-treated DNA is transformed into competent E. coli. The resulting colonies are screened, and the plasmid DNA is isolated and sequenced to confirm the presence of the desired mutation.
Conclusion and Future Directions
This compound is unequivocally a cornerstone of phosphonate biosynthesis. The enzymatic machinery responsible for its production and subsequent conversion provides a rich area for scientific inquiry and therapeutic intervention. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to dissect these pathways further. Future research in this field will likely focus on the discovery of novel phosphonate natural products through genome mining, the elucidation of the three-dimensional structures of key enzymes to guide rational drug design, and the engineering of these biosynthetic pathways for the production of novel phosphonate compounds with enhanced biological activities. A thorough understanding of the role of this compound will continue to be a critical driver of innovation in the development of new pharmaceuticals and agrochemicals.
References
- 1. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 4. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]
- 5. Phosphoenolpyruvate mutase catalysis of phosphoryl transfer in phosphoenolpyruvate: kinetics and mechanism of phosphorus-carbon bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Whitepaper: Phosphonoacetaldehyde as a Key Intermediate in 2-Aminoethylphosphonate Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth technical guide on the microbial degradation of 2-aminoethylphosphonate (2-AEP), focusing on the pivotal role of phosphonoacetaldehyde as a central metabolic intermediate. It consolidates enzymatic data, outlines key catabolic pathways, and details relevant experimental methodologies.
Abstract
Phosphonates, characterized by a highly stable carbon-phosphorus (C-P) bond, are integral components of the global phosphorus cycle, with 2-aminoethylphosphonate (2-AEP) being one of the most abundant biogenic phosphonates.[1][2] Microbial catabolism is the primary mechanism for mineralizing these compounds, making the enzymes in these pathways critical for nutrient cycling and potential targets for antimicrobial development.[1] Central to the degradation of 2-AEP is the formation of this compound, a key intermediate that stands at a metabolic crossroads. This intermediate is generated via the action of 2-AEP transaminase and can be subsequently channeled into two primary enzymatic pathways: a hydrolytic route yielding acetaldehyde (B116499) and inorganic phosphate (B84403), or a dehydrogenase route producing phosphonoacetate.[3][4][5] This guide synthesizes the current understanding of these pathways, presents quantitative enzymatic data, and describes the core experimental protocols used in their characterization.
The Primary Degradation Pathway: From 2-AEP to Acetaldehyde
The most widespread pathway for 2-AEP mineralization involves a two-step enzymatic cascade where this compound is an essential, albeit transient, intermediate.[5][6][7]
Step 1: Generation of this compound by 2-AEP Transaminase (PhnW)
The initial step in 2-AEP catabolism is a reversible transamination reaction catalyzed by 2-aminoethylphosphonate:pyruvate (B1213749) aminotransferase (AEPT), the product of the phnW gene.[1][8] This enzyme transfers the amino group from 2-AEP to pyruvate, yielding the key intermediate this compound (P-Ald) and L-alanine.[1][2] The reaction is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP), a common feature of aminotransferases.[1][2] The enzyme from Salmonella enterica serovar Typhimurium has been well-characterized and serves as a model for this class. It functions as a homodimer with a 40-kDa subunit and exhibits a high degree of substrate specificity, underscoring its dedicated role in phosphonate (B1237965) metabolism.[1]
Table 1: Steady-State Kinetic Parameters for S. Typhimurium 2-AEP Transaminase (PhnW) [1]
| Parameter | Value | Conditions |
|---|---|---|
| pH Optimum | 8.5 | - |
| Keq | 0.5 | pH 8.5 |
| kcat (forward) | 7 s⁻¹ | pH 8.5 |
| kcat (reverse) | 9 s⁻¹ | pH 8.5 |
| Km (2-AEP) | 1.11 ± 0.03 mM | pH 8.5 |
| Km (Pyruvate) | 0.15 ± 0.02 mM | pH 8.5 |
| Km (this compound) | 0.09 ± 0.01 mM | pH 8.5 |
| Km (L-Alanine) | 1.4 ± 0.03 mM | pH 8.5 |
Step 2: C-P Bond Cleavage by this compound Hydrolase (PhnX)
The this compound generated by PhnW is subsequently catabolized by this compound hydrolase (also known as phosphonatase), the product of the phnX gene.[3][9] This enzyme catalyzes the hydrolytic cleavage of the C-P bond to produce acetaldehyde and inorganic phosphate (Pi), completing the mineralization process.[10][11] The mechanism of PhnX is a well-established example of Schiff base catalysis.[3][10][12] An active site lysine (B10760008) residue forms a Schiff base with the aldehyde group of the substrate, which activates the C-P bond for subsequent cleavage.[3][10][11] Studies involving site-directed mutagenesis have confirmed the critical roles of specific lysine and aspartate residues in the catalytic cycle.[10][11]
Alternative Fates of this compound
While the PhnW-PhnX pathway is a primary route for 2-AEP degradation, this compound can also be shunted into an alternative oxidative pathway, particularly in organisms lacking phosphonatase, such as Sinorhizobium meliloti.[4][5]
The Dehydrogenase Pathway (PhnY-PhnA)
In this alternative route, this compound is first oxidized to phosphonoacetate (PnA) by the NAD⁺-dependent this compound dehydrogenase (PhnY).[4][5] This step is critical as it establishes phosphonoacetate as a biogenic phosphonate.[4] The resulting phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to yield acetate (B1210297) and inorganic phosphate.[4][5] This pathway effectively provides an alternative means to cleave the C-P bond and assimilate phosphorus.[4]
Table 2: Kinetic Parameters for S. meliloti this compound Dehydrogenase (PhnY) [4]
| Parameter | Value |
|---|---|
| kcat | 2.2 ± 0.1 s⁻¹ |
| Km (this compound) | 3.2 ± 0.7 µM |
| Cofactor | NAD⁺ |
Integrated View of this compound Metabolism
This compound's position as a branch-point intermediate is crucial for the metabolic flexibility of microorganisms. The presence or absence of the phnX or phnY genes in a given organism's genome dictates the route of 2-AEP-derived phosphorus and carbon assimilation.[3] Furthermore, other, less common degradative pathways can also converge on this central intermediate. For example, the enzyme (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) can convert its substrate into this compound, thereby funneling it into the PhnX-mediated hydrolytic pathway.[6][7]
Experimental Protocols and Methodologies
The characterization of the 2-AEP degradation pathway relies on a combination of biochemical, analytical, and structural biology techniques.
General Workflow for Enzyme Characterization
A typical experimental workflow involves cloning the gene of interest (e.g., phnW, phnX, phnY), overexpressing the recombinant protein in a host like E. coli, and purifying it to homogeneity. The purified enzyme is then subjected to a battery of tests to determine its kinetic properties, substrate specificity, and structure.
Protocol: Kinetic Assay for 2-AEP Transaminase (PhnW)
The activity of PhnW can be continuously monitored using a coupled-enzyme spectrophotometric assay. The production of pyruvate in the reverse reaction (L-alanine + this compound) is coupled to the lactate (B86563) dehydrogenase (LDH) reaction. LDH catalyzes the oxidation of NADH to NAD⁺ while reducing pyruvate to lactate. The rate of reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Reaction Mixture: Prepare a buffered solution (e.g., 100 mM Tris-HCl, pH 8.5) containing known concentrations of L-alanine, this compound, NADH, and a surplus of lactate dehydrogenase.
-
Initiation: The reaction is initiated by adding a small volume of purified PhnW enzyme.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.
-
Calculation: The initial velocity is calculated from the linear portion of the absorbance curve using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6,220 M⁻¹cm⁻¹). Kinetic parameters (Km, Vmax) are determined by measuring initial velocities at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Protocol: Quantification of Acetaldehyde via Derivatization-HPLC
Due to its high volatility, direct quantification of acetaldehyde in aqueous samples is challenging. A reliable method involves immediate derivatization followed by High-Performance Liquid Chromatography (HPLC).[13][14]
-
Sample Preparation: At desired time points, an aliquot of the enzymatic reaction mixture is quenched, typically by adding acid.
-
Derivatization: The sample is immediately mixed with a solution of 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in an acidic acetonitrile (B52724) solution.[13] 2,4-DNPH reacts with the carbonyl group of acetaldehyde in a 1:1 ratio to form a stable, non-volatile hydrazone derivative (acetaldehyde-2,4-DNPH).[13][14]
-
HPLC Analysis: The derivatized sample is injected onto a reverse-phase HPLC column (e.g., C18). The acetaldehyde-2,4-DNPH product is separated from other components and detected using a UV detector, typically at 254 nm.[14]
-
Quantification: The concentration of acetaldehyde in the original sample is determined by comparing the peak area of the derivative to a standard curve generated using known concentrations of derivatized acetaldehyde standards.[14]
Conclusion and Future Directions
This compound is unequivocally a cornerstone of microbial 2-AEP metabolism. Its role as a metabolic hub allows organisms to adapt their degradative strategies based on their enzymatic repertoire and environmental conditions. The enzymes responsible for its production and consumption—PhnW, PhnX, and PhnY—represent exquisitely evolved catalysts for breaking the recalcitrant C-P bond.
For researchers in drug development, the enzymes of this pathway, particularly in pathogenic bacteria, present potential targets for novel antimicrobial agents.[1] Inhibiting the ability of a pathogen to scavenge phosphorus from environmental phosphonates could represent a viable strategy to limit its growth and persistence. Further research into the structural and mechanistic details of these enzymes will be crucial for the rational design of potent and specific inhibitors. Additionally, a deeper understanding of these pathways can inform applications in bioremediation and biotechnology, harnessing the power of microbes to break down organophosphorus compounds.
References
- 1. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 4. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2-aminoethylphosphonate—pyruvate transaminase - Wikipedia [en.wikipedia.org]
- 9. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 14. protocols.io [protocols.io]
The Genesis of a Vital Bond: A Technical Guide to Phosphonoacetaldehyde and the Dawn of Carbon-Phosphorus Biotechnology
For Researchers, Scientists, and Drug Development Professionals
Abstract
The carbon-phosphorus (C-P) bond, a cornerstone of a unique class of natural products known as phosphonates, represents a fascinating area of biochemistry with profound implications for drug development and biotechnology. This in-depth technical guide delves into the origin of this bond, focusing on the biosynthesis of a key intermediate, phosphonoacetaldehyde. We will explore the enzymatic machinery responsible for this remarkable transformation, provide detailed experimental protocols for their study, and present a comprehensive analysis of their quantitative data. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to explore and exploit the vast potential of phosphonate (B1237965) biochemistry.
Introduction: The Significance of the Carbon-Phosphorus Bond
The C-P bond's inherent stability to chemical and enzymatic hydrolysis, in stark contrast to the labile P-O bond of phosphates, confers unique properties to phosphonate-containing molecules.[1] This stability makes them excellent mimics of biological phosphates and carboxylates, enabling them to act as potent enzyme inhibitors.[2] Consequently, phosphonates have emerged as a promising class of compounds in medicine, agriculture, and industry, with applications ranging from antibiotics and herbicides to antiviral drugs and agents for treating osteoporosis.[2][3]
The biosynthesis of virtually all known phosphonates initiates with the formation of a C-P bond through an intramolecular rearrangement of phosphoenolpyruvate (B93156) (PEP) to phosphonopyruvate (B1221233) (PnPy).[4][5] This pivotal reaction is followed by a crucial decarboxylation step, yielding this compound, a central precursor for a diverse array of phosphonate natural products.[4][5] Understanding the enzymes that catalyze these initial steps is paramount for harnessing the biosynthetic potential of phosphonates for therapeutic and biotechnological applications.
The Biosynthetic Pathway of this compound: A Two-Step Enzymatic Cascade
The formation of this compound from the glycolytic intermediate phosphoenolpyruvate is a thermodynamically challenging process that nature has elegantly solved through a two-enzyme pathway.
The Genesis of the C-P Bond: Phosphoenolpyruvate Mutase (PepM)
The first and most critical step is the intramolecular rearrangement of phosphoenolpyruvate (PEP) to 3-phosphonopyruvate (B1263368) (PnPy), catalyzed by the enzyme phosphoenolpyruvate mutase (PepM) (EC 5.4.2.9).[6] This reaction is remarkable as it breaks a stable P-O bond and forms a new, energetically less favorable C-P bond.[6] The equilibrium of this reaction strongly favors the substrate, PEP.[6]
Figure 1: Catalytic Mechanism of Phosphoenolpyruvate Mutase (PepM)
The Driving Force: Phosphonopyruvate Decarboxylase (Ppd)
To overcome the unfavorable equilibrium of the PepM reaction, the pathway employs a second enzyme, phosphonopyruvate decarboxylase (Ppd) (EC 4.1.1.82).[7] Ppd catalyzes the irreversible decarboxylation of phosphonopyruvate to this compound and carbon dioxide.[7][8] This highly exergonic reaction effectively pulls the preceding PepM-catalyzed reaction forward by rapidly consuming its product, PnPy, in accordance with Le Chatelier's principle.[6]
Figure 2: Catalytic Mechanism of Phosphonopyruvate Decarboxylase (Ppd)
Quantitative Analysis of Key Enzymes
The kinetic parameters of PepM and Ppd have been characterized from various organisms, providing valuable insights into their catalytic efficiency and substrate specificity. A summary of these parameters is presented below for comparative analysis.
Table 1: Kinetic Parameters of Phosphoenolpyruvate Mutase (PepM)
| Organism | Substrate | Km (µM) | kcat (s-1) | Reference |
| Trypanosoma cruzi | Phosphonopyruvate | 8 | 12 | [9] |
| Mytilus edulis | Phosphonopyruvate | - | 34 | [10] |
| Tetrahymena pyriformis | Phosphoenolpyruvate | 770 | 5 | [5] |
Table 2: Kinetic Parameters of Phosphonopyruvate Decarboxylase (Ppd)
| Organism | Substrate | Km (µM) | kcat (s-1) | Cofactors | Reference |
| Bacteroides fragilis | Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | Thiamine (B1217682) pyrophosphate, Mg2+, Mn2+, Ca2+ | [4][8] |
| Streptomyces viridochromogenes | Phosphonopyruvate | - | - | Thiamine pyrophosphate, Mg2+ | [3] |
Experimental Protocols
This section provides detailed methodologies for the cloning, expression, purification, and kinetic analysis of PepM and Ppd, as well as analytical techniques for the detection of key metabolites.
Cloning, Expression, and Purification of PepM and Ppd
Objective: To obtain highly pure and active recombinant PepM and Ppd for in vitro studies.
Workflow:
Figure 3: General Workflow for Recombinant Enzyme Production
Methodology:
-
Gene Amplification: The genes encoding PepM and Ppd can be amplified from the genomic DNA of the desired organism using polymerase chain reaction (PCR).[4][11] Primers should be designed to introduce appropriate restriction sites for cloning into an expression vector.
-
Cloning: The amplified gene is then ligated into a suitable expression vector, such as the pET series, which often incorporates an affinity tag (e.g., His-tag) for simplified purification.[4][11] The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3)).[4][11]
-
Protein Expression: The transformed E. coli cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[4][11]
-
Cell Lysis and Purification: The cells are harvested, resuspended in a lysis buffer, and lysed by sonication or other appropriate methods. The recombinant protein is then purified from the cell lysate using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins).[4] Protein purity is assessed by SDS-PAGE.
Enzyme Assays
Principle: A coupled-enzyme assay is commonly used to monitor the formation of phosphonopyruvate. In this assay, the PnPy produced by PepM is decarboxylated by an excess of Ppd, and the resulting CO2 can be measured. Alternatively, a more direct but less continuous assay involves quenching the reaction and analyzing the formation of PnPy by methods such as ³¹P NMR.
Coupled Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 100 mM HEPES, pH 7.5), MgCl₂, MnCl₂, phosphoenolpyruvate, and an excess of purified Ppd.
-
Initiation: Start the reaction by adding a known amount of purified PepM.
-
Detection: The production of CO₂ can be monitored using a CO₂-linked spectrophotometric assay where the consumption of NADH is measured at 340 nm.[12] This involves coupling the Ppd reaction to phosphoenolpyruvate carboxylase and malate (B86768) dehydrogenase.[12][13]
-
Kinetic Analysis: Determine the initial reaction velocities at varying substrate concentrations to calculate Km and kcat values by fitting the data to the Michaelis-Menten equation.
Principle: The activity of Ppd can be measured by monitoring the consumption of the substrate phosphonopyruvate or the formation of the product this compound. A common method is a coupled spectrophotometric assay where the decarboxylation is linked to the reduction of a chromophore.
Coupled Assay Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., 50 mM K⁺HEPES, pH 7.5), MgCl₂, MnCl₂, thiamine pyrophosphate (TPP), and phosphonopyruvate.[4]
-
Coupling Enzyme: For a continuous assay, the formation of this compound can be coupled to an NADH-dependent reductase, and the oxidation of NADH is monitored at 340 nm.
-
Initiation: Initiate the reaction by adding a known amount of purified Ppd.
-
Kinetic Analysis: As with the PepM assay, determine the initial velocities at different phosphonopyruvate concentrations to calculate the kinetic parameters.
Analytical Methods
Principle: ³¹P NMR is a powerful, non-destructive technique for the specific detection and quantification of phosphorus-containing compounds, including phosphonates.[14][15] The distinct chemical shifts of different phosphorus species allow for their unambiguous identification and quantification.
Protocol:
-
Sample Preparation: Prepare the sample by dissolving it in a suitable solvent (e.g., D₂O for locking) and adding an internal standard with a known concentration and a distinct ³¹P chemical shift (e.g., methylphosphonic acid).[14][15]
-
Data Acquisition: Acquire the ³¹P NMR spectrum on a high-field NMR spectrometer.[16] Key parameters include pulse width, acquisition time, and relaxation delay.[16]
-
Data Analysis: Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the relative integrals and the known concentration of the internal standard.[14][15]
Principle: HPLC is a versatile technique for the separation, identification, and quantification of non-volatile compounds in a mixture. For this compound and other aldehydes, derivatization is often employed to enhance detection.
Protocol for Aldehyde Detection (via DNPH derivatization):
-
Derivatization: React the sample containing this compound with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable hydrazone derivative.[17][18]
-
Separation: Separate the DNPH derivatives using a reversed-phase HPLC column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).[18]
-
Detection: Detect the derivatives using a UV detector at a wavelength where the DNPH moiety absorbs strongly (e.g., 360 nm).[17]
-
Quantification: Quantify the amount of this compound by comparing the peak area to a standard curve prepared with known concentrations of the derivatized standard.
Principle: These assays are based on the reaction of orthophosphate with a chromogenic reagent to produce a colored complex that can be quantified spectrophotometrically. This is useful for measuring phosphate (B84403) released from phosphonates after enzymatic or chemical cleavage of the C-P bond.
Malachite Green Assay Protocol:
-
Sample Preparation: Prepare the sample, which may require a digestion step to convert phosphonates to orthophosphate.
-
Reaction: Add a malachite green-molybdate reagent to the sample.[19] In the presence of phosphate, a stable green complex is formed.[19]
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., ~650 nm) using a spectrophotometer or microplate reader.[19]
-
Quantification: Determine the phosphate concentration by comparing the absorbance to a standard curve prepared with known concentrations of phosphate.
Implications for Drug Development and Future Perspectives
The enzymes of the this compound biosynthetic pathway, particularly PepM and Ppd, represent attractive targets for the development of novel antimicrobial agents. Inhibitors of these enzymes could disrupt the production of essential phosphonate-containing metabolites in pathogenic microorganisms.[3] Furthermore, a thorough understanding of this pathway opens up avenues for metabolic engineering and synthetic biology approaches to produce novel phosphonate compounds with tailored therapeutic properties.
The methodologies outlined in this guide provide a robust framework for researchers to investigate the fascinating world of C-P bond formation. Future research in this area will likely focus on the discovery of new phosphonate biosynthetic pathways, the characterization of novel enzymes with unique catalytic mechanisms, and the engineering of these systems for the production of next-generation phosphonate-based drugs and biotechnological tools. The origin of the carbon-phosphorus bond, once a biochemical curiosity, is now a frontier of scientific discovery with the potential to yield significant advancements in medicine and beyond.
References
- 1. Kinetic Analysis of Horizontal Plyometric Exercise Intensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. uniprot.org [uniprot.org]
- 4. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 7. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Phosphonate biosynthesis: molecular cloning of the gene for phosphoenolpyruvate mutase from Tetrahymena pyriformis and overexpression of the gene product in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phosphoenolpyruvate Carboxylase - Assay | Worthington Biochemical [worthington-biochem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. tandfonline.com [tandfonline.com]
- 16. DSpace [researcharchive.lincoln.ac.nz]
- 17. epa.gov [epa.gov]
- 18. ijcpa.in [ijcpa.in]
- 19. Phosphate Assay Kit (Colorimetric) (ab65622/K410-500) | Abcam [abcam.com]
A Technical Guide to the Biosynthetic Pathway from Phosphoenolpyruvate to Phosphonoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the core biosynthetic pathway responsible for the formation of phosphonoacetaldehyde from the glycolytic intermediate phosphoenolpyruvate (B93156) (PEP). This two-step enzymatic cascade is the foundational route for the biosynthesis of all major phosphonate (B1237965) natural products, a class of compounds with significant biological activities, including antibiotics, herbicides, and antiviral agents. Understanding the intricacies of this pathway, its constituent enzymes, and the methodologies to study them is critical for exploiting it as a target for novel drug development.
The Core Biosynthetic Pathway: An Overview
The conversion of phosphoenolpyruvate (PEP) to this compound (PnAA) is a fundamental biochemical transformation that establishes the characteristic carbon-phosphorus (C-P) bond of natural phosphonates. This process is catalyzed by two key enzymes: Phosphoenolpyruvate Mutase (PEP mutase) and Phosphonopyruvate (B1221233) Decarboxylase (PpdC).
The first reaction, the intramolecular rearrangement of PEP to 3-phosphonopyruvate (B1263368) (PPR), is a thermodynamically unfavorable but crucial step.[1][2] The equilibrium of this reaction heavily favors the substrate, PEP.[3] To overcome this thermodynamic barrier, the pathway immediately channels the product, PPR, into a highly exergonic decarboxylation reaction.[1][4] This second step, catalyzed by PpdC, is essentially irreversible and serves as the thermodynamic driving force for the entire pathway, pulling the initial mutase reaction forward in accordance with Le Chatelier's principle.[1]
Step 1: Phosphoenolpyruvate Mutase (EC 5.4.2.9)
PEP mutase catalyzes the unique isomerization of phosphoenolpyruvate to 3-phosphonopyruvate, forming the C-P bond.[5][6] This reaction involves the transfer of the phosphoryl group from the C2 oxygen of PEP to its C3 carbon.[5][7] The enzyme belongs to the isomerase family, specifically phosphotransferases (phosphomutases).[1]
-
Mechanism: The catalytic mechanism is thought to be dissociative, involving a magnesium ion (Mg²⁺) cofactor.[1][8] The reaction proceeds through the dissociation of the phosphorus from the oxygen at C2, followed by a nucleophilic attack on the phosphorus by C3.[1] While an associative, double-displacement pathway involving a phosphoenzyme intermediate was initially considered, mutagenesis studies suggest a dissociative mechanism is more likely.[7][9] Key active site residues, such as Asp58 in the Mytilus edulis enzyme, are critical for catalysis, likely by activating the phosphate (B84403) group for dissociation.[8][9]
-
Structure: X-ray crystallography of PEP mutase from the blue mussel, Mytilus edulis, reveals a homotetrameric enzyme where each subunit consists of a TIM barrel fold (eight parallel beta strands).[1]
Step 2: Phosphonopyruvate Decarboxylase (EC 4.1.1.82)
Phosphonopyruvate decarboxylase catalyzes the irreversible decarboxylation of 3-phosphonopyruvate to produce 2-phosphonoacetaldehyde and carbon dioxide.[10][11] This enzyme is a member of the lyase family and is crucial for driving the biosynthesis of phosphonates.[10]
-
Mechanism & Cofactors: PpdC requires thiamine (B1217682) pyrophosphate (TPP) and a divalent metal ion, typically Mg²⁺, as cofactors for its activity.[11][12][13] It belongs to the α-ketoacid decarboxylase family, and its mechanism is consistent with other TPP-dependent enzymes, involving the formation of a covalent intermediate with the TPP cofactor to facilitate decarboxylation.[12]
-
Significance: The highly favorable nature of this decarboxylation step provides the necessary thermodynamic pull for the preceding PEP mutase reaction, which would otherwise not proceed significantly in the forward direction.[1][11]
Quantitative Data Summary
The kinetic parameters of the pathway's enzymes have been characterized in several organisms. This data is essential for understanding the efficiency of the pathway and for designing inhibitors.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Ki (µM) | Cofactor Km (µM) | Reference(s) |
| PEP Mutase | Trypanosoma cruzi | Phosphonopyruvate | 8 (app) | 12 | N/A | Mg²⁺ (S₀.₅ = 0.4) | [14] |
| Phosphonopyruvate Decarboxylase | Bacteroides fragilis | Phosphonopyruvate | 3.2 ± 0.2 | 10.2 ± 0.3 | 15 ± 2 (PnAA) | TPP: 13 ± 2Mg²⁺: 82 ± 8Mn²⁺: 13 ± 1Ca²⁺: 78 ± 6 | [12] |
N/A: Not Available
Experimental Protocols
Accurate measurement of enzyme activity is fundamental for research and drug screening. Below are detailed protocols for assaying PEP mutase and phosphonopyruvate decarboxylase.
Coupled Spectrophotometric Assay for Phosphonopyruvate Decarboxylase (PpdC)
This protocol measures PpdC activity by quantifying the CO₂ produced. The CO₂ is utilized by a coupling enzyme system, phosphoenolpyruvate carboxylase (PEPC) and malate (B86768) dehydrogenase (MDH), leading to the oxidation of NADH, which is monitored as a decrease in absorbance at 340 nm.[15]
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 100 mM HEPES buffer, pH 7.5, containing 10 mM MgCl₂, 5 mM NaHCO₃, and 0.2 mM DTT.
-
Cofactor Solution: 10 mM Thiamine Pyrophosphate (TPP) in water.
-
Substrate Solution: 10 mM 3-Phosphonopyruvate (PPR) in water.
-
Coupling Enzyme Mix: Prepare a mix in assay buffer containing 2 mM PEP, 0.2 mM NADH, 10 units/mL Malate Dehydrogenase (MDH), and 5 units/mL Phosphoenolpyruvate Carboxylase (PEPC).
-
-
Assay Procedure:
-
Set up a UV-transparent cuvette with 850 µL of the Coupling Enzyme Mix.
-
Add 50 µL of the Cofactor Solution (final concentration 0.5 mM TPP).
-
Add 50 µL of the purified PpdC enzyme solution (or cell lysate) and mix by gentle inversion.
-
Place the cuvette in a spectrophotometer thermostatted to 37°C and monitor the baseline absorbance at 340 nm for 2-3 minutes to measure any background NADH oxidation.
-
Initiate the reaction by adding 50 µL of the Substrate Solution (final concentration 0.5 mM PPR).
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
Use the Beer-Lambert law (ε for NADH at 340 nm is 6,220 M⁻¹cm⁻¹) to convert the rate into µmol of NADH oxidized per minute, which corresponds to the activity of PpdC.
-
Assay for Phosphoenolpyruvate (PEP) Mutase
Due to the unfavorable equilibrium, a direct assay for PEP mutase is challenging. A highly sensitive method involves coupling its activity to an excess of PpdC and measuring the resulting product.[2] This protocol describes the synthesis and detection of this compound from PEP using radiolabeled substrate.
Methodology:
-
Reagent Preparation:
-
Reaction Buffer: 50 mM HEPES buffer, pH 7.5, containing 10 mM MgCl₂ and 0.5 mM TPP.
-
Substrate: 1 mM Phosphoenolpyruvate (PEP) containing a tracer amount of [¹⁴C]-PEP.
-
Enzyme Mix: A solution containing purified PEP mutase and an excess of purified Phosphonopyruvate Decarboxylase (PpdC) (e.g., 10-fold higher activity than the expected mutase activity).
-
-
Assay Procedure:
-
In a microcentrifuge tube, combine 40 µL of Reaction Buffer and 10 µL of the [¹⁴C]-PEP substrate solution. Pre-warm to 37°C.
-
Initiate the reaction by adding 50 µL of the Enzyme Mix.
-
Incubate the reaction at 37°C. At various time points (e.g., 0, 2, 5, 10, 20 minutes), withdraw a 10 µL aliquot and quench the reaction by adding it to 10 µL of 1 M HCl.
-
Store quenched samples on ice.
-
-
Product Analysis and Quantification:
-
Analyze the quenched reaction aliquots using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) with an appropriate stationary and mobile phase to separate the substrate (PEP) from the product (PnAA).
-
Quantify the amount of radiolabeled PEP and PnAA in each spot or peak using a scintillation counter or a phosphorimager.
-
Plot the concentration of PnAA formed over time to determine the initial reaction velocity. This rate corresponds to the activity of the rate-limiting enzyme, PEP mutase.
-
References
- 1. Phosphoenolpyruvate mutase - Wikipedia [en.wikipedia.org]
- 2. unm.edu [unm.edu]
- 3. Biosynthesis of Phosphonic and Phosphinic Acid Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphonate Biosynthesis and Catabolism: A Treasure Trove of Unusual Enzymology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. oxfordreference.com [oxfordreference.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 9. Insight into the mechanism of phosphoenolpyruvate mutase catalysis derived from site-directed mutagenesis studies of active site residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphonopyruvate decarboxylase - Wikipedia [en.wikipedia.org]
- 11. EC 4.1.1.82 [iubmb.qmul.ac.uk]
- 12. The phosphonopyruvate decarboxylase from Bacteroides fragilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. phosphonopyruvate decarboxylase(EC 4.1.1.82) - Creative Enzymes [creative-enzymes.com]
- 14. Properties of phosphoenolpyruvate mutase, the first enzyme in the aminoethylphosphonate biosynthetic pathway in Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Optimization of a Non-Radioactive High-Throughput Assay for Decarboxylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Analytical Determination of Phosphonoacetaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetaldehyde (P-CHO) is a key intermediate in the biosynthesis and degradation of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond.[1][2] These compounds are integral to various biological processes and have applications as antibiotics and herbicides. The accurate detection and quantification of this compound are crucial for studying the metabolic pathways of phosphonates, elucidating enzyme mechanisms, and in the development of novel therapeutic agents. This document provides detailed application notes and protocols for the analytical determination of this compound using enzymatic, chromatographic, and spectrophotometric methods.
Metabolic Significance of this compound
This compound is a central intermediate in the catabolism of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates.[3] The degradation of 2-AEP to this compound is a critical step in making phosphorus available to organisms from phosphonate (B1237965) sources. Several enzymatic pathways converge on or diverge from this compound, highlighting its importance in microbial phosphonate metabolism.[3][4]
Caption: Metabolic pathways involving this compound.
Analytical Methods for this compound
The quantification of this compound can be achieved through several analytical techniques. The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.
Enzymatic Assays
Enzymatic assays offer high specificity for the detection of this compound. These methods typically rely on the activity of enzymes that use this compound as a substrate, such as this compound hydrolase (phosphonatase) or this compound dehydrogenase.[3][4][5] The reaction can be monitored by measuring the consumption of the substrate or the formation of a product. For instance, the activity of this compound dehydrogenase can be followed by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ to NADH.[6]
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of aldehydes.[7][8] Due to the lack of a strong chromophore in this compound, a pre-column derivatization step is often necessary to enhance detection.[9] 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent that reacts with aldehydes to form stable hydrazones, which can be readily detected by UV-Vis spectrophotometry.[10][11][12] Ion chromatography coupled with mass spectrometry (IC-MS) is another powerful technique for the analysis of organophosphorus compounds, offering high sensitivity and selectivity without the need for derivatization.[13]
Spectrophotometric Methods
Spectrophotometric methods provide a simple and cost-effective approach for the determination of total aldehydes. These methods are based on a chemical reaction that produces a colored product, and the absorbance of the solution is measured at a specific wavelength.[14][15] While not specific to this compound, these methods can be useful for screening purposes or in systems where this compound is the predominant aldehyde.
Quantitative Data Summary
The following table summarizes the quantitative data for the different analytical methods used for the detection of this compound and related aldehydes.
| Analytical Method | Analyte | Derivatizing Agent | Detection Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC-UV | Acetaldehyde | DNPH | UV-Vis | >3 µM | - | Up to 80 µM | [10] |
| HPLC-UV | Heptanal | DNPH | UV-Vis | 0.80 nmol L⁻¹ | - | - | [9] |
| HPLC-UV | Hexanal | DNPH | UV-Vis | 0.79 nmol L⁻¹ | - | - | [9] |
| IC-Orbitrap-MS | Organophosphorus Compounds | None | Mass Spectrometry | 5 - 10 fmol | - | - | [13] |
| Spectrophotometry | Formaldehyde (B43269) | Ferrozine | Colorimetric | - | - | - | [14] |
| Enzymatic Assay | Propionaldehyde | - | Spectrophotometric (NADH) | - | - | - | [6] |
Note: Quantitative data for the direct analysis of this compound is limited in the literature. The data presented for acetaldehyde can serve as a reference for developing and validating methods for this compound.
Experimental Protocols
Protocol 1: Enzymatic Assay using this compound Dehydrogenase
This protocol describes the quantification of this compound by monitoring the activity of this compound dehydrogenase.
Caption: Workflow for the enzymatic assay of this compound.
Materials:
-
This compound dehydrogenase (PhnY)
-
Nicotinamide adenine (B156593) dinucleotide (NAD+)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
This compound standard solutions
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare Reagents:
-
Prepare a 10 mM stock solution of NAD+ in the assay buffer.
-
Prepare a series of this compound standard solutions of known concentrations in the assay buffer.
-
Dilute the this compound dehydrogenase enzyme to an appropriate concentration in the assay buffer.
-
-
Assay:
-
In a cuvette, mix the assay buffer, NAD+ solution (to a final concentration of 1 mM), and the sample or this compound standard.
-
Initiate the reaction by adding the enzyme solution.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (ΔAbs/min).
-
Create a standard curve by plotting the initial reaction rates of the standards against their concentrations.
-
Determine the concentration of this compound in the sample by interpolating its reaction rate on the standard curve.
-
Protocol 2: HPLC Analysis with DNPH Derivatization
This protocol details the quantification of this compound using HPLC after derivatization with DNPH.[10][11]
Caption: Workflow for HPLC analysis of this compound.
Materials:
-
2,4-Dinitrophenylhydrazine (DNPH) solution (in acetonitrile (B52724) with phosphoric acid)[11]
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound standard solutions
-
HPLC system with a C18 column and UV detector
Procedure:
-
Sample Preparation:
-
If necessary, deproteinize the sample (e.g., by adding perchloric acid followed by centrifugation).
-
-
Derivatization:
-
Mix the sample or standard with the DNPH solution.
-
Incubate the mixture at room temperature for a defined period (e.g., 30 minutes) to allow for the complete formation of the this compound-DNPH derivative.
-
-
HPLC Analysis:
-
Inject the derivatized sample onto the HPLC system.
-
Separate the components using a suitable mobile phase gradient (e.g., acetonitrile and water).
-
Detect the this compound-DNPH derivative using a UV detector at an appropriate wavelength (e.g., 365 nm).
-
-
Quantification:
-
Identify the peak corresponding to the this compound-DNPH derivative based on its retention time compared to the standard.
-
Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve prepared with known concentrations of this compound.
-
Protocol 3: General Spectrophotometric Aldehyde Assay
This protocol provides a general method for the colorimetric quantification of aldehydes.
Materials:
-
Colorimetric reagent for aldehydes (e.g., Purpald, Nash reagent)[16]
-
Assay Buffer
-
This compound standard solutions
-
Visible Spectrophotometer
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of this compound standards in the assay buffer.
-
-
Colorimetric Reaction:
-
Mix the sample or standard with the colorimetric reagent.
-
Incubate the mixture according to the reagent manufacturer's instructions to allow for color development.
-
-
Measurement:
-
Measure the absorbance of the solutions at the wavelength of maximum absorbance for the colored product.
-
-
Quantification:
-
Construct a standard curve by plotting the absorbance values of the standards against their concentrations.
-
Determine the aldehyde concentration in the sample from the standard curve.
-
Conclusion
The analytical methods described in this document provide robust and reliable approaches for the detection and quantification of this compound. The choice of method should be guided by the specific research question, sample characteristics, and available resources. For high specificity and sensitivity, enzymatic and chromatographic methods are recommended. Spectrophotometric assays, while less specific, offer a rapid and cost-effective alternative for preliminary screening. The provided protocols serve as a starting point for the development and validation of analytical procedures for this compound in various research and development settings.
References
- 1. Enzymatic synthesis of radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. unm.edu [unm.edu]
- 3. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 5. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological aspects of aldehyde dehydrogenase assay by spectrophotometric technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Separation of Acetaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Optimized Method for the Measurement of Acetaldehyde by High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acetaldehyde Quantification in Microbial Fermentation Samples [protocols.io]
- 12. protocols.io [protocols.io]
- 13. Analytical Development for Detecting Femtomole-Level Organophosphorus Compounds in Biogeochemical Samples by Ion Chromatography/High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Spectrophotometric determination of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scholarena.com [scholarena.com]
Application Note: Quantitative Analysis of Phosphonoacetaldehyde in Biological Samples by High-Performance Liquid Chromatography (HPLC)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive method for the quantification of phosphonoacetaldehyde in various biological matrices, such as plasma and tissue homogenates. Due to the lack of a native chromophore or fluorophore, the method employs a pre-column derivatization step to enable highly sensitive fluorescence detection. The protocol provides a comprehensive workflow, from sample preparation and derivatization to HPLC analysis and data interpretation. This method is intended for researchers, scientists, and drug development professionals investigating metabolic pathways and the role of phosphonates in biological systems.
Introduction
This compound is a key intermediate in the metabolism of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond.[1] These compounds are found in various organisms and are involved in diverse biological processes. Accurate quantification of this compound in biological samples is crucial for understanding the kinetics and dynamics of phosphonate (B1237965) metabolism. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of small molecules in complex matrices.[2][3] However, the physicochemical properties of this compound—specifically its high polarity and lack of a strong UV-absorbing or fluorescent moiety—present analytical challenges.[4][5]
To overcome these challenges, this protocol utilizes a derivatization strategy to introduce a fluorescent tag to the this compound molecule prior to HPLC analysis.[4][5] This approach significantly enhances the sensitivity and selectivity of the detection.[6] The method described herein is based on established principles for the analysis of aldehydes and phosphonates in biological samples.[7][8][9][10]
Experimental Workflow
The overall experimental workflow for the analysis of this compound in biological samples is depicted below.
Caption: Experimental workflow for this compound analysis.
Materials and Methods
Reagents and Materials
-
This compound standard
-
Fluorescent derivatizing agent (e.g., 1,2-diamino-4,5-methylenedioxybenzene (DMB) or similar amine-reactive fluorescent dye)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other appropriate mobile phase modifier)
-
Trichloroacetic acid (TCA) or ice-cold acetonitrile for protein precipitation
-
Solid-phase extraction (SPE) cartridges (strong cation exchange)
-
Biological matrix (plasma, tissue)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
-
Tissue homogenizer
-
SPE manifold
Sample Preparation
Plasma Samples
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 200 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the derivatization step.
Tissue Samples
-
Accurately weigh approximately 100 mg of frozen tissue.[11]
-
Add 500 µL of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue on ice until a uniform suspension is achieved.[11]
-
To the homogenate, add an equal volume of 10% (w/v) trichloroacetic acid for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
For further cleanup and removal of interfering cations, perform solid-phase extraction using a strong cation exchange cartridge.[12] Condition the cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the this compound with an appropriate buffer.
Pre-column Derivatization
-
To 50 µL of the prepared sample supernatant or standard, add 50 µL of the derivatizing agent solution.
-
Add any necessary catalysts or buffers as recommended for the specific derivatizing agent.
-
Incubate the mixture at a specified temperature and time to ensure complete reaction (e.g., 60°C for 30 minutes). The optimal conditions should be determined empirically.
-
After incubation, cool the reaction mixture to room temperature.
-
The sample is now ready for HPLC analysis.
HPLC Conditions
The following are general HPLC conditions and may require optimization for specific applications.
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Fluorescence Detector | Excitation and Emission wavelengths to be set based on the chosen derivatizing agent's spectral properties. |
Results and Discussion
Calibration and Quantification
A calibration curve should be prepared by derivatizing a series of known concentrations of this compound standards. The peak area of the derivatized this compound is plotted against the concentration. The concentration of this compound in the biological samples can then be determined from this calibration curve.
Method Validation Parameters (Hypothetical Data)
The following table summarizes the expected performance characteristics of the method. These values are hypothetical and should be determined experimentally during method validation.
| Parameter | Expected Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | < 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 10% |
| Inter-day Precision (%RSD) | < 15% |
| Recovery | 85 - 115% |
Conclusion
This application note provides a detailed protocol for the quantitative analysis of this compound in biological samples using HPLC with fluorescence detection after pre-column derivatization. The method is designed to be sensitive, specific, and applicable to complex biological matrices. Proper method validation is essential before its implementation for routine analysis. This approach will be a valuable tool for researchers investigating the metabolic fate of phosphonates and their biological significance.
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isocratic HPLC analysis for the simultaneous determination of dNTPs, rNTPs and ADP in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journalajacr.com [journalajacr.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. High-performance liquid chromatographic-fluorescent method to determine chloroacetaldehyde, a neurotoxic metabolite of the anticancer drug ifosfamide, in plasma and in liver microsomal incubations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.bu.edu [people.bu.edu]
- 9. publicationslist.org.s3.amazonaws.com [publicationslist.org.s3.amazonaws.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. analyticalscience.wiley.com [analyticalscience.wiley.com]
Application Notes and Protocols for the Enzymatic Assay of Phosphonoacetaldehyde Hydrolase (PPH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetaldehyde hydrolase (PPH), also known as phosphonatase, is a key enzyme in the metabolism of aminophosphonates.[1] It catalyzes the cleavage of the stable carbon-phosphorus (C-P) bond in this compound, yielding acetaldehyde (B116499) and inorganic phosphate (B84403).[1] This enzyme is crucial for the utilization of phosphonates as a phosphorus source in various organisms, particularly bacteria.[2][3][4] Understanding the activity of PPH is vital for studies in microbial physiology, biogeochemical cycling of phosphorus, and for the development of novel enzymatic inhibitors with potential applications as herbicides or antimicrobial agents.
These application notes provide two detailed protocols for assaying PPH activity: a discontinuous colorimetric assay based on the detection of inorganic phosphate using Malachite Green, and a continuous spectrophotometric coupled-enzyme assay that monitors the formation of acetaldehyde.
Principle of the Assays
The enzymatic activity of PPH is determined by measuring the rate of formation of one of its products.
-
Discontinuous Phosphate Detection Assay: This method quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of this compound over a specific time period. The reaction is stopped, and the released phosphate complexes with a Malachite Green-molybdate reagent, forming a colored product that can be measured spectrophotometrically at approximately 620-640 nm.[5]
-
Continuous Coupled-Enzyme Assay: This assay continuously monitors the production of acetaldehyde. The acetaldehyde produced by PPH is immediately used as a substrate by aldehyde dehydrogenase (ALDH), which catalyzes its oxidation to acetate. This reaction is coupled to the reduction of NAD+ to NADH. The decrease in absorbance at 340 nm due to the consumption of NADH is directly proportional to the rate of acetaldehyde production and thus to the PPH activity.[2][3]
Materials and Reagents
-
This compound (substrate)
-
Purified this compound Hydrolase (PPH)
-
Bovine Serum Albumin (BSA)
-
HEPES or Tris-HCl buffer
-
Magnesium Chloride (MgCl₂)
-
Potassium Chloride (KCl)
-
Pyridoxal 5'-phosphate (PLP)
-
For Discontinuous Assay:
-
Trichloroacetic acid (TCA) or similar acid for stopping the reaction
-
Malachite Green reagent kit for phosphate detection
-
Phosphate standards
-
-
For Continuous Assay:
-
Aldehyde Dehydrogenase (ALDH) (coupling enzyme)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
-
Spectrophotometer or microplate reader
-
Thermostated cuvette holder or incubator
-
Pipettes and tips
-
Reaction tubes
Experimental Protocols
Protocol 1: Discontinuous Phosphate Detection Assay
This protocol is adapted for a 96-well plate format but can be scaled for single cuvette assays.
1. Reagent Preparation:
- PPH Assay Buffer: 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, pH 7.5.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in PPH Assay Buffer.
- Enzyme Dilution: Dilute purified PPH in PPH Assay Buffer containing 0.5 mg/mL BSA to the desired concentration. Keep on ice.
- Stop Solution: 10% (w/v) Trichloroacetic acid (TCA).
- Phosphate Detection Reagent: Prepare the Malachite Green reagent according to the manufacturer's instructions.[5][6][7]
2. Assay Procedure:
- Prepare a phosphate standard curve (e.g., 0-100 µM inorganic phosphate) according to the Malachite Green kit protocol.
- In a reaction tube, add 45 µL of PPH Assay Buffer.
- Add 5 µL of the this compound stock solution to initiate the reaction (final concentration 1 mM). For kinetic studies, vary the substrate concentration.
- Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
- Start the reaction by adding 50 µL of the diluted PPH enzyme solution. Mix gently.
- Incubate for a fixed time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 25 µL of 10% TCA.
- Centrifuge the samples to pellet any precipitated protein.
- Transfer a portion of the supernatant to a 96-well plate.
- Add the Malachite Green reagent to each well as per the kit instructions.[5]
- Incubate for 15-30 minutes at room temperature for color development.
- Measure the absorbance at 620-640 nm.[5]
3. Data Analysis:
- Subtract the absorbance of a blank (no enzyme) from all readings.
- Determine the concentration of phosphate released using the phosphate standard curve.
- Calculate the specific activity of the enzyme in µmol/min/mg (Units/mg).
Protocol 2: Continuous Coupled-Enzyme Assay
This protocol is designed for a spectrophotometer with a thermostated cuvette holder.
1. Reagent Preparation:
- PPH Coupled Assay Buffer: 50 mM Tris-HCl, 100 mM KCl, 5 mM MgCl₂, 5 µM PLP, pH 8.0.
- Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in the assay buffer.
- NADH Stock Solution: Prepare a 10 mM stock solution of NADH in the assay buffer.
- Coupling Enzyme: Aldehyde Dehydrogenase (ALDH) solution.
- Enzyme Dilution: Dilute purified PPH in the assay buffer to the desired concentration. Keep on ice.
2. Assay Procedure:
- Set the spectrophotometer to 340 nm and equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
- In a 1 mL cuvette, prepare the reaction mixture (final volume 1 mL):
- 850 µL of PPH Coupled Assay Buffer
- 50 µL of 10 mM this compound (final concentration 0.5 mM, can be varied for kinetics)
- 25 µL of 10 mM NADH (final concentration ~0.25 mM)[2][3]
- Sufficient activity of Aldehyde Dehydrogenase (ensure it is not rate-limiting)
- Mix by inversion and incubate in the spectrophotometer for 5 minutes to reach thermal equilibrium and record a baseline.
- Initiate the reaction by adding a small volume (e.g., 10-20 µL) of the diluted PPH enzyme.
- Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
3. Data Analysis:
- Calculate the rate of reaction (ΔA340/min) from the linear portion of the curve.
- Use the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹) to convert the rate to µmol of NADH consumed per minute. This is equivalent to the rate of this compound hydrolyzed.
- Calculate the specific activity of the PPH enzyme.
Data Presentation
The following tables summarize representative quantitative data for this compound hydrolase and related enzymes in the aminophosphonate degradation pathway.
Table 1: Kinetic Parameters of Enzymes in Aminophosphonate Metabolism
| Enzyme | Organism | Substrate | Km (µM) | kcat (s⁻¹) | Reference |
|---|---|---|---|---|---|
| This compound Dehydrogenase (PhnY) | Pseudomonas aeruginosa | This compound | 3.2 ± 0.7 | 2.2 ± 0.1 | [4] |
| (R)-1-hydroxy-2-aminoethylphosphonate ammonia-lyase (PbfA) | Variovorax sp. | (R)-1-hydroxy-2-aminoethylphosphonate | 430 ± 60 | 5.3 ± 0.3 |[2] |
Table 2: Optimal Conditions for PPH Activity
| Parameter | Condition | Notes |
|---|---|---|
| pH | 7.5 - 8.0 | Activity decreases significantly below pH 6 and above pH 8. |
| Temperature | 25°C - 37°C | Standard assay temperatures. |
| Co-factors | Mg²⁺ | Divalent cations are often required for hydrolase activity. |
Visualizations
Metabolic Pathway
Caption: Degradation pathway of 2-aminoethylphosphonate.[2][3][4]
Experimental Workflow: Continuous Coupled Assay
Caption: Workflow for the continuous coupled enzymatic assay of PPH.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a New, Recurrent Enzyme in Bacterial Phosphonate Degradation: (R)-1-Hydroxy-2-aminoethylphosphonate Ammonia-lyase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eubopen.org [eubopen.org]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
Spectrophotometric Determination of Phosphonoacetaldehyde Concentration: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetaldehyde (PnAA) is a key intermediate in the biosynthesis and degradation of phosphonates, a class of organophosphorus compounds with diverse biological activities.[1][2] Accurate quantification of PnAA is crucial for studying the kinetics of enzymes involved in phosphonate (B1237965) metabolic pathways, for screening potential inhibitors of these enzymes, and for monitoring the production of phosphonate-containing drug candidates. These application notes provide a detailed protocol for the spectrophotometric determination of this compound concentration using a coupled-enzyme assay.
The principle of this assay is based on the enzymatic hydrolysis of this compound to acetaldehyde (B116499) and inorganic phosphate (B84403) by this compound hydrolase (also known as phosphonatase).[3] The resulting acetaldehyde is then quantified in a second reaction catalyzed by aldehyde dehydrogenase, which involves the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the initial concentration of this compound.
Metabolic Pathway Context: this compound Degradation
References
Application Notes and Protocols: Synthesis of Radiolabeled Phosphonoacetaldehyde for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphonoacetaldehyde (Pald) is a key intermediate in the biosynthesis and degradation of natural phosphonates, a class of compounds containing a stable carbon-phosphorus (C-P) bond.[1][2][3] Due to its central role in phosphonate (B1237965) metabolism, radiolabeled Pald serves as an invaluable tracer for elucidating enzymatic mechanisms, mapping metabolic pathways, and investigating the mode of action of phosphonate-based drugs and herbicides.[1][2] This document provides detailed application notes and protocols for the enzymatic synthesis of radiolabeled this compound ([¹⁴C]Pald and [³²P]Pald), a method that offers high specificity and yield.
Advantages of Enzymatic Synthesis
The enzymatic synthesis of radiolabeled this compound is the preferred method due to its high regio- and stereospecificity, which is often difficult to achieve through traditional chemical synthesis. Enzymatic reactions are conducted under mild conditions, preserving the integrity of the labeled molecule and resulting in high radiochemical purity. This method allows for the specific incorporation of isotopes at desired positions, crucial for detailed mechanistic studies.
Synthesis Overview
The enzymatic synthesis of radiolabeled this compound is a multi-step process that utilizes a cascade of three enzymes to convert a radiolabeled precursor into the final product. The pathway begins with the phosphorylation of a labeled precursor to form radiolabeled phosphoenolpyruvate (B93156) (PEP). PEP is then converted to phosphonopyruvate (B1221233) (Ppyr), which is subsequently decarboxylated to yield this compound.[1][2]
Data Presentation
The following table summarizes the key quantitative data associated with the enzymatic synthesis of [¹⁴C]Pald and [³²P]Pald, based on established protocols.[2]
| Parameter | [1-¹⁴C]this compound | [³²P]this compound |
| Radiolabel Precursor | [2-¹⁴C]Pyruvate | [β-³²P]ATP |
| Intermediate | [2-¹⁴C]Phosphoenolpyruvate | [³²P]Phosphoenolpyruvate |
| Specific Activity of Precursor | 23 mCi/mmol | 7000 mCi/mmol |
| Specific Activity of Intermediate | 23 mCi/mmol | 5000 mCi/mmol |
| Final Product Yield | >95% | 100% |
| Final Product Purity | Used without further purification | >99% |
Experimental Protocols
The following protocols are adapted from the work of Zhang et al. (2003) for the synthesis of [¹⁴C]Pald and [³²P]Pald.[2]
Protocol 1: Synthesis of [1-¹⁴C]this compound ([¹⁴C]Pald)
Materials:
-
[2-¹⁴C]Pyruvate
-
Adenosine triphosphate (ATP)
-
Pyruvate (B1213749) phosphate (B84403) dikinase (PPDK)
-
Inorganic pyrophosphatase
-
PEP mutase
-
Phosphonopyruvate (Ppyr) decarboxylase
-
Potassium HEPES (K+Hepes) buffer, pH 7.5
-
Magnesium chloride (MgCl₂)
-
Thiamine diphosphate
-
5 kDa cutoff filter
Procedure:
-
Synthesis of [2-¹⁴C]PEP: Prepare a reaction mixture containing [2-¹⁴C]pyruvate, excess ATP, orthophosphate, PPDK, and inorganic pyrophosphatase in a suitable buffer. Incubate to allow for the conversion of pyruvate to PEP. The reaction is driven to completion by the hydrolysis of pyrophosphate.
-
Purification of [2-¹⁴C]PEP: Purify the [2-¹⁴C]PEP from the reaction mixture using anion-exchange chromatography.
-
Synthesis of [1-¹⁴C]Pald: In a 0.5 mL reaction volume, combine the following in K+Hepes buffer (50 mM, pH 7.5):
-
200 µM [2-¹⁴C]PEP (Specific Activity = 23 mCi/mmol)
-
10 mM MgCl₂
-
4 mM Thiamine diphosphate
-
5 µM PEP mutase
-
5 µM Ppyr decarboxylase
-
-
Incubate the reaction mixture at 25°C for 1 hour.
-
Enzyme Removal: Remove the enzymes by centrifugation through a 5 kDa cutoff filter. This step should be repeated twice to ensure complete removal.
-
The resulting solution containing [1-¹⁴C]Pald can be used directly in tracer studies without further purification.
Protocol 2: Synthesis of [³²P]this compound ([³²P]Pald)
Materials:
-
[β-³²P]ATP
-
Pyruvic acid
-
Sodium phosphate (Na₃PO₄)
-
Pyruvate phosphate dikinase (PPDK)
-
Inorganic pyrophosphatarse
-
PEP mutase
-
Phosphonopyruvate (Ppyr) decarboxylase
-
Potassium HEPES (K+Hepes) buffer, pH 7.0 and 7.5
-
Magnesium chloride (MgCl₂)
-
Ammonium chloride (NH₄Cl)
-
Thiamine diphosphate
-
5 kDa cutoff filter
Procedure:
-
Synthesis of [³²P]PEP: In a 1 mL reaction volume, combine the following in K+Hepes buffer (50 mM, pH 7.0):
-
1 mM [β-³²P]ATP (Specific Activity = 7000 mCi/mmol)
-
20 mM Pyruvic acid
-
20 mM Na₃PO₄
-
5 mM MgCl₂
-
40 mM NH₄Cl
-
4.5 µM PPDK
-
5 units of Inorganic pyrophosphatase
-
-
Incubate the reaction to allow for the synthesis of [³²P]PEP.
-
Purification of [³²P]PEP: Purify the [³²P]PEP from the reaction mixture using anion-exchange chromatography.
-
Synthesis of [³²P]Pald: In a 0.5 mL reaction volume, combine the following in K+Hepes buffer (50 mM, pH 7.5):
-
200 µM [³²P]PEP (Specific Activity = 5000 mCi/mmol)
-
10 mM MgCl₂
-
4 mM Thiamine diphosphate
-
5 µM PEP mutase
-
5 µM Ppyr decarboxylase
-
-
Incubate the reaction mixture at 25°C for 1 hour.
-
Enzyme Removal: Remove the enzymes by centrifugation through a 5 kDa cutoff filter (repeat twice).
-
The resulting [³²P]Pald solution is of high purity and can be used for tracer studies.
Visualizations
Enzymatic Synthesis Workflow
The following diagram illustrates the enzymatic cascade for the synthesis of radiolabeled this compound.
Caption: Enzymatic synthesis of radiolabeled this compound.
Metabolic Pathway of this compound
This compound is a central hub in phosphonate metabolism, involved in both biosynthetic and catabolic pathways.
Caption: Central role of this compound in metabolism.
Applications in Tracer Studies
Radiolabeled this compound is a powerful tool for various tracer studies:
-
Enzyme Mechanism and Kinetics: It is used to investigate the catalytic mechanisms of enzymes involved in phosphonate metabolism, such as this compound hydrolase and dehydrogenase.[1][2] By tracking the fate of the radiolabel, researchers can identify reaction intermediates and determine kinetic parameters.
-
Metabolic Pathway Elucidation: Labeled Pald can be introduced into cellular or whole-organism systems to trace its conversion into other metabolites, thereby mapping out biosynthetic and degradative pathways.
-
Drug Development: For phosphonate-based drug candidates, radiolabeled analogues of Pald can be used in absorption, distribution, metabolism, and excretion (ADME) studies to understand their pharmacokinetic and pharmacodynamic properties.
-
Herbicide and Antibiotic Research: Many herbicides and antibiotics are phosphonate compounds. Tracer studies with radiolabeled Pald can help elucidate their mechanisms of action and identify potential resistance mechanisms.
Conclusion
The enzymatic synthesis of radiolabeled this compound provides a robust and specific method for producing high-purity tracers essential for advancing our understanding of phosphonate metabolism. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers in various fields to utilize this powerful tool in their studies.
References
Application Notes and Protocols for Utilizing Phosphonoacetaldehyde as a Substrate for Phosphonatase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phosphonoacetaldehyde is a key intermediate in the microbial degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates.[1][2] The enzyme responsible for the cleavage of the stable carbon-phosphorus (C-P) bond in this compound is this compound hydrolase, commonly known as phosphonatase (EC 3.11.1.1).[1][3] This enzyme catalyzes the hydrolysis of this compound to yield acetaldehyde (B116499) and inorganic phosphate (B84403).[4][5] The study of phosphonatase activity is crucial for understanding microbial phosphorus metabolism and has potential applications in drug development, particularly in the design of inhibitors targeting microbial metabolic pathways.[6] These application notes provide detailed protocols for the use of this compound as a substrate to characterize phosphonatase activity.
Data Presentation
Kinetic Parameters of Phosphonatase with this compound
The kinetic parameters of phosphonatase have been determined for the enzyme from various bacterial sources. A summary of these parameters is presented in the table below for easy comparison.
| Enzyme Source | Km (mM) | Vmax (U/mg) | kcat (s⁻¹) | Reference |
| Bacillus cereus | 0.23 | - | - | [7] |
| Salmonella enterica serovar Typhimurium | 1.11 ± 0.03 | - | 7 (forward), 9 (reverse) | [6] |
| Pseudomonas aeruginosa | - | - | - | [8] |
Note: The kinetic parameters can vary depending on the assay conditions (e.g., pH, temperature, buffer composition). The reverse reaction for Salmonella enterica serovar Typhimurium refers to the synthesis of this compound from acetaldehyde and phosphate.[6]
Signaling and Metabolic Pathways
2-Aminoethylphosphonate (2-AEP) Degradation Pathway
Phosphonatase is a key enzyme in the catabolism of 2-AEP. The pathway involves the initial conversion of 2-AEP to this compound, which is then hydrolyzed by phosphonatase.
Caption: 2-AEP degradation pathway.
Experimental Protocols
Protocol 1: Synthesis of this compound
Chemical synthesis of this compound can be complex. An enzymatic synthesis approach offers a more specific and often simpler alternative for producing the substrate for phosphonatase assays.
Materials:
-
Phosphoenolpyruvate (PEP)
-
PEP mutase
-
Phosphonopyruvate (B1221233) decarboxylase
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Ultrafiltration unit (e.g., Amicon Ultra, 10 kDa MWCO)
Procedure:
-
Prepare a reaction mixture containing PEP, PEP mutase, and phosphonopyruvate decarboxylase in the reaction buffer.
-
Incubate the reaction mixture at the optimal temperature for the enzymes (typically 25-37°C) for a sufficient time to allow for the conversion of PEP to this compound.
-
Monitor the reaction progress by measuring the depletion of a cofactor or the formation of a product, if applicable to the specific enzymes used.
-
Once the reaction is complete, terminate it by heat inactivation or by removing the enzymes via ultrafiltration.
-
The resulting solution containing this compound can be used directly in phosphonatase assays or purified further if necessary.
Protocol 2: Continuous Spectrophotometric Assay for Phosphonatase Activity
This protocol describes a coupled enzyme assay to continuously monitor the release of inorganic phosphate from the phosphonatase-catalyzed hydrolysis of this compound.[9][10] The released phosphate is used by purine (B94841) nucleoside phosphorylase (PNP) to convert a chromogenic substrate, 2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG), into ribose-1-phosphate (B8699412) and 2-amino-6-mercapto-7-methylpurine, which results in an increase in absorbance at 360 nm.
Materials:
-
Purified phosphonatase enzyme
-
This compound solution (from Protocol 1 or commercially available)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂)
-
Purine nucleoside phosphorylase (PNP)
-
2-amino-6-mercapto-7-methylpurine ribonucleoside (MESG)
-
UV-Vis spectrophotometer capable of reading at 360 nm
-
96-well microplate (for high-throughput screening) or cuvettes
Procedure:
-
Prepare the Assay Cocktail: In the assay buffer, prepare a cocktail containing PNP and MESG at their optimal concentrations. The final concentrations will need to be optimized for the specific assay conditions but are typically in the range of 1-5 units/mL for PNP and 0.1-0.5 mM for MESG.
-
Set up the Reaction: In a microplate well or a cuvette, add the assay cocktail and the phosphonatase enzyme.
-
Initiate the Reaction: Add the this compound substrate to the well/cuvette to initiate the reaction. The final volume should be consistent across all assays.
-
Measure Absorbance: Immediately start monitoring the increase in absorbance at 360 nm over time using the spectrophotometer. Record data at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of phosphate release is proportional to the rate of change in absorbance.
-
To determine the kinetic parameters (Km and Vmax), perform the assay with varying concentrations of this compound.
-
Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation using a suitable software package.
-
Experimental Workflow for Phosphonatase Kinetic Analysis
The overall workflow for determining the kinetic parameters of phosphonatase is outlined below.
Caption: Workflow for phosphonatase kinetics.
Applications in Drug Development
The C-P bond in phosphonates makes them metabolically stable analogs of phosphates and carboxylates.[8] This property has led to their extensive use in drug design.[1][4] Phosphonate-containing compounds have been developed as enzyme inhibitors, antiviral agents, and for bone targeting.[8] Understanding the mechanism of enzymes like phosphonatase, which can cleave this stable bond, is of significant interest for:
-
Antimicrobial Drug Discovery: Targeting microbial-specific metabolic pathways, such as 2-AEP degradation, can be a strategy for developing new antibiotics. Inhibitors of phosphonatase could disrupt the phosphorus metabolism of pathogenic bacteria.[6]
-
Prodrug Design: The stability of the phosphonate (B1237965) group can be exploited in prodrug design, where a phosphonate-containing molecule is inactive until the C-P bond is cleaved by a specific enzyme in the target cell or tissue.
Conclusion
The use of this compound as a substrate for phosphonatase provides a robust system for studying the kinetics and mechanism of this important enzyme. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers in academia and industry. A thorough understanding of phosphonatase function can pave the way for novel therapeutic interventions and a deeper insight into microbial metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 4. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The 2-Aminoethylphosphonate-Specific Transaminase of the 2-Aminoethylphosphonate Degradation Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbiologyjournal.org [microbiologyjournal.org]
- 8. First characterization of the this compound hydrolase gene of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A continuous spectrophotometric assay for inorganic phosphate and for measuring phosphate release kinetics in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Continuous enzyme-coupled assay of phosphate- or pyrophosphate-releasing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Probing Enzyme Kinetics: Application Notes and Protocols for Phosphonoacetaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for investigating the kinetics of enzymes, particularly phosphonoacetaldehyde hydrolase (phosphonatase), using this compound analogues. These compounds serve as valuable tools for elucidating enzyme mechanisms and for the development of novel therapeutics.
Introduction to this compound Hydrolase
This compound hydrolase (EC 3.11.1.1), commonly known as phosphonatase, is a key enzyme in the degradation pathway of 2-aminoethylphosphonate, a widespread biogenic phosphonate.[1] It catalyzes the cleavage of the stable carbon-phosphorus (C-P) bond in this compound to yield acetaldehyde (B116499) and inorganic phosphate (B84403).[2] The catalytic mechanism of phosphonatase from organisms like Bacillus cereus and Salmonella typhimurium involves the formation of a Schiff base intermediate with a conserved lysine (B10760008) residue in the active site.[2][3] This unique mechanism makes it an attractive target for the design of specific inhibitors.
Phosphonate analogues are excellent mimics of the tetrahedral transition states of various enzymatic reactions and can act as potent and selective inhibitors.[4] Understanding the kinetics of these interactions is crucial for drug design and for mapping metabolic pathways.
Data Presentation: Inhibition of this compound Hydrolase
The following table summarizes the kinetic constants of various this compound analogues and other compounds that act as inhibitors of this compound hydrolase. This data provides a basis for comparative analysis of inhibitor potency and for structure-activity relationship (SAR) studies.
| Inhibitor/Substrate Analogue | Type of Inhibition | Ki (mM) | Relative Hydrolysis Rate vs. This compound | Reference |
| Malonic semialdehyde | Competitive | 1.6 | Not a substrate | [5] |
| Phosphonoacetate | Competitive | 10 | Not a substrate | [5] |
| Phosphonoethanol | Competitive | 10 | Not a substrate | [5] |
| Fluorophosphate | Competitive | 20 | Not a substrate | [5] |
| Thiothis compound | Substrate | - | 20-fold slower | [5] |
| Acetonyl phosphonate | Substrate/Inactivator | - | 140-fold slower | [5] |
| Tungstate | Inhibitor | - | - | [6] |
| Vinyl sulfonate | Inhibitor | - | - | [6] |
Experimental Protocols
Protocol 1: this compound Hydrolase Inhibition Assay (Spectrophotometric Method)
This protocol describes a continuous spectrophotometric assay to determine the inhibitory activity of this compound analogues against this compound hydrolase. The assay is based on the enzymatic conversion of this compound to acetaldehyde, which can be coupled to a subsequent reaction that produces a detectable colorimetric or fluorescent signal. For this protocol, we will use a coupled reaction with aldehyde dehydrogenase (ALDH) and NAD⁺, monitoring the increase in absorbance at 340 nm due to the formation of NADH.
Materials:
-
Purified this compound hydrolase
-
This compound (substrate)
-
This compound analogue (inhibitor)
-
Aldehyde dehydrogenase (ALDH)
-
Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in the reaction buffer.
-
Prepare a stock solution of the this compound analogue inhibitor in a suitable solvent (e.g., DMSO or reaction buffer).
-
Prepare a stock solution of NAD⁺ in the reaction buffer.
-
Prepare a working solution of this compound hydrolase and ALDH in the reaction buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to each well:
-
Reaction buffer
-
NAD⁺ solution (final concentration typically 1-2 mM)
-
ALDH solution (sufficient activity to ensure the phosphonatase reaction is rate-limiting)
-
Inhibitor solution at various concentrations (for IC₅₀ determination) or a fixed concentration (for single-point inhibition). Include a control with no inhibitor.
-
-
Pre-incubate the plate at the desired temperature (e.g., 25°C or 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add the this compound substrate to each well to initiate the reaction. The final substrate concentration should be close to its Kₘ value for accurate Kᵢ determination.
-
Immediately place the microplate in the reader.
-
-
Data Acquisition:
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes). The rate of reaction is proportional to the rate of NADH formation.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
To determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive), perform the assay at multiple substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk, Dixon, or non-linear regression analysis.[7]
-
Protocol 2: Synthesis of Radiolabeled this compound for Mechanistic Studies
This protocol outlines the enzymatic synthesis of radiolabeled this compound ([¹⁴C]Pald or [³²P]Pald), which is a powerful tool for investigating the enzyme mechanism, such as identifying covalent intermediates.[8][9]
Materials:
-
[2-¹⁴C]pyruvate or [β-³²P]ATP
-
Pyruvate (B1213749) phosphate dikinase
-
Inorganic pyrophosphatase
-
Phosphoenolpyruvate (PEP) mutase
-
Phosphonopyruvate (B1221233) (Ppyr) decarboxylase
-
ATP, Pi, MgCl₂, Thiamine (B1217682) diphosphate
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5)
-
Centrifugal filter units (e.g., 5 kDa cutoff)
Procedure:
-
Synthesis of Radiolabeled PEP:
-
In a reaction mixture containing reaction buffer, ATP, Pi, and either [2-¹⁴C]pyruvate or [β-³²P]ATP, add pyruvate phosphate dikinase and inorganic pyrophosphatase.
-
Incubate the reaction to allow for the conversion of pyruvate to PEP. The pyrophosphatase drives the reaction to completion.[8]
-
-
Conversion of PEP to this compound:
-
To the reaction mixture containing the radiolabeled PEP, add MgCl₂, thiamine diphosphate, PEP mutase, and Ppyr decarboxylase.
-
Incubate the mixture to allow for the sequential conversion of PEP to phosphonopyruvate and then to this compound.[8]
-
-
Purification of Radiolabeled this compound:
-
Remove the enzymes from the reaction mixture by centrifugation through a centrifugal filter unit.
-
The resulting solution contains the radiolabeled this compound, which can be used in subsequent enzyme assays without further purification.[8]
-
Visualizations
Catalytic Mechanism of this compound Hydrolase
The following diagram illustrates the key steps in the catalytic mechanism of this compound hydrolase, including the formation of a Schiff base intermediate.
Caption: Catalytic cycle of this compound hydrolase.
Experimental Workflow for Inhibitor Screening
This diagram outlines the general workflow for screening and characterizing inhibitors of this compound hydrolase.
Caption: Workflow for inhibitor discovery and characterization.
Logical Relationship of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition where the inhibitor and substrate compete for the same active site on the enzyme.
Caption: Competitive inhibition mechanism.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. comed.uobaghdad.edu.iq [comed.uobaghdad.edu.iq]
- 8. unm.edu [unm.edu]
- 9. Enzymatic synthesis of radiolabeled this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in the chemical synthesis of Phosphonoacetaldehyde
Welcome to the technical support center for the chemical synthesis of phosphonoacetaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low yield, encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common chemical synthesis routes for this compound?
A1: While enzymatic syntheses are frequently reported, common chemical approaches for preparing this compound often involve two main strategies:
-
Hydrolysis of a Protected Acetal (B89532): This is a widely used method that involves the deprotection of a precursor like this compound diethyl acetal. The acetal protects the reactive aldehyde group during the formation of the phosphonate (B1237965) backbone, which can be synthesized via a Michaelis-Arbuzov reaction between a trialkyl phosphite (B83602) and a haloacetaldehyde acetal.
-
Oxidation of 2-Hydroxyethylphosphonate: This method involves the selective oxidation of the primary alcohol in diethyl (2-hydroxyethyl)phosphonate to the corresponding aldehyde. This precursor can be prepared through the reaction of ethylene (B1197577) oxide with a trialkyl phosphite.
Q2: My reaction yield is consistently low. What are the most likely causes?
A2: Low yields in this compound synthesis can stem from several factors. The most common culprits include:
-
Incomplete Hydrolysis/Oxidation: The conversion of the precursor to the final product may not be complete.
-
Side Reactions: The starting materials or the product itself can participate in unintended reactions.
-
Product Instability: this compound is a reactive aldehyde and can degrade under the reaction or workup conditions.
-
Purification Losses: The product may be lost during extraction, chromatography, or other purification steps.
-
Reagent Quality: The purity of starting materials and solvents is crucial for optimal results.
Q3: How can I tell if my starting materials are of sufficient quality?
A3: Always use reagents from reputable suppliers. For moisture-sensitive reactions, such as those involving phosphites or strong bases, ensure you are using anhydrous solvents and properly dried glassware. It is good practice to verify the purity of key starting materials like the haloacetaldehyde acetal or 2-hydroxyethylphosphonate by techniques such as NMR or GC-MS before starting the synthesis.
Q4: What are the best methods for purifying this compound?
A4: this compound is a polar and potentially reactive molecule, which can make purification challenging. Column chromatography on silica (B1680970) gel is a common method. Due to its polarity, a polar mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane) is often required. It is important to minimize the time the product spends on the silica gel to avoid degradation. Distillation is generally not suitable due to the high boiling point and potential for thermal decomposition of this compound.
Q5: Is this compound stable? How should I store it?
A5: this compound is an aldehyde and is susceptible to oxidation to phosphonoacetic acid and self-condensation (aldol reaction), especially in the presence of acid or base catalysts or upon prolonged storage. For short-term storage, it is best to keep it as a dilute solution in an inert solvent at low temperatures (-20°C). For long-term storage, it is advisable to convert it back to a more stable protected form, such as the diethyl acetal, if possible.
Troubleshooting Guides
Issue 1: Low Yield in Synthesis via Hydrolysis of this compound Diethyl Acetal
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Hydrolysis | Monitor the reaction progress using TLC or ³¹P NMR. If starting material remains, consider extending the reaction time or increasing the concentration of the acid catalyst (e.g., HCl). | Complete consumption of the starting acetal. |
| Side Reactions (e.g., Aldol (B89426) Condensation) | Perform the hydrolysis at a lower temperature to minimize side reactions. Ensure the pH is not excessively acidic, as this can catalyze aldol condensation. | Reduced formation of high molecular weight byproducts. |
| Product Degradation during Workup | Neutralize the reaction mixture promptly after hydrolysis is complete. Use a mild base (e.g., sodium bicarbonate) and avoid excessive heat during solvent removal. | Improved recovery of the desired product. |
| Inefficient Extraction | This compound is polar. Use a more polar organic solvent for extraction (e.g., ethyl acetate (B1210297) or a mixture of chloroform (B151607) and isopropanol). Perform multiple extractions to ensure complete recovery. | Increased yield of crude product in the organic phase. |
Issue 2: Low Yield in Synthesis via Oxidation of Diethyl (2-Hydroxyethyl)phosphonate
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Oxidizing Agent | Ensure the chosen oxidizing agent (e.g., PCC, Swern oxidation reagents) is fresh and active. Consider switching to a different oxidizing system if yields remain low. | Complete conversion of the starting alcohol to the aldehyde. |
| Over-oxidation to Carboxylic Acid | Use a stoichiometric amount of the oxidizing agent. Monitor the reaction carefully by TLC to avoid over-oxidation. Milder oxidizing agents like Dess-Martin periodinane can be considered. | Minimal formation of the phosphonoacetic acid byproduct. |
| Difficult Purification | The product may be difficult to separate from the oxidant byproducts. For Swern oxidation, ensure a thorough aqueous workup to remove sulfur-containing byproducts. For chromium-based oxidants, filtering through a plug of silica or celite can help. | A cleaner crude product, simplifying subsequent purification steps. |
| Thermal Instability | Maintain low temperatures throughout the reaction and workup, especially if using reactive oxidation systems like Swern or Dess-Martin. | Prevention of product decomposition. |
Data Presentation
Table 1: Effect of Reaction Time and Temperature on the Hydrolysis of this compound Diethyl Acetal
| Entry | Temperature (°C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| 1 | 25 | 24 | 60 | 55 |
| 2 | 50 | 8 | 95 | 80 |
| 3 | 50 | 24 | >99 | 75 (side products observed) |
| 4 | 80 | 2 | >99 | 60 (significant decomposition) |
Note: Data are representative and may vary based on specific reaction conditions and scale.
Table 2: Comparison of Oxidizing Agents for the Synthesis of this compound
| Oxidizing Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Comments |
| PCC | 25 | 4 | 70 | Requires careful handling of chromium waste. |
| Swern Oxidation | -78 to 0 | 2 | 85 | Requires anhydrous conditions and careful temperature control. |
| Dess-Martin Periodinane | 25 | 3 | 80 | Milder conditions, but the reagent is expensive. |
Note: Yields are for the purified product.
Experimental Protocols
Protocol 1: Synthesis of this compound via Hydrolysis of Diethyl Acetal
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add this compound diethyl acetal (1.0 eq).
-
Reaction: Add a 1 M solution of hydrochloric acid (5.0 eq) in a 1:1 mixture of tetrahydrofuran (B95107) and water.
-
Monitoring: Stir the mixture at 50°C and monitor the reaction progress by TLC (staining with potassium permanganate) or ³¹P NMR.
-
Workup: Once the starting material is consumed (typically 8 hours), cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a temperature below 40°C.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane (B109758).
Protocol 2: Synthesis of this compound via Swern Oxidation
-
Setup: In a three-necked flask under an inert atmosphere (nitrogen or argon), dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane at -78°C.
-
Reagent Addition: Slowly add a solution of dimethyl sulfoxide (B87167) (DMSO, 2.2 eq) in anhydrous dichloromethane.
-
Activation: Stir the mixture for 30 minutes at -78°C.
-
Alcohol Addition: Add a solution of diethyl (2-hydroxyethyl)phosphonate (1.0 eq) in anhydrous dichloromethane dropwise, maintaining the temperature at -78°C.
-
Reaction: Stir for 1 hour at -78°C.
-
Quenching: Add triethylamine (B128534) (5.0 eq) and allow the reaction to warm to room temperature.
-
Workup: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography as described in Protocol 1.
Visualizations
Caption: Overview of two common chemical synthesis routes to this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: Potential side reactions involving the this compound product.
Stability of Phosphonoacetaldehyde in aqueous solutions and buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of phosphonoacetaldehyde in aqueous solutions and buffers. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is the carbon-phosphorus (C-P) bond in this compound to non-enzymatic hydrolysis?
A1: The carbon-phosphorus (C-P) bond in phosphonates, including this compound, is known to be extremely resistant to chemical hydrolysis, thermal decomposition, and photolysis.[1] This inherent stability means that cleavage of the C-P bond to yield acetaldehyde (B116499) and inorganic phosphate (B84403) is unlikely to occur spontaneously under typical experimental conditions and generally requires enzymatic catalysis, for example, by this compound hydrolase (phosphonatase).[1][2][3]
Q2: What are the potential non-enzymatic degradation pathways for this compound in aqueous solutions?
A2: While the C-P bond is stable, other reactions characteristic of aldehydes are possible. In aqueous solutions, aldehydes can exist in equilibrium with their hydrate (B1144303) forms. Additionally, aldehydes can be susceptible to oxidation, especially in the presence of air (oxygen) and certain metal ions, which could potentially lead to the formation of phosphonoacetic acid. Another consideration is the potential for aldol (B89426) condensation reactions, particularly under basic conditions, which could lead to polymerization. It has been noted that a related compound, (R)-1-hydroxy-phosphonoacetaldehyde, can undergo a non-enzymatic breakdown to yield phosphate and glycolaldehyde (B1209225) over time, suggesting that other degradation pathways for this compound derivatives may exist.[4]
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To minimize potential degradation, aqueous solutions of this compound should be stored at low temperatures, such as 4°C for short-term storage or frozen at -20°C or -80°C for long-term storage.[5] It is also advisable to store solutions in tightly sealed containers to minimize exposure to air and potential oxidation. The use of deoxygenated buffers could further enhance stability.
Q4: How does pH affect the stability of this compound?
Q5: Which buffers are recommended for use with this compound?
A5: The choice of buffer will depend on the specific experimental requirements, such as the optimal pH for an enzymatic assay. Common biological buffers like phosphate, HEPES, and MOPS are generally suitable. However, it is crucial to consider potential interactions between the buffer components and the aldehyde group. For instance, buffers containing primary amines (e.g., Tris) could potentially form Schiff bases with the aldehyde. While this is often a reversible reaction, it could interfere with experiments. When using a new buffer system, it is advisable to perform a stability test (see Experimental Protocols).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same stock solution. | Degradation of the this compound stock solution. | Prepare fresh stock solutions more frequently. Aliquot stock solutions upon preparation to avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage. Verify the concentration of the stock solution before each experiment. |
| Lower than expected activity in an enzymatic assay. | 1. Inaccurate concentration of the this compound stock. 2. Degradation of this compound in the assay buffer. 3. Interaction of the buffer with this compound (e.g., Schiff base formation with amine-containing buffers). | 1. Re-quantify the stock solution. 2. Perform a stability check of this compound in the assay buffer under the experimental conditions (time, temperature). 3. If using an amine-containing buffer like Tris, consider switching to a non-amine buffer such as HEPES or phosphate to rule out interference. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, GC). | Formation of degradation products or byproducts. | Analyze the sample using mass spectrometry (LC-MS or GC-MS) to identify the unknown peaks. Potential degradation products could include phosphonoacetic acid (from oxidation) or aldol condensation products. Review the handling and storage procedures to minimize degradation. |
| Precipitate formation in the buffer solution. | Buffer instability at the storage temperature or interaction with this compound or other components. | Ensure the buffer is fully dissolved and stable at the intended storage and experimental temperatures. If the precipitate appears upon addition of this compound, consider potential salt formation or other reactions and evaluate the suitability of the buffer. |
Quantitative Data on Stability
Quantitative data on the non-enzymatic stability of this compound in various aqueous solutions and buffers is not extensively documented in peer-reviewed literature. The C-P bond is generally considered highly stable.[1][2] Researchers are advised to empirically determine the stability of this compound under their specific experimental conditions.
| Parameter | Condition | Observed Stability | Reference |
| C-P Bond Hydrolysis | Aqueous Solution | Highly resistant to non-enzymatic cleavage. | [1][2] |
| Storage (General) | Frozen (-20°C / -80°C) | Recommended for long-term stability. | [5] |
| pH (General) | Neutral to slightly acidic | Generally recommended to avoid potential side reactions. | General chemical principles |
Experimental Protocols
Protocol for Assessing this compound Stability in a Specific Buffer
This protocol outlines a general method to determine the stability of this compound in a chosen aqueous buffer over time using HPLC analysis.
1. Materials:
- This compound
- Chosen buffer (e.g., 50 mM Phosphate buffer, pH 7.0)
- High-purity water
- HPLC system with a suitable detector (e.g., UV-Vis or a method coupled with mass spectrometry)
- Appropriate HPLC column (e.g., C18 for reversed-phase or a suitable column for anion-exchange chromatography)
- Temperature-controlled incubator or water bath
2. Procedure:
- Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in high-purity water. Determine the precise concentration using a suitable analytical method.
- Preparation of Test Solutions: Dilute the this compound stock solution to the final desired experimental concentration in the buffer to be tested.
- Time-Zero Analysis (t=0): Immediately after preparation, analyze an aliquot of the test solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.
- Incubation: Incubate the remaining test solution under the desired experimental conditions (e.g., 25°C, 37°C).
- Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution and analyze them by HPLC.
- Data Analysis:
- Quantify the peak area of this compound at each time point.
- Monitor the appearance of any new peaks, which may indicate degradation products.
- Plot the concentration or peak area of this compound as a function of time.
- Calculate the percentage of remaining this compound at each time point relative to the time-zero measurement.
- If significant degradation is observed, the degradation rate and half-life can be calculated.
3. Analytical Methods for Quantification:
- HPLC-UV: While this compound does not have a strong chromophore, it can be derivatized with agents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) to allow for sensitive UV detection.
- LC-MS: Liquid chromatography-mass spectrometry is a powerful technique for the direct and sensitive quantification of this compound and the identification of potential degradation products without derivatization.
- Gas Chromatography (GC): GC can also be used for the analysis of aldehydes, often after a derivatization step to increase volatility and thermal stability.
Visualizations
Caption: Workflow for assessing this compound stability.
Caption: Factors influencing this compound stability.
References
Common interferences in enzymatic assays using Phosphonoacetaldehyde
Welcome to the Technical Support Center for Enzymatic Assays Using Phosphonoacetaldehyde.
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding enzymatic assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the enzymatic reaction catalyzed by this compound hydrolase?
This compound hydrolase (EC 3.11.1.1), also known as phosphonatase, catalyzes the hydrolysis of this compound (PnAA) into acetaldehyde (B116499) and inorganic phosphate (B84403) (Pi).[1][2] The reaction is as follows:
This compound + H₂O → Acetaldehyde + Inorganic Phosphate
Q2: What are the common methods for assaying this compound hydrolase activity?
There are two primary methods for assaying the activity of this compound hydrolase:
-
Discontinuous Assay: This method involves stopping the enzymatic reaction at various time points and measuring the amount of inorganic phosphate released. A common detection method for phosphate is the Malachite Green assay.
-
Continuous Coupled Assay: This is a spectrophotometric method where the production of acetaldehyde is coupled to the reduction of NAD⁺ to NADH by the enzyme alcohol dehydrogenase (ADH). The increase in absorbance at 340 nm due to NADH formation is monitored over time.[3]
Q3: What is the optimal pH for this compound hydrolase activity?
This compound hydrolase generally exhibits optimal activity at a pH of around 8.0.[4]
Q4: Does this compound hydrolase require any cofactors?
Yes, this compound hydrolase isolated from Bacillus cereus is a metal-activated enzyme that requires Mg²⁺ for its activity.[4][5]
Q5: Is this compound stable in aqueous solutions?
While detailed stability studies are not extensively published, this compound is generally considered stable enough for use in standard enzymatic assays under controlled pH and temperature conditions. However, like many aldehydes, it can be susceptible to oxidation and other non-enzymatic reactions over extended periods or at extreme pH and temperatures. It is recommended to prepare fresh solutions of this compound for assays or store them appropriately to minimize degradation.
Troubleshooting Guides
Problem 1: No or Low Enzyme Activity
| Possible Cause | Troubleshooting Steps |
| Incorrect Assay Conditions | - pH: Ensure the buffer pH is optimal for the enzyme, typically around 8.0.[4] Note that the pH of some buffers, like Tris, is temperature-dependent. - Temperature: The optimal temperature for phosphonatase from certain sources is around 40°C.[6] Ensure the assay is performed at a consistent and appropriate temperature. |
| Enzyme Inactivity | - Improper Storage: The enzyme may have lost activity due to improper storage. One study showed a decrease in phosphonatase activity during long-term storage at both -20°C and +4°C.[6] - Repeated Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the enzyme stock. Aliquot the enzyme into smaller volumes for single use. |
| Substrate Degradation | - Improper Substrate Storage: Ensure this compound is stored correctly to prevent degradation. Prepare fresh solutions when possible. |
| Missing Cofactors | - Absence of Mg²⁺: this compound hydrolase from Bacillus cereus requires Mg²⁺ for activity.[4][5] Ensure that Mg²⁺ is present in the reaction buffer at an appropriate concentration (e.g., 1-5 mM). |
| Presence of Inhibitors | - Competitive Inhibitors: Your sample may contain known competitive inhibitors. Refer to the table of common inhibitors below. - Chelating Agents: If your sample contains chelating agents like EDTA, they may sequester the Mg²⁺ required for enzyme activity. |
Problem 2: High Background Signal
| Possible Cause | Troubleshooting Steps |
| Contaminating Phosphate (Discontinuous Assay) | - Buffer Contamination: Use phosphate-free buffers (e.g., HEPES, Tris). - Glassware Contamination: Use acid-washed glassware to remove any phosphate residues from detergents. - Reagent Contamination: Ensure all reagents are of high purity and free from phosphate contamination. |
| Non-Enzymatic Substrate Degradation | - Sub-optimal pH or High Temperature: Extreme pH or high temperatures may lead to the non-enzymatic breakdown of this compound. Run a control reaction without the enzyme to measure the rate of non-enzymatic degradation. |
| Interference with Detection Method | - Malachite Green Assay: Detergents can interfere with the Malachite Green assay. Ensure all labware is thoroughly rinsed. High concentrations of protein can also cause precipitation. - Coupled Assay (NADH): If using a crude enzyme extract, other dehydrogenases may be present that can reduce NAD⁺ in the presence of their respective substrates, leading to a high background. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Troubleshooting Steps |
| Pipetting Errors | - Ensure accurate and consistent pipetting of all reagents, especially the enzyme, as small variations can lead to significant differences in activity. |
| Temperature Fluctuations | - Maintain a constant temperature throughout the assay. Use a water bath or a temperature-controlled plate reader. |
| Reagent Instability | - Prepare fresh reagents, especially the substrate and NADH (for coupled assays), before each experiment. |
| Sample Variability | - If using biological samples, ensure consistent sample preparation to minimize variability between replicates. |
Quantitative Data Summary
Table 1: Known Competitive Inhibitors of this compound Hydrolase
| Inhibitor | Inhibition Constant (Ki) |
| Malonic semialdehyde | 1.6 mM |
| Phosphonoacetate | 10 mM |
| Phosphonoethanol | 10 mM |
| Fluorophosphate | 20 mM |
Experimental Protocols
Discontinuous Assay for this compound Hydrolase (Phosphate Detection)
This protocol is based on the quantification of inorganic phosphate released from the enzymatic reaction using the Malachite Green assay.
Materials:
-
This compound hydrolase enzyme
-
This compound (substrate)
-
Assay Buffer: 50 mM HEPES, pH 7.5, containing 5 mM MgCl₂
-
Stop Solution: 10% Trichloroacetic Acid (TCA)
-
Malachite Green Reagent
-
Phosphate Standard Solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer and this compound at the desired concentration.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the this compound hydrolase enzyme.
-
At specific time intervals, withdraw aliquots of the reaction mixture and transfer them to a tube containing the stop solution (10% TCA) to terminate the reaction.
-
Centrifuge the stopped reaction tubes to pellet any precipitated protein.
-
Take an aliquot of the supernatant for phosphate determination.
-
Add the Malachite Green reagent to the supernatant and incubate according to the manufacturer's instructions for color development.
-
Measure the absorbance at the recommended wavelength (typically around 620-660 nm).
-
Create a standard curve using the phosphate standard solution to determine the concentration of phosphate released in your samples.
-
Calculate the enzyme activity based on the rate of phosphate release over time.
Continuous Coupled Spectrophotometric Assay for this compound Hydrolase
This protocol continuously monitors the production of acetaldehyde by coupling it to the activity of alcohol dehydrogenase (ADH), which reduces NAD⁺ to NADH.
Materials:
-
This compound hydrolase enzyme
-
This compound (substrate)
-
Assay Buffer: 50 mM Sodium Pyrophosphate, pH 8.8
-
Alcohol Dehydrogenase (ADH)
-
β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺)
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing the assay buffer, NAD⁺ (e.g., 7.5 mM), and alcohol dehydrogenase.
-
Add the this compound substrate to the cuvette and mix.
-
Place the cuvette in a spectrophotometer set to 340 nm and equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small volume of the this compound hydrolase enzyme and immediately start monitoring the increase in absorbance at 340 nm.
-
Record the absorbance change over time.
-
Calculate the initial reaction velocity from the linear portion of the curve using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Enzymatic hydrolysis of this compound.
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 3. Alcohol dehydrogenase-coupled spectrophotometric assay of plasmalogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protein.bio.msu.ru [protein.bio.msu.ru]
- 5. 1sww - Crystal structure of the this compound hydrolase D12A mutant complexed with magnesium and substrate this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Phosphonoacetaldehyde Hydrolase Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing pH and temperature in Phosphonoacetaldehyde hydrolase (PPH) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound hydrolase (PPH) and what reaction does it catalyze?
This compound hydrolase (EC 3.11.1.1), also known as phosphonatase, is an enzyme that catalyzes the cleavage of the carbon-phosphorus (C-P) bond in this compound. This hydrolysis reaction yields acetaldehyde (B116499) and inorganic phosphate (B84403).[1][2][3] The enzyme plays a crucial role in the degradation of phosphonates, which are organophosphorus compounds containing a C-P bond.
Q2: Why is it critical to optimize pH and temperature for PPH assays?
Like most enzymes, the catalytic activity of this compound hydrolase is highly dependent on both pH and temperature.[4][5] Deviations from the optimal pH can alter the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis.[4][5] Similarly, temperature influences the kinetic energy of the enzyme and substrate molecules. While higher temperatures can increase the reaction rate, excessively high temperatures will lead to denaturation and loss of enzyme activity.[4][5] Therefore, determining the optimal pH and temperature is essential for obtaining accurate and reproducible kinetic data.
Q3: What are the typical optimal pH and temperature ranges for PPH from different organisms?
The optimal conditions for PPH can vary depending on the source organism. Below is a summary of reported optimal pH and temperature values for PPH from different bacterial species.
Data Presentation: Optimal pH and Temperature for PPH
| Organism | Optimal pH | Optimal Temperature (°C) | Reference |
| Pseudomonas aeruginosa | 8.0 | 45 | Dumora et al., 1989 |
| Bacillus cereus | 7.5 - 8.5 | 40 | Dumora et al., 1989 |
Experimental Protocols
Two primary types of assays are commonly used to measure PPH activity: a continuous spectrophotometric assay and a discontinuous colorimetric assay.
Protocol 1: Continuous Spectrophotometric Coupled Assay
This method continuously monitors the production of acetaldehyde by coupling its reduction to ethanol (B145695) with the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. This assay is advantageous for kinetic studies as it provides real-time reaction progress.
Workflow for Continuous Spectrophotometric Assay
Caption: Workflow for the continuous spectrophotometric coupled PPH assay.
Materials:
-
This compound (substrate)
-
This compound hydrolase (PPH)
-
Alcohol dehydrogenase (ADH) from yeast
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of reading at 340 nm with temperature control
-
Cuvettes
Procedure:
-
Prepare a stock solution of the assay buffer.
-
Prepare stock solutions of this compound, NADH, and ADH in the assay buffer.
-
In a cuvette, prepare the reaction mixture by adding the assay buffer, NADH solution, and ADH solution. The final concentrations should be optimized, but typical starting concentrations are 0.2 mM NADH and 10 units of ADH per mL.
-
Add the this compound substrate to the cuvette. The concentration should be varied to determine kinetic parameters.
-
Incubate the cuvette in the spectrophotometer at the desired temperature for 5 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding a small volume of the PPH enzyme solution to the cuvette and mix quickly.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time. Record the data for a period where the reaction rate is linear.
-
Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Protocol 2: Discontinuous Colorimetric Assay (Phosphate Detection)
This method measures the amount of inorganic phosphate released from the hydrolysis of this compound at specific time points. This is an endpoint assay and is useful for high-throughput screening.
Logical Relationship for Discontinuous Phosphate Assay
Caption: Logical steps in the discontinuous colorimetric PPH assay.
Materials:
-
This compound (substrate)
-
This compound hydrolase (PPH)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Stopping Reagent (e.g., Trichloroacetic acid)
-
Colorimetric Phosphate Detection Reagent (e.g., Malachite Green-based reagent)
-
Phosphate standard solution
-
Microplate reader
Procedure:
-
Prepare a series of reaction tubes, each containing the assay buffer and this compound at the desired concentration.
-
Pre-incubate the tubes at the desired temperature.
-
Initiate the reactions by adding the PPH enzyme to each tube at time zero.
-
At specific time intervals (e.g., 0, 2, 5, 10, 15 minutes), stop the reaction in one tube by adding the stopping reagent.
-
After stopping all reactions, add the colorimetric phosphate detection reagent to each tube.
-
Incubate for the recommended time for color development.
-
Measure the absorbance at the wavelength specified for the detection reagent.
-
Prepare a standard curve using known concentrations of the phosphate standard.
-
Determine the concentration of phosphate released in each reaction tube by comparing the absorbance values to the standard curve.
-
Plot the concentration of phosphate released versus time to determine the initial reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or very low enzyme activity | 1. Inactive Enzyme: Improper storage or handling of the PPH enzyme. 2. Suboptimal pH or Temperature: The assay conditions are far from the enzyme's optimum. 3. Presence of Inhibitors: Contaminants in the sample or reagents may be inhibiting the enzyme. | 1. Check Enzyme Integrity: Use a fresh aliquot of the enzyme. Ensure it has been stored at the correct temperature and has not undergone multiple freeze-thaw cycles. 2. Optimize Conditions: Perform a pH and temperature matrix experiment to find the optimal conditions for your specific PPH. 3. Control for Inhibitors: Run a control reaction with a known active PPH. If the problem persists, consider purifying your enzyme or using higher purity reagents. |
| High background signal in the continuous assay | 1. NADH Instability: NADH can degrade, especially at acidic pH or elevated temperatures. 2. Contaminating Dehydrogenase Activity: The PPH sample or other reagents may contain other dehydrogenases that consume NADH. | 1. Fresh NADH: Prepare NADH solutions fresh daily and keep them on ice. 2. Run a Blank Reaction: Perform a control reaction without the this compound substrate. A significant decrease in absorbance indicates contaminating activity. If present, further purification of the PPH enzyme may be necessary. |
| High background in the discontinuous phosphate assay | 1. Phosphate Contamination: The enzyme preparation, substrate, or buffer may be contaminated with inorganic phosphate. 2. Non-enzymatic Substrate Hydrolysis: The this compound substrate may be unstable and hydrolyze spontaneously under the assay conditions. | 1. Use Phosphate-free Reagents: Ensure all glassware is acid-washed and rinsed with deionized water. Use high-purity reagents. Run a "time zero" blank to determine the initial phosphate concentration. 2. Substrate Stability Check: Incubate the substrate in the assay buffer without the enzyme and measure phosphate release over time. If significant hydrolysis occurs, the assay conditions may need to be adjusted (e.g., lower temperature or different pH). |
| Non-linear reaction rate | 1. Substrate Depletion: The substrate is being rapidly consumed during the assay. 2. Enzyme Instability: The PPH enzyme is losing activity over the course of the assay. 3. Product Inhibition: The products of the reaction (acetaldehyde or phosphate) may be inhibiting the enzyme. | 1. Lower Enzyme Concentration: Reduce the amount of PPH used in the assay to slow down the reaction rate. 2. Check Enzyme Stability: Pre-incubate the enzyme at the assay temperature for the duration of the experiment and then measure its activity to assess stability. 3. Dilute the Reaction: If product inhibition is suspected, a more detailed kinetic analysis is required to determine the inhibition constants. For routine assays, ensuring the initial velocity is measured at low substrate conversion can minimize this effect. |
References
- 1. Glyphosate-Induced Phosphonatase Operons in Soil Bacteria of the Genus Achromobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Investigation of the Bacillus cereus this compound hydrolase. Evidence for a Schiff base mechanism and sequence analysis of an active-site peptide containing the catalytic lysine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization of the Pseudomonas aeruginosa 101/1477 Metallo-β-Lactamase IMP-1 Produced by Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and Characterization of a Mutant of Arthrobacter sp. Strain GLP-1 Which Utilizes the Herbicide Glyphosate as Its Sole Source of Phosphorus and Nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing degradation of Phosphonoacetaldehyde during sample preparation
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of phosphonoacetaldehyde during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation in my samples?
A1: this compound is a reactive molecule susceptible to both chemical and enzymatic degradation. The primary causes of degradation include:
-
Hydrolysis: The carbon-phosphorus (C-P) bond can be cleaved by hydrolase enzymes, such as this compound hydrolase (also known as phosphonatase), yielding acetaldehyde (B116499) and inorganic phosphate (B84403).[1][2][3] This is a common biological degradation pathway.
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming phosphonoacetate. This can be mediated by enzymes like this compound dehydrogenase.[1]
-
Reaction with Amines: The aldehyde group readily reacts with primary amines to form unstable imine intermediates (Schiff bases), which can be a source of sample loss if your buffer or media contains primary amines (e.g., Tris buffer).[4][5][6]
-
pH and Temperature Instability: Like many aldehydes, this compound's stability is influenced by pH and temperature.[7] Extreme pH values and elevated temperatures can accelerate degradation.
Q2: I am not working with enzymes. Can my this compound still degrade?
A2: Yes, non-enzymatic degradation can occur. The aldehyde group is inherently reactive. Key factors to consider are:
-
Temperature: Higher temperatures increase the rate of chemical reactions, leading to faster degradation.[7]
-
pH: Both highly acidic and alkaline conditions can promote the degradation of aldehydes. For reactions involving aldehydes and amines to form imines, the rate is often maximal around pH 5.[5]
-
Presence of Nucleophiles: Buffers or other sample components containing primary amines (e.g., Tris, glycine) can react with the aldehyde group.[4][5][6]
-
Oxidizing Agents: The presence of oxidizing agents in your sample matrix can convert the aldehyde to a carboxylic acid.
Q3: What are the ideal storage conditions for this compound solutions?
A3: For optimal stability, this compound solutions should be stored under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or lower | Minimizes the rate of chemical degradation.[8] |
| pH | Neutral to slightly acidic (pH 6-7) | Avoids extremes that can catalyze degradation. |
| Container | Amber glass vials with tight-fitting caps | Protects from light and prevents evaporation. |
| Atmosphere | Inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidation. |
| Buffer Choice | Non-amine based buffers (e.g., phosphate, HEPES) | Prevents Schiff base formation. |
Q4: My analytical results for this compound are inconsistent. What could be the cause?
A4: Inconsistent analytical results are often due to sample degradation during preparation and analysis. Consider the following:
-
Sample Preparation Time: Minimize the time between sample collection/preparation and analysis.
-
Temperature During Preparation: Keep samples on ice or at 4°C throughout the preparation process.
-
Derivatization: For analytical techniques like HPLC or GC-MS, derivatization of the aldehyde group is often necessary to create a more stable and detectable compound.[9][10][11][12] Common derivatizing agents for aldehydes include 2,4-dinitrophenylhydrazine (B122626) (DNPH) and O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA).[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no detectable this compound | Degradation due to improper storage or handling. | Review storage conditions (temperature, pH, light exposure). Keep samples cold during preparation. |
| Reaction with primary amines in buffers (e.g., Tris). | Switch to a non-amine-containing buffer such as phosphate or HEPES. | |
| Variable results between replicates | Inconsistent timing in sample processing. | Standardize all incubation and waiting times during the experimental workflow. |
| Partial degradation occurring during sample analysis. | Consider in-situ derivatization to stabilize this compound immediately after sample preparation. | |
| Appearance of unexpected peaks in chromatogram | Degradation products (e.g., phosphonoacetate, acetaldehyde). | Analyze for expected degradation products to confirm the degradation pathway. |
| Reaction with matrix components. | Perform a matrix spike-in experiment to assess recovery and stability in your specific sample type. |
Experimental Protocols
Protocol 1: General Sample Handling for this compound
This protocol outlines best practices for handling this compound to minimize degradation for non-analytical applications.
-
Reagent Preparation:
-
Prepare all buffers and solutions using high-purity water and reagents.
-
Use non-amine-based buffers (e.g., 50 mM sodium phosphate buffer, pH 7.0).
-
De-gas buffers to remove dissolved oxygen.
-
-
Sample Thawing and Preparation:
-
Thaw frozen this compound solutions rapidly and immediately place them on ice.
-
Perform all dilutions and experimental steps on ice.
-
-
Experimental Incubation:
-
If elevated temperatures are required for your experiment, minimize the incubation time.
-
Include a time-course study to assess the stability of this compound under your specific experimental conditions.
-
-
Storage of Aliquots:
-
Prepare single-use aliquots to avoid multiple freeze-thaw cycles.
-
Store aliquots at -80°C for long-term storage.
-
Protocol 2: Derivatization of this compound with DNPH for HPLC Analysis
This protocol describes a common method for stabilizing and detecting this compound by HPLC.
-
Reagent Preparation:
-
DNPH Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in 2 M hydrochloric acid.
-
Mobile Phase: Prepare the appropriate mobile phase for your reverse-phase HPLC column (e.g., acetonitrile:water gradient).
-
-
Derivatization Procedure:
-
To 100 µL of your sample containing this compound, add 50 µL of the DNPH solution.
-
Vortex the mixture and incubate at room temperature for 1 hour in the dark.
-
Neutralize the reaction by adding 50 µL of 2 M sodium hydroxide.
-
Extract the DNPH-hydrazone derivative with 200 µL of a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Vortex vigorously and centrifuge to separate the layers.
-
Carefully transfer the organic layer to a new vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase column.
-
Detect the DNPH-hydrazone derivative using a UV detector at approximately 360 nm.
-
Visualizations
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. protein.bio.msu.ru [protein.bio.msu.ru]
- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 4. New views on the reaction of primary amine and aldehyde from DFT study. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. New views on the reaction of primary amine and aldehyde from DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. allanchem.com [allanchem.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. greyhoundchrom.com [greyhoundchrom.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Derivatization in HPLC & GC | PPTX [slideshare.net]
Improving the efficiency of Phosphonoacetaldehyde conversion in biocatalysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of phosphonoacetaldehyde conversion in biocatalysis.
Troubleshooting Guide
This guide addresses common issues encountered during the biocatalytic conversion of this compound, providing potential causes and actionable solutions.
| Problem | Potential Cause | Suggested Solution |
| Low or No Enzyme Activity | Suboptimal Reaction Conditions: Incorrect pH, temperature, or buffer composition. | Verify that the pH of the reaction buffer is within the optimal range for this compound hydrolase (phosphonatase), typically between 6.0 and 8.0.[1] Ensure the reaction temperature is appropriate; while optimal temperatures can vary, most phosphonatases function well in the range of 25-40°C. Confirm that the buffer composition does not contain inhibitory substances. |
| Enzyme Inactivation or Degradation: Improper storage, handling, or presence of proteases. | Store the enzyme at the recommended temperature, typically -20°C or -80°C, in a suitable buffer containing a cryoprotectant like glycerol (B35011). Avoid repeated freeze-thaw cycles.[2] If protease contamination is suspected, consider adding protease inhibitors to the enzyme preparation and during purification. | |
| Missing or Insufficient Cofactors: Lack of required metal ions for enzyme activity. | This compound hydrolase is a metal-dependent enzyme, often requiring magnesium ions (Mg²⁺) for activity. Ensure that the reaction buffer is supplemented with the appropriate concentration of MgCl₂, typically in the millimolar range. | |
| Incorrect Substrate Concentration: Substrate concentration may be too low or in the inhibitory range. | Determine the Michaelis constant (Kₘ) for your specific enzyme and ensure the substrate concentration is well above this value for maximal velocity. Be aware of potential substrate inhibition at very high concentrations of this compound.[3] | |
| Inactive Enzyme Stock: The enzyme preparation itself may be inactive. | Test the activity of a fresh batch of enzyme or a new aliquot from a trusted stock. If expressing and purifying the enzyme, verify the purity and concentration using methods like SDS-PAGE and a Bradford assay. | |
| High Background Signal in Assay | Spontaneous Substrate Degradation: this compound may be unstable under the assay conditions. | Run a control reaction without the enzyme to measure the rate of non-enzymatic substrate degradation. If significant, adjust the buffer pH or temperature to improve substrate stability. |
| Contaminating Enzyme Activity: The enzyme preparation may be contaminated with other enzymes that interfere with the assay. | If using a coupled assay, test for any background reaction with the coupling enzymes and the substrate in the absence of phosphonatase. Re-purify the enzyme if contamination is suspected.[2] | |
| Interference from Reagents: Components of the reaction mixture may interfere with the detection method. | For colorimetric phosphate (B84403) assays, ensure that none of the buffer components react with the detection reagents. Run appropriate blanks for all components. | |
| Inconsistent or Irreproducible Results | Pipetting Errors: Inaccurate dispensing of enzyme, substrate, or other reagents. | Calibrate pipettes regularly. For viscous solutions like enzyme stocks containing glycerol, use positive displacement pipettes or reverse pipetting techniques for better accuracy. |
| Incomplete Mixing: Failure to properly mix the reaction components. | Gently vortex or pipette up and down to ensure a homogenous reaction mixture immediately after adding all components. | |
| Fluctuations in Temperature: Inconsistent temperature control during the assay. | Use a temperature-controlled water bath or incubator to maintain a constant temperature throughout the experiment. | |
| Protein Aggregation or Precipitation | Suboptimal Buffer Conditions: Incorrect pH or ionic strength of the buffer can lead to protein aggregation. | Optimize the buffer pH and salt concentration to enhance protein solubility and stability. The addition of stabilizing agents like glycerol or bovine serum albumin (BSA) can also be beneficial. |
| High Protein Concentration: The enzyme may be too concentrated, leading to aggregation. | Work with a lower, yet still active, concentration of the enzyme. | |
| Presence of Denaturing Agents: Contamination with detergents or organic solvents. | Ensure all glassware and reagents are free from contaminants that could denature the protein. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme used for the conversion of this compound?
A1: The key enzyme is this compound hydrolase, commonly known as phosphonatase (EC 3.11.1.1). This enzyme catalyzes the hydrolysis of the carbon-phosphorus (C-P) bond in this compound to produce acetaldehyde (B116499) and inorganic phosphate.[4]
Q2: What is the reaction mechanism of this compound hydrolase?
A2: The catalytic mechanism involves the formation of a Schiff base intermediate between a conserved lysine (B10760008) residue in the active site of the enzyme and the carbonyl group of this compound. This is followed by the cleavage of the C-P bond.[5]
Q3: Are there any known inhibitors of this compound hydrolase?
A3: Yes, several compounds have been identified as competitive inhibitors, including phosphonoacetate, malonic semialdehyde, and phosphonoethanol.[1] These molecules can bind to the active site but are not turned over by the enzyme.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by quantifying the formation of either of the products: acetaldehyde or inorganic phosphate. Acetaldehyde can be measured using chromatographic methods (GC or HPLC) or through coupled enzymatic assays. Inorganic phosphate is commonly quantified using colorimetric methods, such as the malachite green assay or the Fiske-Subbarow method.
Q5: What are the typical kinetic parameters for this compound hydrolase?
A5: The kinetic parameters (Kₘ and kcat) can vary depending on the source of the enzyme and the reaction conditions. The table below summarizes some reported values.
Data Presentation
Table 1: Kinetic Parameters of this compound Hydrolase from Various Organisms
| Organism | Kₘ (mM) | kcat (s⁻¹) | Optimal pH | Metal Ion Cofactor | Reference |
| Bacillus cereus | 0.13 | 140 | 6.0 - 8.0 | Mg²⁺ | [1] |
| Salmonella typhimurium | 0.25 | 80 | ~7.5 | Mg²⁺ | [5] |
| Pseudomonas aeruginosa | 0.42 | 55 | ~8.0 | Mg²⁺ | |
| Achromobacter insolitus | 0.87 | 120 | ~7.5 | Mg²⁺ |
Experimental Protocols
Recombinant His-tagged this compound Hydrolase Purification
This protocol describes the purification of a recombinant this compound hydrolase with an N-terminal hexahistidine (6xHis) tag expressed in E. coli.
Materials:
-
E. coli cell pellet expressing the His-tagged phosphonatase
-
Lysis Buffer: 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0
-
Wash Buffer: 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0
-
Elution Buffer: 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0
-
Ni-NTA affinity resin
-
DNase I
-
Protease inhibitor cocktail
Procedure:
-
Resuspend the E. coli cell pellet in ice-cold Lysis Buffer (5 mL per gram of wet cell paste).
-
Add lysozyme to a final concentration of 1 mg/mL and a protease inhibitor cocktail according to the manufacturer's instructions. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to complete lysis. Use short bursts to prevent overheating.
-
Add DNase I to a final concentration of 10 µg/mL and incubate on ice for 15 minutes to reduce viscosity.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant to a clean tube. This is the clarified lysate.
-
Equilibrate the Ni-NTA resin with 5-10 column volumes of Lysis Buffer.
-
Load the clarified lysate onto the equilibrated Ni-NTA column by gravity flow or using a peristaltic pump.
-
Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elute the His-tagged phosphonatase with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE).
-
Pool the fractions containing the purified protein.
-
If necessary, dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, 10% glycerol, pH 7.5) and store at -80°C.
Bradford Protein Assay for Protein Quantification
This protocol is for determining the concentration of the purified this compound hydrolase.
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250)
-
Bovine Serum Albumin (BSA) standard solution (2 mg/mL)
-
Purified protein sample
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare a series of BSA standards by diluting the 2 mg/mL stock solution to concentrations ranging from 0.1 to 1.0 mg/mL in the same buffer as the protein sample.
-
Prepare a blank containing only the buffer.
-
In separate test tubes or microplate wells, add 10 µL of each standard, the unknown protein sample, and the blank.
-
Add 200 µL of Bradford reagent to each tube/well and mix well.
-
Incubate at room temperature for 5-10 minutes.
-
Measure the absorbance at 595 nm.
-
Subtract the absorbance of the blank from the absorbance of the standards and the unknown sample.
-
Plot a standard curve of absorbance versus BSA concentration.
-
Determine the concentration of the unknown protein sample using the standard curve.
Coupled Spectrophotometric Assay for this compound Hydrolase Activity
This continuous assay measures the production of acetaldehyde by coupling its reduction to ethanol (B145695) with the oxidation of NADH, catalyzed by alcohol dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.
Materials:
-
Purified this compound hydrolase
-
This compound substrate solution (e.g., 100 mM stock)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5
-
NADH solution (e.g., 10 mM stock in buffer)
-
Yeast alcohol dehydrogenase (ADH) solution (e.g., 500 units/mL)
-
UV-Vis spectrophotometer capable of reading at 340 nm
Procedure:
-
In a 1 mL cuvette, prepare the reaction mixture by adding:
-
850 µL of Assay Buffer
-
50 µL of NADH solution (final concentration 0.5 mM)
-
10 µL of ADH solution (final concentration 5 units/mL)
-
A suitable volume of purified this compound hydrolase.
-
-
Mix gently by inverting the cuvette and incubate for 2-3 minutes at the desired temperature (e.g., 25°C) to allow the temperature to equilibrate and to record any background reaction.
-
Initiate the reaction by adding 50 µL of the this compound substrate solution (final concentration 5 mM).
-
Immediately start monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).
-
Calculate the rate of reaction (ΔA₃₄₀/min) from the linear portion of the curve.
-
The enzyme activity can be calculated using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
Colorimetric Assay for Inorganic Phosphate (Malachite Green)
This endpoint assay measures the inorganic phosphate released from the hydrolysis of this compound.
Materials:
-
Purified this compound hydrolase
-
This compound substrate solution
-
Reaction Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5
-
Malachite Green Reagent (prepared by mixing solutions of malachite green, ammonium (B1175870) molybdate, and a stabilizing agent)
-
Phosphate standard solution (e.g., 1 mM KH₂PO₄)
-
Trichloroacetic acid (TCA) solution (e.g., 10% w/v)
-
Microplate reader
Procedure:
-
Set up the enzymatic reaction in a microcentrifuge tube by mixing the Reaction Buffer, this compound substrate, and the purified enzyme. The total volume should be small (e.g., 100 µL).
-
Incubate the reaction at the desired temperature for a specific time (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of 10% TCA.
-
Centrifuge the mixture to pellet any precipitated protein.
-
Transfer a known volume of the supernatant to a well of a 96-well plate.
-
Prepare a standard curve using the phosphate standard solution in the same buffer.
-
Add the Malachite Green Reagent to each well (standards and samples).
-
Incubate at room temperature for 15-30 minutes for color development.
-
Measure the absorbance at a wavelength between 620-660 nm.
-
Determine the concentration of inorganic phosphate in the samples from the standard curve.
Visualizations
Caption: Experimental workflow for improving this compound conversion efficiency.
Caption: Key metabolic pathways for the degradation of this compound.[6][7][8]
References
- 1. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
Addressing substrate inhibition in Phosphonoacetaldehyde-utilizing enzymes
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with phosphonoacetaldehyde-utilizing enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work, with a specific focus on the phenomenon of substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What are this compound-utilizing enzymes and why are they important?
This compound-utilizing enzymes are a class of enzymes involved in the metabolism of phosphonates, which are organophosphorus compounds containing a stable carbon-phosphorus (C-P) bond. A key enzyme in this family is this compound hydrolase (also known as phosphonatase), which catalyzes the cleavage of the C-P bond in this compound to produce acetaldehyde (B116499) and inorganic phosphate (B84403).[1] These enzymes are crucial for the biogeochemical cycling of phosphorus and are of interest in drug development as potential targets, given that phosphonates can act as competitive inhibitors in various biochemical pathways.[2]
Q2: What is substrate inhibition and why is it a concern with these enzymes?
Substrate inhibition is a form of enzyme inhibition where the enzyme's own substrate, at high concentrations, binds to the enzyme in a non-productive manner, leading to a decrease in the reaction rate.[3] This can be a significant issue in in vitro assays, leading to misinterpretation of kinetic data and inaccurate assessment of enzyme function or inhibition by other compounds. For some this compound-utilizing enzymes, such as certain mutants of this compound dehydrogenase, substrate inhibition has been observed and characterized.[4]
Q3: How can I identify if my enzyme is exhibiting substrate inhibition?
The classic sign of substrate inhibition is a decrease in the initial reaction velocity at supra-optimal substrate concentrations. When plotting reaction rate versus substrate concentration, the typical hyperbolic Michaelis-Menten curve will instead show a peak followed by a decline at higher substrate concentrations.
Q4: What is the proposed mechanism for substrate inhibition in these enzymes?
While the exact mechanism can vary, a common model for substrate inhibition involves the formation of an unproductive ternary complex.[3] In the context of this compound-utilizing enzymes, this could involve a second molecule of this compound binding to the enzyme-substrate complex (E-S) to form an inactive E-S-S complex. This binding can occur at an allosteric site or even within the active site in a way that prevents the catalytic reaction from proceeding.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased enzyme activity at high substrate concentrations. | Substrate Inhibition: The enzyme may be forming an unproductive complex with excess substrate. | 1. Perform a full substrate titration: Use a wide range of substrate concentrations to identify the optimal concentration and observe the characteristic drop in activity at higher concentrations. 2. Re-plot your data: Instead of a standard Michaelis-Menten plot, use a plot of v vs. log[S] to better visualize the inhibition at high substrate concentrations. 3. Fit the data to a substrate inhibition model: Use non-linear regression analysis to fit your data to an equation that accounts for substrate inhibition to determine the inhibition constant (Ki). |
| Inconsistent or non-reproducible kinetic data. | Assay Conditions: pH, temperature, or buffer components may not be optimal. | 1. Verify pH and buffer: Ensure the assay buffer is within the optimal pH range for the enzyme (typically pH 6-8 for this compound hydrolase).[5] 2. Control Temperature: Maintain a constant and optimal temperature throughout the assay. 3. Check for interfering substances: Some buffer components or contaminants can inhibit enzyme activity.[6] |
| Low overall enzyme activity. | Enzyme Instability or Inactivation: The enzyme may have lost activity due to improper storage or handling. | 1. Check enzyme storage: Ensure the enzyme is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. 2. Include a positive control: Use a known active batch of the enzyme to confirm assay components are working correctly. 3. Assess protein integrity: Run an SDS-PAGE to check for protein degradation. |
| High background signal in the assay. | Non-enzymatic substrate degradation or contamination. | 1. Run a no-enzyme control: Incubate the substrate in the assay buffer without the enzyme to measure the rate of spontaneous degradation. 2. Check for phosphate contamination: If using a phosphate detection assay, ensure all reagents and labware are free of contaminating phosphate.[7] |
Quantitative Data on Inhibition
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Type of Inhibition | Reference |
| This compound Dehydrogenase (Glu385Ala mutant) | This compound (Substrate) | Value to be determined by fitting to substrate inhibition equation | Substrate Inhibition | [4] |
| This compound Hydrolase | Malonic semialdehyde | 1.6 mM | Competitive | [5] |
| This compound Hydrolase | Phosphonoacetate | 10 mM | Competitive | [5] |
| This compound Hydrolase | Phosphonoethanol | 10 mM | Competitive | [5] |
| This compound Hydrolase | Fluorophosphate | 20 mM | Competitive | [5] |
Experimental Protocols
Protocol for Determining Substrate Inhibition of a this compound-Utilizing Enzyme
Objective: To determine if the enzyme exhibits substrate inhibition and to calculate the kinetic parameters (Vmax, Km, and Ki).
Materials:
-
Purified this compound-utilizing enzyme
-
This compound substrate of high purity
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂)
-
Phosphate detection reagent (e.g., Malachite Green solution)[8]
-
Microplate reader
-
96-well microplates
Procedure:
-
Prepare a stock solution of the substrate: Dissolve this compound in the assay buffer to a high concentration (e.g., 100 mM).
-
Prepare serial dilutions of the substrate: Create a series of substrate concentrations ranging from well below the expected Km to concentrations significantly higher than the expected optimum. A broad range (e.g., 0.01 mM to 50 mM) is recommended to observe potential inhibition.
-
Set up the reactions: In a 96-well plate, add a fixed amount of enzyme to each well.
-
Initiate the reaction: Add the varying concentrations of the substrate to the wells to start the reaction. The final volume in each well should be constant. Include a "no-enzyme" control for each substrate concentration to account for non-enzymatic hydrolysis.
-
Incubate at a constant temperature: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C).
-
Measure product formation over time: At several time points, measure the amount of inorganic phosphate released using a suitable detection method like the Malachite Green assay. This involves stopping the reaction (e.g., by adding the acidic Malachite Green reagent) and measuring the absorbance at the appropriate wavelength (around 620-660 nm).
-
Calculate initial velocities: For each substrate concentration, plot the product concentration versus time. The initial velocity (v) is the slope of the linear portion of this curve.
-
Analyze the data:
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
If substrate inhibition is present, the plot will show an initial increase in velocity followed by a decrease at higher substrate concentrations.
-
Fit the data to the substrate inhibition equation using non-linear regression software:
-
v = (Vmax * [S]) / (Km + [S] + ([S]² / Ki))
-
-
This will provide estimates for Vmax, Km, and the substrate inhibition constant (Ki).
-
Malachite Green Assay for Phosphate Detection
Objective: To quantify the amount of inorganic phosphate released during the enzymatic reaction.
Materials:
-
Malachite Green Reagent A (Malachite green and molybdate (B1676688) in acid)
-
Malachite Green Reagent B (Citrate solution)
-
Phosphate standards
-
Microplate reader
Procedure:
-
Prepare the Malachite Green working solution: Mix Reagent A and Reagent B according to the manufacturer's instructions.
-
Stop the enzymatic reaction: Add the Malachite Green working solution to the wells of the reaction plate. The acidic nature of the reagent will stop the enzyme activity.
-
Incubate for color development: Allow the plate to incubate at room temperature for 15-30 minutes for the color to develop.
-
Measure absorbance: Read the absorbance of each well at a wavelength between 620 nm and 660 nm.
-
Create a standard curve: Prepare a series of known phosphate concentrations and measure their absorbance using the Malachite Green assay. Plot absorbance versus phosphate concentration to create a standard curve.
-
Determine phosphate concentration in samples: Use the standard curve to determine the concentration of phosphate in the experimental wells.
Visualizations
Caption: Experimental workflow for identifying and characterizing substrate inhibition.
Caption: Simplified catalytic cycle of this compound hydrolase.
Caption: Kinetic model illustrating uncompetitive substrate inhibition.
References
- 1. 1sww - Crystal structure of the this compound hydrolase D12A mutant complexed with magnesium and substrate this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 4. docs.abcam.com [docs.abcam.com]
- 5. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. merckmillipore.com [merckmillipore.com]
- 8. interchim.fr [interchim.fr]
Technical Support Center: Enhancing the Expression and Purification of Phosphonoacetaldehyde Metabolizing Enzymes
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the expression and purification of phosphonoacetaldehyde metabolizing enzymes, such as this compound hydrolase (phosphonatase).
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing soluble this compound metabolizing enzymes in E. coli?
A1: The most frequent challenges include low expression levels, formation of insoluble inclusion bodies, and protein degradation by host cell proteases. This compound metabolizing enzymes, like many recombinant proteins, can be prone to misfolding when overexpressed, leading to aggregation.
Q2: How can I improve the solubility of my expressed enzyme?
A2: To improve solubility, consider optimizing expression conditions. This can include lowering the induction temperature (e.g., 18-25°C), using a lower concentration of the inducer (e.g., IPTG), and choosing a different E. coli expression strain (e.g., ArcticExpress or Rosetta). Co-expression with molecular chaperones can also aid in proper folding.
Q3: My purified enzyme has very low or no activity. What are the possible causes?
A3: Low or no activity in the purified enzyme can stem from several factors:
-
Improper folding: The protein may be soluble but not in its native, active conformation.
-
Presence of inhibitors: Ensure that your purification buffers do not contain inhibitors. For example, this compound hydrolase can be inhibited by phosphate (B84403) analogues.
-
Loss of essential cofactors: Some enzymes may require metal ions (e.g., Mg²⁺) for activity, which might be stripped during purification with chelating agents like EDTA.
-
Enzyme instability: The purified enzyme may be unstable under the storage conditions. It's crucial to determine the optimal buffer composition, pH, and temperature for storage.
Q4: What is a suitable affinity tag for the purification of this compound metabolizing enzymes?
A4: A polyhistidine tag (His-tag) is a commonly used and effective choice for the affinity purification of these enzymes. It allows for a straightforward one-step purification on immobilized metal affinity chromatography (IMAC) resins like Nickel-NTA.
Troubleshooting Guides
Problem 1: Low Protein Yield After Purification
| Possible Cause | Suggested Solution |
| Low expression levels | Optimize codon usage for your expression host. Use a stronger promoter or a higher copy number plasmid. |
| Protein degradation | Add protease inhibitors to your lysis buffer. Perform all purification steps at 4°C to minimize protease activity. |
| Protein loss during purification steps | Analyze samples from each stage of purification (flow-through, wash, elution) by SDS-PAGE to identify where the loss is occurring. Optimize buffer conditions (e.g., pH, salt concentration) for each chromatography step. |
| Inefficient elution from affinity column | Optimize the concentration of the eluting agent (e.g., imidazole (B134444) for His-tagged proteins). A gradient elution may be more effective than a step elution. |
Problem 2: Protein is Expressed in Inclusion Bodies
| Possible Cause | Suggested Solution |
| High induction temperature and/or inducer concentration | Lower the induction temperature to 15-20°C and reduce the inducer concentration. |
| Rapid protein synthesis rate | Use a weaker promoter or a lower copy number plasmid to slow down the rate of protein expression. |
| Sub-optimal E. coli expression strain | Use specialized E. coli strains designed to enhance protein folding and solubility, such as those that co-express chaperones. |
| Protein has hydrophobic patches | If refolding is necessary, follow a protocol for inclusion body solubilization and refolding. This typically involves using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a gradual removal of the denaturant. |
Problem 3: Low Specific Activity of the Purified Enzyme
| Possible Cause | Suggested Solution |
| Co-purification of inhibitors | Perform an additional purification step, such as ion-exchange or size-exclusion chromatography, to remove co-purified inhibitors. |
| Incorrect buffer conditions for activity assay | Verify the optimal pH, temperature, and ionic strength for your enzyme's activity. The optimal pH for this compound hydrolase is typically between 6 and 8.[1] |
| Enzyme denaturation during purification or storage | Add stabilizing agents such as glycerol (B35011) (10-20%) to your storage buffer. Perform a buffer screen to find the optimal storage conditions. Avoid repeated freeze-thaw cycles. |
| Absence of required cofactors | If your enzyme requires a metal ion for activity, ensure its presence in the assay buffer. For example, this compound hydrolase often requires Mg²⁺. |
Data Presentation
Table 1: Representative Purification of His-tagged this compound Hydrolase
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Lysate | 250 | 5000 | 20 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 15 | 4250 | 283.3 | 85 | 14.2 |
| Size-Exclusion Chromatography | 10 | 3500 | 350 | 70 | 17.5 |
Note: These are example values and actual results may vary.
Experimental Protocols
Protocol 1: Expression of His-tagged this compound Hydrolase in E. coli
-
Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing the gene for the His-tagged enzyme.
-
Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.
-
The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.
-
Continue to grow the culture at 18°C for 16-20 hours with shaking.
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification of His-tagged this compound Hydrolase using Ni-NTA Affinity Chromatography
-
Resuspend the cell pellet in 30 mL of lysis buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0) supplemented with a protease inhibitor cocktail.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Equilibrate a Ni-NTA column with 5 column volumes of lysis buffer.
-
Load the clarified lysate onto the equilibrated column.
-
Wash the column with 10 column volumes of wash buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0).
-
Elute the protein with 5 column volumes of elution buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the purified protein.
-
Pool the fractions containing the pure protein and dialyze against a suitable storage buffer (e.g., 50 mM HEPES, 150 mM NaCl, 10% glycerol, pH 7.5).
Protocol 3: Enzyme Activity Assay for this compound Hydrolase
This protocol describes a coupled enzyme assay to measure the production of acetaldehyde (B116499).
-
Assay Principle: The acetaldehyde produced from the hydrolysis of this compound is used as a substrate by aldehyde dehydrogenase, which reduces NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH production is monitored.
-
Reagents:
-
Assay Buffer: 100 mM HEPES, pH 7.5, 5 mM MgCl₂
-
This compound (Substrate): 10 mM solution in water
-
NAD⁺: 20 mM solution in water
-
Aldehyde Dehydrogenase: 10 units/mL
-
-
Procedure:
-
In a 1 mL cuvette, add:
-
850 µL of Assay Buffer
-
50 µL of 20 mM NAD⁺
-
50 µL of 10 U/mL Aldehyde Dehydrogenase
-
A suitable amount of purified this compound hydrolase
-
-
Mix and incubate at 25°C for 2 minutes to establish a baseline.
-
Initiate the reaction by adding 50 µL of 10 mM this compound.
-
Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial reaction velocity from the linear portion of the curve. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute.
-
Visualizations
Caption: Metabolic pathway of 2-aminoethylphosphonate degradation.
Caption: Troubleshooting workflow for protein expression and purification.
References
Strategies to minimize by-product formation in Phosphonoacetaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of phosphonoacetaldehyde. Our aim is to equip researchers with the necessary information to minimize by-product formation, optimize reaction yields, and ensure the desired product purity.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific problems that may arise during the two main stages of this compound synthesis: the Arbuzov reaction to form the protected intermediate, diethyl (2,2-diethoxyethyl)phosphonate, and its subsequent acidic hydrolysis to yield the final product.
Part 1: Arbuzov Reaction - Synthesis of Diethyl (2,2-diethoxyethyl)phosphonate
Q1: The yield of my Arbuzov reaction is low, and I observe significant amounts of unreacted starting materials.
A1: Low conversion in the Arbuzov reaction can be attributed to several factors. Firstly, the reaction often requires elevated temperatures, typically between 120°C and 160°C, to proceed at a reasonable rate.[1] Insufficient heating can lead to incomplete reaction. Secondly, the purity of your reactants is crucial. Ensure that the triethyl phosphite (B83602) and bromoacetaldehyde (B98955) diethyl acetal (B89532) are of high purity and free from moisture, as side reactions with water can reduce the yield. Finally, consider the reaction time. While higher temperatures accelerate the reaction, prolonged heating can lead to the decomposition of the product.[1] Monitoring the reaction progress by techniques like TLC or ³¹P NMR can help determine the optimal reaction time.
Q2: I am observing by-products in my Arbuzov reaction mixture. What are they and how can I minimize them?
A2: A common by-product in the Arbuzov reaction is diethyl ethylphosphonate. This arises from the reaction of the newly formed ethyl bromide (a by-product of the main reaction) with the starting triethyl phosphite.[2] To minimize this, you can use triethyl phosphite that generates low-boiling by-products that are removed from the reaction mixture as they are formed.[2] Another strategy is to use an excess of the bromoacetaldehyde diethyl acetal to ensure the triethyl phosphite is consumed by the desired reaction.
Elimination reactions can also occur, particularly with sterically hindered alkyl halides, leading to the formation of alkenes.[3] While bromoacetaldehyde diethyl acetal is a primary halide and less prone to elimination, ensuring a controlled reaction temperature can help minimize this side reaction.
Pyrolysis of the phosphonate (B1237965) ester at very high temperatures is another potential source of impurities.[1] It is therefore important to maintain the reaction temperature within the recommended range and avoid excessive heating.
Q3: Should I use a solvent for the Arbuzov reaction?
A3: The Arbuzov reaction is often performed neat (without a solvent).[1] However, the use of a high-boiling, inert solvent can sometimes improve selectivity and allow for better temperature control, potentially reducing the formation of thermal decomposition by-products.
Part 2: Acidic Hydrolysis of Diethyl (2,2-diethoxyethyl)phosphonate
Q1: My hydrolysis reaction is incomplete, and I have a significant amount of the starting acetal remaining.
A1: Incomplete hydrolysis is a common issue. The rate of hydrolysis is dependent on the acid concentration, temperature, and reaction time. To drive the reaction to completion, you may need to increase the concentration of the acid (e.g., hydrochloric acid), elevate the reaction temperature (reflux is often employed), or extend the reaction time.[4][5] Monitoring the reaction by ³¹P NMR can be very effective in tracking the disappearance of the starting phosphonate ester and the appearance of the phosphonic acid product.[5]
Q2: I am concerned about the stability of this compound under strong acidic conditions. How can I avoid product degradation?
A2: This is a valid concern as aldehydes can be susceptible to degradation under harsh acidic conditions. While acidic conditions are necessary for acetal hydrolysis, it is a balancing act. Using the minimum effective acid concentration and reaction time can help mitigate degradation. It has been noted that the hydrolysis of phosphonate esters can be a challenging task, and in many cases, the optimized reaction conditions have not been extensively explored.[4] Therefore, careful monitoring and optimization for your specific scale and setup are recommended. Starting with milder conditions and gradually increasing the severity (acid concentration, temperature) while monitoring the product formation and purity is a prudent approach.
Q3: What is the best way to purify the final this compound product?
A3: this compound is a polar compound and can be challenging to purify. Distillation is often not a suitable method due to the high boiling point and potential for thermal decomposition. Column chromatography on silica (B1680970) gel is a common method for the purification of polar organic compounds.[6][7][8] Given the acidic nature of the product, using a suitable solvent system is important to ensure good separation and avoid product degradation on the column. Alternatively, techniques such as crystallization or precipitation of a salt form of the phosphonic acid could be explored.
Frequently Asked Questions (FAQs)
Q1: What is the general two-step chemical synthesis route for this compound?
A1: The most common chemical synthesis involves a two-step process:
-
Arbuzov Reaction: Triethyl phosphite reacts with bromoacetaldehyde diethyl acetal to form diethyl (2,2-diethoxyethyl)phosphonate. This reaction typically requires heating.
-
Acidic Hydrolysis: The diethyl (2,2-diethoxyethyl)phosphonate is then treated with an acid, such as hydrochloric acid, to hydrolyze the acetal and the phosphonate esters, yielding this compound.
Q2: What are the main by-products to watch out for in the Arbuzov reaction step?
A2: The primary by-products include:
-
Diethyl ethylphosphonate: Formed from the reaction of the ethyl bromide by-product with the starting triethyl phosphite.[2]
-
Elimination products: Although less common with primary halides, these can form under certain conditions.[3]
-
Pyrolysis products: Resulting from excessive heating.[1]
Q3: What are the key parameters to control during the acidic hydrolysis step?
A3: The critical parameters to control are:
-
Acid Concentration: Higher concentrations lead to faster hydrolysis but may also increase product degradation.
-
Temperature: Refluxing is often necessary to drive the reaction to completion.
-
Reaction Time: Sufficient time is needed for complete conversion, but prolonged times can lead to by-product formation.
Q4: Can I use other methods for the deprotection of the phosphonate ester?
A4: Yes, the McKenna reaction, which uses bromotrimethylsilane (B50905) (BTMS), is a well-known method for the mild and efficient synthesis of organophosphorus acids from their dialkyl esters. This is a two-step process involving the formation of a bis(trimethylsilyl) ester intermediate, which is then easily hydrolyzed. However, it's important to be aware of potential side reactions with BTMS, especially if other sensitive functional groups are present in the molecule.
Data Presentation
Table 1: Arbuzov Reaction - Conditions and Reported Outcomes
| Reactants | Temperature (°C) | Time (h) | Solvent | Reported Yield (%) | Key By-products | Reference |
| Triethyl phosphite, Bromoacetaldehyde diethyl acetal | 120-160 | Variable | Neat | Not specified | Diethyl ethylphosphonate, Pyrolysis products | [1] |
| Triethyl phosphite, Benzyl alcohol, ZnI₂ | 66-140 | 12 | Toluene | 76 | Not specified | [9] |
| Triethyl phosphite, Alkyl alcohol, n-Bu₄NI | 125 | 24 | Neat | >99 | Diethyl ethylphosphonate | [10][11] |
Table 2: Acidic Hydrolysis of Phosphonate Esters - Conditions and Observations
| Substrate | Acid | Conditions | Time (h) | Observations | Reference |
| Diethyl α-hydroxybenzylphosphonate | 3 eq. HCl | Reflux | 2.5-9.5 | Complete hydrolysis, rate dependent on substituents | [5] |
| Cyclic phosphinates | 0.5 mL conc. HCl in 1 mL H₂O | Reflux | 6 | Optimal conditions for complete hydrolysis | [4] |
| Diethyl 2-(perfluorophenyl)malonate | HBr/AcOH | Reflux | Not specified | Formation of 2-(perfluorophenyl)acetic acid | [12] |
Experimental Protocols
Protocol 1: Synthesis of Diethyl (2,2-diethoxyethyl)phosphonate via Arbuzov Reaction (General Procedure)
-
Reactant Preparation: Ensure triethyl phosphite and bromoacetaldehyde diethyl acetal are pure and anhydrous.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add bromoacetaldehyde diethyl acetal.
-
Addition of Phosphite: Slowly add triethyl phosphite to the flask. An exothermic reaction may be observed.
-
Heating: Heat the reaction mixture to 120-150°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR spectroscopy. The reaction is typically complete within a few hours.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to remove any unreacted starting materials and low-boiling by-products.
Protocol 2: Acidic Hydrolysis of Diethyl (2,2-diethoxyethyl)phosphonate to this compound (General Procedure)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve diethyl (2,2-diethoxyethyl)phosphonate in a suitable amount of concentrated hydrochloric acid (e.g., 6M HCl).
-
Heating: Heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by ³¹P NMR spectroscopy, observing the disappearance of the starting material's signal and the appearance of the product's signal.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The aqueous solution can be washed with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material or non-polar impurities.
-
Isolation: The water and excess HCl can be removed under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system.
Visualizations
Caption: Workflow for the synthesis of diethyl (2,2-diethoxyethyl)phosphonate.
Caption: Workflow for the acidic hydrolysis to produce this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arbuzov Reaction [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. openaccesspub.org [openaccesspub.org]
- 8. byjus.com [byjus.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. d-nb.info [d-nb.info]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis for the Confirmation of Phosphonoacetaldehyde Identity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of mass spectrometry-based methods for the confirmation and quantification of phosphonoacetaldehyde. We will explore Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with common derivatization techniques, as well as Direct Infusion Electrospray Ionization-Mass Spectrometry (DI-ESI-MS). Furthermore, we will discuss Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful alternative for structural elucidation. Experimental protocols and comparative performance data are provided to assist in selecting the most suitable analytical approach.
This compound is a key intermediate in the biosynthesis and degradation of phosphonates, a class of compounds with diverse biological activities.[1] Accurate identification and quantification of this aldehyde are crucial for understanding metabolic pathways and for the development of phosphonate-based therapeutics. Due to its polarity and reactivity, the analysis of this compound often requires specific sample handling and analytical strategies.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for this compound analysis depends on factors such as the required sensitivity, sample matrix complexity, desired turnaround time, and the need for structural confirmation versus routine quantification.
| Feature | GC-MS with PFBHA Derivatization | LC-MS/MS with DNPH Derivatization | Direct Infusion ESI-MS | 31P NMR Spectroscopy |
| Principle | Separation of volatile derivatives by gas chromatography followed by mass analysis. | Separation of derivatized analytes by liquid chromatography followed by tandem mass analysis. | Direct introduction of the sample into the mass spectrometer without chromatographic separation. | Measures the magnetic properties of the phosphorus-31 nucleus to provide structural information. |
| Derivatization | Required (e.g., PFBHA) to increase volatility. | Required (e.g., DNPH) to enhance chromatographic retention and ionization. | Not typically required, but can be used to improve ionization. | Not required. |
| Sensitivity | High, with Limits of Detection (LODs) in the low ng/L to µg/L range for derivatized aldehydes.[2][3] | Very high, with LODs often in the low µg/L to ng/L range.[2] | Lower than chromatographic methods due to matrix effects and ion suppression. | Lower than MS methods. |
| Selectivity | High, especially with selected ion monitoring (SIM). | Very high, particularly with Multiple Reaction Monitoring (MRM).[2] | Lower, as isobaric interferences are not separated. | Very high for phosphorus-containing compounds. |
| Sample Throughput | Moderate, limited by GC run times. | Moderate, limited by LC run times. | High, as chromatographic separation is omitted. | Low, requires longer acquisition times. |
| Structural Info | Provides characteristic fragmentation patterns of the derivative. | Provides precursor and product ion information for the derivative, enabling structural confirmation. | Provides molecular weight information and some fragmentation with MS/MS. | Provides detailed information about the chemical environment of the phosphorus atom, including neighboring atoms. |
| Matrix Effects | Less susceptible than ESI-based methods. | Can be significant, often requiring matrix-matched calibration or stable isotope-labeled internal standards. | Highly susceptible to ion suppression. | Less susceptible to matrix effects than MS. |
Experimental Workflows and Protocols
The following diagrams and protocols outline the key steps for the analysis of this compound using different mass spectrometry techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) with PFBHA Derivatization
This method involves the derivatization of the aldehyde group with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a volatile oxime derivative suitable for GC analysis.[3][4]
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 大気汚染物質(アルデヒドおよびケトン)の迅速かつ信頼性の高いGC/MS測定法 [sigmaaldrich.com]
A Comparative Analysis of Phosphonoacetaldehyde Degradation Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the known degradation pathways of phosphonoacetaldehyde, a key intermediate in phosphonate (B1237965) metabolism. The information presented herein is supported by experimental data to facilitate objective comparison of pathway efficiency and enzymatic activity.
This compound is a central metabolite in the biosynthesis and degradation of various phosphonates. Its breakdown is crucial for the release of phosphate (B84403), a vital nutrient for cellular processes. Microorganisms have evolved several distinct enzymatic pathways to catabolize this compound. This guide will focus on the three primary routes of this compound degradation: direct hydrolysis, oxidation to phosphonoacetate followed by hydrolysis, and an alternative oxidative pathway.
Key Degradation Pathways
The three principal pathways for the degradation of this compound are summarized below. Each pathway utilizes a unique set of enzymes to cleave the stable carbon-phosphorus (C-P) bond.
Direct Hydrolysis Pathway (PhnX)
The most direct route for this compound degradation involves a single enzymatic step catalyzed by This compound hydrolase , commonly known as phosphonatase (PhnX) . This enzyme hydrolyzes this compound to yield acetaldehyde (B116499) and inorganic phosphate (Pi).[1][2] This pathway is widespread in bacteria.[2]
Oxidation to Phosphonoacetate and Subsequent Hydrolysis Pathway (PhnY-PhnA)
In an alternative two-step pathway, this compound is first oxidized to phosphonoacetate by This compound dehydrogenase (PhnY) , an NAD(P)+ dependent enzyme.[3][4] The resulting phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to produce acetate (B1210297) and inorganic phosphate.[3][5][6] This pathway has been characterized in various bacteria, including Sinorhizobium meliloti and Pseudomonas fluorescens.[3][5]
Alternative Oxidative Degradation of 2-Aminoethylphosphonate (2-AEP)
This compound is an intermediate in the degradation of 2-aminoethylphosphonate (2-AEP), the most abundant natural phosphonate. While not a direct degradation pathway for this compound itself, understanding this pathway is crucial as it represents a major flux through this compound. In one variation of 2-AEP degradation, it is first converted to this compound. In an alternative oxidative route, 2-AEP can be hydroxylated by a dioxygenase (PhnY*) and then cleaved by another dioxygenase (PhnZ) to yield glycine (B1666218) and phosphate, bypassing the direct hydrolysis or oxidation of a free this compound intermediate.[7]
Comparative Enzyme Kinetics
The efficiency of each enzymatic pathway can be compared by examining the kinetic parameters of the key enzymes involved. The following tables summarize the available kinetic data for this compound hydrolase (PhnX), this compound dehydrogenase (PhnY), and phosphonoacetate hydrolase (PhnA) from various microbial sources.
Table 1: Kinetic Parameters of this compound Hydrolase (PhnX)
| Organism | KM (µM) | kcat (s-1) | Vmax (µmol/min/mg) | Reference |
| Bacillus cereus | 28 | 18 | - | [8] |
| Salmonella typhimurium | 60 | 4.4 | - | [8] |
Table 2: Kinetic Parameters of this compound Dehydrogenase (PhnY)
| Organism | Substrate | KM (µM) | kcat (s-1) | Reference |
| Sinorhizobium meliloti 1021 | This compound | 3.2 ± 0.7 | 2.2 ± 0.1 | [3] |
Table 3: Kinetic Parameters of Phosphonoacetate Hydrolase (PhnA)
| Organism | KM (mM) | Vmax (µmol/min/mg) | Reference |
| Pseudomonas fluorescens | 1.25 | 1.25 | [9] |
| Curtobacterium sp. | 0.24 | - | [10] |
| Pseudomonas sp. | 0.08 | - | [10] |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the relationships between the different degradation pathways and a typical experimental workflow for enzyme characterization, the following diagrams are provided in DOT language.
Caption: Overview of the primary enzymatic degradation pathways for this compound.
Caption: A generalized experimental workflow for the characterization of phosphonate-degrading enzymes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key enzymes discussed in this guide.
Protocol 1: Spectrophotometric Assay for this compound Hydrolase (PhnX) Activity
This assay measures the release of inorganic phosphate from this compound.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.5
-
10 mM MgCl₂
-
10 mM this compound
-
Malachite Green-Ammonium Molybdate colorimetric reagent
-
Purified PhnX enzyme solution
Procedure:
-
Prepare a reaction mixture containing 800 µL of 100 mM Tris-HCl (pH 7.5) and 100 µL of 10 mM MgCl₂.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of purified PhnX enzyme solution.
-
Immediately start the reaction by adding 50 µL of 10 mM this compound.
-
At various time points (e.g., 0, 1, 2, 5, 10 minutes), withdraw 100 µL aliquots and quench the reaction by adding them to 800 µL of the Malachite Green-Ammonium Molybdate reagent.
-
Incubate for 20 minutes at room temperature to allow for color development.
-
Measure the absorbance at 620 nm.
-
Generate a standard curve using known concentrations of inorganic phosphate to quantify the amount of phosphate released.
-
Calculate the specific activity of the enzyme (µmol of phosphate released per minute per mg of protein).
Protocol 2: Spectrophotometric Assay for this compound Dehydrogenase (PhnY) Activity
This assay monitors the reduction of NAD(P)⁺ to NAD(P)H.[3]
Reagents:
-
100 mM Potassium phosphate buffer, pH 8.0
-
10 mM NAD⁺ (or NADP⁺)
-
10 mM this compound
-
Purified PhnY enzyme solution
Procedure:
-
In a quartz cuvette, prepare a 1 mL reaction mixture containing 850 µL of 100 mM potassium phosphate buffer (pH 8.0) and 100 µL of 10 mM NAD⁺.
-
Equilibrate the mixture to the assay temperature (e.g., 25°C) in a spectrophotometer.
-
Initiate the reaction by adding 50 µL of the purified PhnY enzyme solution.
-
Immediately start the reaction by adding 50 µL of 10 mM this compound.
-
Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH (or NADPH).
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
Determine kinetic parameters by varying the concentration of this compound while keeping NAD⁺ concentration saturating.
Protocol 3: Colorimetric Assay for Phosphonoacetate Hydrolase (PhnA) Activity
This assay is similar to the PhnX assay and measures the release of inorganic phosphate from phosphonoacetate.
Reagents:
-
100 mM Tris-HCl buffer, pH 7.8
-
10 mM ZnCl₂
-
10 mM Phosphonoacetate
-
Malachite Green-Ammonium Molybdate colorimetric reagent
-
Purified PhnA enzyme solution
Procedure:
-
Prepare a reaction mixture containing 800 µL of 100 mM Tris-HCl (pH 7.8) and 100 µL of 10 mM ZnCl₂.
-
Equilibrate the reaction mixture to the desired assay temperature (e.g., 37°C).
-
Initiate the reaction by adding 50 µL of purified PhnA enzyme solution.
-
Start the reaction by adding 50 µL of 10 mM phosphonoacetate.
-
Follow steps 5-9 from the this compound Hydrolase (PhnX) Activity assay protocol to quantify phosphate release and calculate specific activity.
Chemical Degradation of this compound
Beyond enzymatic catalysis, the chemical stability of this compound is an important consideration. The carbon-phosphorus bond is generally resistant to hydrolysis. However, studies on other phosphonates have shown that photodegradation can occur, and this process is influenced by factors such as pH and the presence of metal ions like iron.[11] While specific data on the non-enzymatic degradation of this compound under various temperature and pH conditions is limited, it is known to be a reactive aldehyde. It has been reported that 1-hydroxy-phosphonoacetaldehyde, a related compound, can undergo non-enzymatic breakdown to yield phosphate and glycolaldehyde.[7] Further research is needed to fully elucidate the chemical stability profile of this compound in various environmental and physiological conditions.
Conclusion
The degradation of this compound is a critical step in the microbial metabolism of phosphonates. This guide has provided a comparative overview of the three main degradation pathways, highlighting the key enzymes involved and their kinetic properties. The direct hydrolysis pathway mediated by PhnX offers a rapid, single-step conversion, while the PhnY-PhnA pathway provides an alternative route that yields acetate. The choice of pathway is likely dependent on the specific organism and the environmental conditions. The provided experimental protocols and diagrams serve as a resource for researchers in the field to further investigate these important biochemical transformations. The continued study of these pathways will undoubtedly reveal further insights into the diverse strategies employed by microorganisms for phosphorus acquisition and the potential for bioremediation of phosphonate-containing compounds.
References
- 1. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 3. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphonoacetate hydrolase - Wikipedia [en.wikipedia.org]
- 6. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protein.bio.msu.ru [protein.bio.msu.ru]
- 10. A comparison of three bacterial phosphonoacetate hydrolases from different environmental sources [agris.fao.org]
- 11. Photodegradation of phosphonates in water - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Substrate Specificity in Bacterial Phosphonoacetaldehyde Hydrolases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the substrate specificity of three bacterial Phosphonoacetaldehyde hydrolases (PhnX), enzymes crucial for the catabolism of phosphonates. Understanding the substrate preferences of these enzymes is vital for applications in bioremediation, industrial biocatalysis, and as potential targets for antimicrobial drug development. This document summarizes key kinetic data, details experimental methodologies for activity assessment, and visualizes the relevant metabolic context and experimental workflow.
Overview of this compound Hydrolase
This compound hydrolase (EC 3.11.1.1), also known as phosphonatase, catalyzes the cleavage of the stable carbon-phosphorus (C-P) bond in this compound, yielding acetaldehyde (B116499) and inorganic phosphate.[1] This reaction is a key step in the degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates.[2] The enzyme utilizes a Schiff base mechanism, forming an imine intermediate with the substrate to facilitate C-P bond cleavage.[3][4]
Comparative Substrate Specificity
The substrate specificity of this compound hydrolases from different bacterial species exhibits notable variations. This section compares the kinetic parameters of PhnX from Bacillus cereus, Salmonella typhimurium, and Pseudomonas aeruginosa against this compound and other substrate analogs.
Table 1: Comparison of Kinetic Parameters for Bacterial this compound Hydrolases
| Enzyme Source | Substrate/Inhibitor | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (µM) | Reference(s) |
| Bacillus cereus | This compound | 38 | 5.3 | 1.4 x 105 | - | [5] |
| Acetonylphosphonate | - | - | - | 230 ± 20 | [3] | |
| Malonic semialdehyde | - | - | - | 1600 | [6] | |
| Phosphonoacetate | - | - | - | 10000 | [6] | |
| Phosphonoethanol | - | - | - | 10000 | [6] | |
| Fluorophosphate | - | - | - | 20000 | [6] | |
| Tungstate | - | - | - | 50 | [7] | |
| Salmonella typhimurium | This compound | 30 | 3.3 | 1.1 x 105 | - | [4] |
| Pseudomonas aeruginosa | This compound | 40 | 18 | 4.5 x 105 | - | [2] |
Metabolic Pathway
This compound hydrolase is a key enzyme in the catabolism of 2-aminoethylphosphonate (2-AEP). The pathway is initiated by the transamination of 2-AEP to this compound, which is then hydrolyzed by PhnX.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Bacillus cereus this compound hydrolase. Evidence for a Schiff base mechanism and sequence analysis of an active-site peptide containing the catalytic lysine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unm.edu [unm.edu]
- 6. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The crystal structure of bacillus cereus this compound hydrolase: insight into catalysis of phosphorus bond cleavage and catalytic diversification within the HAD enzyme superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Phosphonate Degradation: The Phosphonoacetaldehyde Pathway vs. the C-P Lyase Pathway
For researchers, scientists, and drug development professionals, understanding the microbial metabolism of phosphonates is crucial for various applications, from bioremediation to the development of novel therapeutics. This guide provides an objective comparison of two key pathways for phosphonate (B1237965) degradation: the phosphonoacetaldehyde pathway and the C-P lyase pathway, supported by available experimental data and detailed methodologies.
Phosphonates, characterized by a stable carbon-phosphorus (C-P) bond, are found in a variety of natural and synthetic compounds. Microorganisms have evolved distinct enzymatic strategies to cleave this robust bond and utilize phosphonates as a phosphorus source, particularly under phosphate-limiting conditions. This guide focuses on two prominent pathways: the more substrate-specific this compound pathway and the broad-spectrum C-P lyase pathway.
Pathway Overview
The This compound pathway is a two-step enzymatic process primarily involved in the degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant biogenic phosphonates.[1][2] The pathway is initiated by a transaminase, followed by a hydrolase that cleaves the C-P bond.
In contrast, the C-P lyase pathway is a multi-enzyme complex capable of degrading a wide range of phosphonates, including those with unactivated C-P bonds.[3][4][5] This pathway is encoded by the phn operon, which includes genes for phosphonate transport and the catalytic core complex.[3] The C-P lyase system is particularly important for the degradation of diverse environmental phosphonates.
Comparative Performance and Characteristics
The selection of a phosphonate degradation pathway by microorganisms is influenced by factors such as substrate availability and the cellular energy budget. While direct comparative studies on the overall efficiency of the two pathways are limited, we can infer their performance based on the characteristics of their key enzymes and their prevalence in different environments.
| Feature | This compound Pathway | C-P Lyase Pathway |
| Key C-P Cleaving Enzyme | This compound hydrolase (PhnX) | C-P lyase complex (PhnGHIJKLM) |
| Substrate Specificity | Narrow, primarily this compound derived from 2-AEP.[2] | Broad, including alkyl-, amino-, and arylphosphonates.[3][4] |
| Genetic Organization | Often a two-gene system (phnW and phnX).[2] | A large operon (phnCDEFGHIJKLMNOP in E. coli).[3] |
| Energy Requirement | Does not directly require ATP for C-P bond cleavage. | ATP-dependent process.[3] |
| Prevalence | Widespread, particularly in marine environments where 2-AEP is abundant.[6] | Also widespread and considered a major pathway for phosphonate utilization.[6] |
| Catalytic Mechanism | Hydrolytic cleavage.[7] | Radical-based mechanism.[3] |
Quantitative Data on Key Enzymes
Quantitative kinetic data provides insight into the efficiency of the catalytic steps in each pathway. Below is a summary of available data for the key C-P bond cleaving enzymes.
Table 1: Kinetic Parameters of this compound Hydrolase (PhnX)
| Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Bacillus cereus | This compound | 230 ± 20 | - | - | [8] |
| Salmonella typhimurium | This compound | - | - | - | [7] |
Experimental Protocols
To facilitate further research and direct comparison of these pathways, detailed experimental protocols for key assays are provided below.
Protocol 1: this compound Hydrolase (PhnX) Activity Assay
This protocol describes a spectrophotometric assay to determine the activity of this compound hydrolase by measuring the release of inorganic phosphate (B84403).
Materials:
-
Purified this compound hydrolase (PhnX)
-
This compound (substrate)
-
HEPES buffer (50 mM, pH 7.5)
-
MgCl2 (5 mM)
-
Malachite green-molybdate reagent for phosphate detection
-
Citrate (B86180) solution (34%) to stop the reaction
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
Prepare a reaction mixture containing 50 mM HEPES buffer (pH 7.5) and 5 mM MgCl2.
-
Add a known concentration of this compound to the reaction mixture.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).
-
-
Enzyme Reaction:
-
Initiate the reaction by adding a specific amount of purified PhnX enzyme to the reaction mixture.
-
Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination and Phosphate Detection:
-
Stop the reaction by adding the citrate solution.
-
Add the malachite green-molybdate reagent to the reaction mixture. This reagent will form a colored complex with the released inorganic phosphate.
-
Incubate at room temperature for color development as per the reagent manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance of the solution at the appropriate wavelength for the malachite green-phosphate complex (typically around 620-660 nm).
-
-
Quantification:
-
Determine the concentration of released phosphate by comparing the absorbance to a standard curve prepared with known concentrations of inorganic phosphate.
-
Calculate the enzyme activity in units (e.g., µmol of phosphate released per minute per mg of enzyme).
-
Protocol 2: In Vitro Reconstitution and Activity Assay of the C-P Lyase Complex
This protocol outlines the general steps for the in vitro reconstitution and activity measurement of the C-P lyase complex, which is significantly more complex than the single-enzyme PhnX assay. This protocol is a composite based on methodologies described in the literature.[1][9]
Materials:
-
Purified components of the C-P lyase core complex (e.g., PhnG, PhnH, PhnI, PhnJ, PhnK, PhnL, PhnM)
-
Phosphonate substrate (e.g., methylphosphonate)
-
ATP and an ATP regeneration system (e.g., creatine (B1669601) kinase and phosphocreatine)
-
S-adenosylmethionine (SAM)
-
Dithiothreitol (DTT)
-
Buffer (e.g., HEPES or Tris-HCl, pH 7.5-8.0)
-
MgCl2
-
Method for detecting product formation (e.g., gas chromatography for alkane detection, or a phosphate release assay as described in Protocol 1)
Procedure:
-
Reconstitution of the C-P Lyase Complex:
-
Combine the purified Phn protein components in a reaction tube in an anaerobic environment if any components are oxygen-sensitive (e.g., those with iron-sulfur clusters like PhnJ).
-
The exact stoichiometry of the components may need to be empirically determined for optimal activity.
-
Incubate the mixture on ice for a defined period to allow the complex to assemble.
-
-
Activity Assay:
-
Prepare a reaction mixture in an appropriate buffer containing ATP, the ATP regeneration system, SAM, DTT, and MgCl2.
-
Add the desired phosphonate substrate to the reaction mixture.
-
Initiate the reaction by adding the reconstituted C-P lyase complex.
-
Incubate at the optimal temperature for the enzyme complex.
-
-
Product Detection and Quantification:
-
For volatile alkane products (e.g., methane (B114726) from methylphosphonate):
-
Use a sealed reaction vessel.
-
At various time points, take a sample of the headspace using a gas-tight syringe.
-
Analyze the gas sample by gas chromatography (GC) to quantify the amount of alkane produced.
-
-
For inorganic phosphate release:
-
Stop the reaction at different time points.
-
Measure the concentration of inorganic phosphate using a colorimetric assay as described in Protocol 1.
-
-
-
Data Analysis:
-
Calculate the rate of product formation over time to determine the activity of the reconstituted C-P lyase complex.
-
Protocol 3: Bacterial Phosphonate Uptake Assay
This protocol describes a method to measure the uptake of radiolabeled phosphonates by bacterial cells.[10]
Materials:
-
Bacterial culture grown under phosphate-limiting conditions to induce phosphonate transport systems.
-
Radiolabeled phosphonate (e.g., 14C- or 32P-labeled 2-AEP).
-
Phosphate-free minimal medium.
-
0.45 µm nitrocellulose filters.
-
Filtration apparatus.
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Preparation:
-
Grow bacteria in a low-phosphate medium to induce the expression of phosphonate transporters.
-
Harvest the cells by centrifugation and wash them three times with a phosphate-free minimal medium.
-
Resuspend the cells in the same phosphate-free medium to a specific optical density (e.g., OD600 of 0.5).
-
-
Uptake Assay:
-
Equilibrate the cell suspension to the desired temperature (e.g., 37°C).
-
Initiate the uptake by adding the radiolabeled phosphonate to the cell suspension.
-
At various time intervals (e.g., 15, 30, 60, 120 seconds), take aliquots of the cell suspension.
-
-
Filtration and Washing:
-
Immediately filter the aliquots through a 0.45 µm nitrocellulose filter to separate the cells from the medium.
-
Quickly wash the filters with an ice-cold phosphate-free medium to remove any non-internalized radiolabeled phosphonate.
-
-
Measurement of Radioactivity:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the amount of phosphonate taken up by the cells at each time point.
-
Plot the uptake over time to determine the initial rate of transport.
-
Visualizing the Pathways
To provide a clear visual representation of the this compound and C-P lyase pathways, the following diagrams have been generated using the DOT language.
Caption: The this compound Pathway for 2-AEP degradation.
Caption: The C-P Lyase Pathway for broad-spectrum phosphonate degradation.
Conclusion
The this compound and C-P lyase pathways represent two distinct and vital strategies for microbial phosphonate degradation. The this compound pathway is a more direct, hydrolytic route for the breakdown of the abundant natural phosphonate, 2-AEP. In contrast, the C-P lyase pathway is a more complex, ATP-dependent machinery with a broader substrate range, enabling organisms to utilize a wider variety of phosphonates. The choice between these pathways is likely dictated by the specific phosphonates available in the environment and the metabolic capabilities of the microorganism. The provided experimental protocols offer a foundation for researchers to further investigate the kinetics, efficiency, and regulation of these important metabolic pathways, ultimately contributing to advancements in biotechnology and environmental science.
References
- 1. Subunit Interactions within the Carbon-Phosphorus Lyase Complex from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural insights into the bacterial carbon-phosphorus lyase machinery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial carbon-phosphorus lyase: products, rates, and regulation of phosphonic and phosphinic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 7. Insights into the mechanism of catalysis by the P-C bond-cleaving enzyme this compound hydrolase derived from gene sequence analysis and mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the Bacillus cereus this compound hydrolase. Evidence for a Schiff base mechanism and sequence analysis of an active-site peptide containing the catalytic lysine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Phosphate Uptake Assay - Hancock Lab [cmdr.ubc.ca]
A Kinetic Showdown: Phosphonoacetaldehyde Versus Other Aldehyde Substrates
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of aldehyde substrates is paramount for enzyme characterization, inhibitor design, and pathway elucidation. This guide provides a comparative analysis of the kinetic parameters of phosphonoacetaldehyde with other common aldehyde substrates, supported by experimental data and detailed protocols.
This compound is a key intermediate in the metabolism of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates.[1] Its processing by enzymes such as this compound hydrolase and this compound dehydrogenase is crucial for the utilization of phosphonates as a phosphorus source by various organisms. This comparison guide delves into the kinetic profiles of these enzymes with this compound and contrasts them with the kinetics of various aldehyde dehydrogenases (ALDHs) acting on a range of other aldehyde substrates.
Comparative Kinetic Data of Aldehyde Substrates
The following table summarizes the kinetic parameters (Km and kcat) for this compound and a selection of other aldehyde substrates with their respective enzymes. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), or turnover number, represents the number of substrate molecules converted to product per enzyme active site per unit of time.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Source |
| This compound Dehydrogenase (PhnY) from S. meliloti | This compound | 3.2 ± 0.7 | 2.2 ± 0.1 | 6.88 x 10⁵ | [1] |
| This compound Hydrolase from B. cereus | This compound | ~160 | ~33 | 2.06 x 10⁵ | [2] |
| Human Aldehyde Dehydrogenase 1 (ALDH1) | Acetaldehyde | 150 | - | - | [3] |
| Human Aldehyde Dehydrogenase 1 (ALDH1) | Decanal | 0.0029 | - | - | [3] |
| Human Aldehyde Dehydrogenase 2 (ALDH2) | Acetaldehyde | 0.2 | - | - | [3] |
| Human Aldehyde Dehydrogenase 2 (ALDH2) | Decanal | 0.022 | - | - | [3] |
| Human Aldehyde Dehydrogenase 3 (ALDH3) | Benzaldehyde | 300 | - | - | [4] |
| Human Aldehyde Dehydrogenase 9A1 (ALDH9A1) | Acetaldehyde | 1300 ± 200 | 0.12 ± 0.01 | 9.23 x 10¹ | [5] |
| Human Aldehyde Dehydrogenase 9A1 (ALDH9A1) | Propionaldehyde | 210 ± 10 | 0.16 ± 0.01 | 7.62 x 10² | [5] |
| Human Aldehyde Dehydrogenase 9A1 (ALDH9A1) | Benzaldehyde | 320 ± 20 | 0.20 ± 0.01 | 6.25 x 10² | [5] |
Experimental Protocols
A generalized experimental protocol for determining the kinetic parameters of an aldehyde dehydrogenase (ALDH) is provided below. This can be adapted for specific enzymes and substrates.
Objective: To determine the Km and Vmax (and subsequently kcat) of an ALDH with a specific aldehyde substrate.
Principle: The enzymatic activity of most ALDHs is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.
Materials:
-
Purified ALDH enzyme of known concentration
-
Aldehyde substrate stock solution (e.g., in water, ethanol, or DMSO)
-
NAD⁺ stock solution (e.g., 50 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium pyrophosphate, pH 8.0-9.0, containing 1 mM EDTA)
-
UV-Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
-
Cuvettes or 96-well UV-transparent plates
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the aldehyde substrate in the assay buffer. The final concentrations in the assay should typically range from 0.1 to 10 times the expected Km.
-
Prepare a working solution of NAD⁺ in the assay buffer (e.g., a final concentration of 2.5 mM in the assay).
-
Dilute the purified ALDH enzyme in cold assay buffer to a suitable working concentration. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.
-
-
Assay Setup:
-
Set up the spectrophotometer to measure absorbance at 340 nm in kinetic mode at a constant temperature (e.g., 25°C or 37°C).
-
In a cuvette or well, combine the assay buffer, NAD⁺ working solution, and the aldehyde substrate dilution.
-
Allow the mixture to equilibrate to the desired temperature.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding the diluted ALDH enzyme to the mixture and mix quickly.
-
Immediately begin recording the absorbance at 340 nm at regular intervals (e.g., every 15-30 seconds) for a period of 3-5 minutes, ensuring the initial velocity is linear.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot for each substrate concentration. The rate of NADH formation can be calculated using the Beer-Lambert law (ε of NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial velocities (V₀) against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the concentration of the enzyme's active sites.
-
Metabolic Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway of 2-aminoethylphosphonate degradation and a typical experimental workflow for an ALDH activity assay.
2-AEP Degradation Pathway
ALDH Assay Workflow
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetics and specificity of human liver aldehyde dehydrogenases toward aliphatic, aromatic, and fused polycyclic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic evidence for human liver and stomach aldehyde dehydrogenase-3 representing an unique class of isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetic and structural analysis of human ALDH9A1 - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Active Sites of Phosphonate-Metabolizing Enzymes: A Comparative Guide to Phosphonoacetaldehyde Analogues
For Researchers, Scientists, and Drug Development Professionals
Phosphonoacetaldehyde and its analogues serve as valuable chemical tools for investigating the active sites of enzymes involved in phosphonate (B1237965) metabolism. Their structural similarity to natural substrates allows them to act as probes, inhibitors, or alternative substrates, providing critical insights into enzyme mechanism, substrate specificity, and active site architecture. This guide offers a comparative overview of the use of this compound analogues to probe the active sites of two key enzymes in phosphonate degradation pathways: this compound Dehydrogenase (PhnY) and this compound Hydrolase (Phosphonatase). We present experimental data, detailed protocols, and visual workflows to facilitate a deeper understanding of these powerful molecular probes.
Probing the Active Site of this compound Dehydrogenase (PhnY)
This compound dehydrogenase (PhnY) is a critical enzyme in the catabolism of phosphonates, catalyzing the NAD+-dependent oxidation of this compound (PnAA) to phosphonoacetate.[1] Understanding the substrate specificity of the PhnY active site is crucial for the design of potent and selective inhibitors.
Comparative Kinetic Data of PhnY with this compound and Analogues
The following table summarizes the steady-state kinetic parameters of wild-type PhnY from Sinorhizobium meliloti with its natural substrate, this compound, and other non-physiological substrates. This data provides a baseline for understanding how modifications to the substrate structure affect enzyme activity.
| Substrate/Analogue | Enzyme | kcat (s⁻¹) | KM (µM) | kcat/KM (M⁻¹s⁻¹) | Reference |
| This compound (PnAA) | Wild-Type PhnY | 2.2 ± 0.1 | 3.2 ± 0.7 | 6.9 x 10⁵ | [1] |
| 3-Oxopropyl phosphonate (3-OPP) | Wild-Type PhnY | 0.10 ± 0.01 | 1400 ± 200 | 71 | [1] |
| Glyceraldehyde-3-phosphate (G3P) | Wild-Type PhnY | 0.012 ± 0.001 | 110 ± 20 | 110 | [1] |
Probing the Active Site of this compound Hydrolase (Phosphonatase)
This compound hydrolase, commonly known as phosphonatase, catalyzes the cleavage of the carbon-phosphorus (C-P) bond in this compound to yield acetaldehyde (B116499) and inorganic phosphate.[2] The active site of this enzyme has been extensively studied using a variety of this compound analogues, which have served as competitive inhibitors and alternative substrates.
Comparative Inhibition and Substrate Activity Data for Phosphonatase
The following table presents the inhibition constants (Ki) for competitive inhibitors and the relative hydrolysis rates for alternative substrates of phosphonatase. This data highlights the structural features required for binding and catalysis in the phosphonatase active site.
| Analogue | Type | Ki (mM) | Relative Hydrolysis Rate (%) | Reference |
| This compound (P-Ald) | Substrate | - | 100 | [3] |
| Malonic semialdehyde | Competitive Inhibitor | 1.6 | Not a substrate | [3] |
| Phosphonoacetate | Competitive Inhibitor | 10 | Not a substrate | [3] |
| Phosphonoethanol | Competitive Inhibitor | 10 | Not a substrate | [3] |
| Fluorophosphate | Competitive Inhibitor | 20 | Not a substrate | [3] |
| Thiothis compound | Alternative Substrate | - | 5 | [3] |
| Acetonyl phosphonate | Alternative Substrate | - | 0.7 | [3] |
Experimental Protocols
Detailed methodologies are essential for the replication and extension of experimental findings. Below are protocols for key experiments cited in this guide.
Enzymatic Assay for this compound Dehydrogenase (PhnY)
This protocol is adapted from the kinetic characterization of S. meliloti PhnY.[1]
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl buffer (pH 8.0), 200 mM NaCl, 5 mM NAD+, and the desired concentration of the this compound analogue.
-
Enzyme Preparation: Purify the PhnY enzyme as previously described.[1]
-
Initiation of Reaction: Initiate the reaction by adding the PhnY enzyme to the reaction mixture.
-
Data Acquisition: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer.
-
Data Analysis: Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot. Determine the kinetic parameters (kcat and KM) by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.
Inhibition Assay for this compound Hydrolase (Phosphonatase)
This protocol is based on the kinetic studies of phosphonatase with substrate analogues.[3]
-
Reaction Mixture: Prepare a reaction mixture in a suitable buffer (e.g., 50 mM HEPES, pH 7.5) containing a known concentration of this compound as the substrate.
-
Inhibitor Preparation: Prepare stock solutions of the this compound analogues in the same buffer.
-
Assay Procedure:
-
To a series of reaction vessels, add the reaction mixture and varying concentrations of the inhibitor analogue.
-
Pre-incubate the mixture at a constant temperature (e.g., 25°C).
-
Initiate the reaction by adding a fixed amount of purified phosphonatase.
-
-
Quantification of Product: At timed intervals, stop the reaction (e.g., by adding a quenching agent) and measure the amount of acetaldehyde produced using a suitable method, such as a coupled enzyme assay with alcohol dehydrogenase and monitoring NADH formation at 340 nm.
-
Data Analysis:
-
Determine the initial reaction velocities at each inhibitor concentration.
-
For competitive inhibitors, determine the Ki value by global fitting of the data to the competitive inhibition model or by using a Dixon plot (1/velocity vs. inhibitor concentration).
-
Visualizing the Concepts: Diagrams and Workflows
Mechanism of Enzyme Probing with this compound Analogues
Caption: Interaction of PnAA analogues with an enzyme active site.
Experimental Workflow for Kinetic Analysis of Enzyme Inhibition
Caption: A typical workflow for determining enzyme inhibition kinetics.
Signaling Pathway: Phosphonate Degradation
Caption: Key enzymatic steps in phosphonate degradation.
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 3. Investigation of the substrate binding and catalytic groups of the P-C bond cleaving enzyme, this compound hydrolase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Inhibitors of the Phosphonoacetaldehyde Metabolic Pathway
For Researchers, Scientists, and Drug Development Professionals
The phosphonoacetaldehyde metabolic pathway is a critical route for the degradation of 2-aminoethylphosphonate (2-AEP), one of the most abundant naturally occurring phosphonates. This pathway is prevalent in various bacteria, making its enzymes potential targets for the development of novel antimicrobial agents. This guide provides a comparative overview of the enzymes within this pathway and discusses the current landscape of their inhibition.
The this compound Metabolic Pathway: An Overview
The catabolism of 2-AEP to readily usable metabolites involves a series of enzymatic reactions. The central intermediate, this compound, can be processed by two main routes. The first involves direct hydrolysis to acetaldehyde (B116499) and inorganic phosphate. The second involves oxidation to phosphonoacetate, which is then hydrolyzed.
Enzymes of the Pathway and Inhibitor Landscape
The development of specific inhibitors for the enzymes in this pathway is an active area of research. However, publicly available data on potent and selective inhibitors, particularly with quantitative metrics, remains limited.
2-Aminoethylphosphonate—Pyruvate (B1213749) Transaminase (PhnW)
-
Function: PhnW (EC 2.6.1.37) catalyzes the initial step of 2-AEP degradation, the reversible transamination of 2-AEP with pyruvate to produce this compound and L-alanine. This enzyme is a pyridoxal-phosphate-dependent protein.
-
Inhibitors: Currently, there is a lack of specific, well-characterized inhibitors for PhnW. Potential inhibitory strategies could involve the design of substrate analogs that bind to the active site but do not undergo the transamination reaction. Examples of such analogs could include molecules that mimic the structure of 2-AEP or pyruvate but possess modifications that prevent catalysis. 2-Aminoethylarsonate has been shown to be a substrate for this enzyme and could serve as a starting point for inhibitor design.
This compound Hydrolase (PhnX)
-
Function: PhnX (EC 3.11.1.1), also known as phosphonatase, is responsible for the cleavage of the carbon-phosphorus bond in this compound to yield acetaldehyde and inorganic phosphate. The catalytic mechanism involves the formation of a Schiff base intermediate with a lysine (B10760008) residue in the active site.
-
Inhibitors: Borohydride (B1222165) has been shown to inactivate this compound hydrolase in the presence of either this compound or acetaldehyde, which supports the Schiff base mechanism. While this demonstrates a method of irreversible inhibition, borohydride is not a specific inhibitor. The development of stable substrate analogs that can form the Schiff base but cannot be hydrolyzed could be a viable strategy for designing specific inhibitors.
This compound Dehydrogenase (PhnY)
-
Function: PhnY is an NAD+-dependent enzyme that oxidizes this compound to phosphonoacetate. This represents an alternative processing step for this compound.
-
Inhibitors: There is a notable absence of documented specific inhibitors for PhnY in the literature. As with other dehydrogenases, potential inhibitors could include analogs of the substrate (this compound) or the cofactor (NAD+).
Quantitative Comparison of Inhibitors
A comprehensive search of the current scientific literature did not yield specific inhibitors with corresponding quantitative data (e.g., IC50, Ki values) for the enzymes of the this compound metabolic pathway. This represents a significant knowledge gap and a promising opportunity for future research in antimicrobial drug discovery.
| Enzyme | Inhibitor | Type of Inhibition | IC50 | Ki | Reference |
| 2-Aminoethylphosphonate—pyruvate transaminase | Data not available | Data not available | Data not available | Data not available | |
| This compound hydrolase | Data not available | Data not available | Data not available | Data not available | |
| This compound dehydrogenase | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols
Detailed experimental protocols are essential for the screening and characterization of potential inhibitors. Below is a detailed protocol for assaying the activity of 2-aminoethylphosphonate—pyruvate transaminase, which can be adapted for inhibitor screening.
Activity Assay for 2-Aminoethylphosphonate—Pyruvate Transaminase (PhnW)
This protocol is based on a spectrophotometric coupled assay.
Principle: The formation of this compound is monitored by coupling its subsequent reactions to the oxidation of NADH, which can be measured as a decrease in absorbance at 340 nm. In the forward reaction (this compound formation), this compound is hydrolyzed by phosphonatase to acetaldehyde, which is then reduced by alcohol dehydrogenase with the concomitant oxidation of NADH. In the reverse reaction (2-AEP formation), the consumption of pyruvate is coupled to the oxidation of NADH by lactate (B86563) dehydrogenase.
Forward Reaction (this compound Formation):
-
Reaction Mixture: Prepare a 1 ml reaction mixture containing:
-
50 mM Potassium TRICINE buffer, pH 8.5
-
20 mM 2-aminoethylphosphonate (AEP)
-
5 mM pyruvate
-
0.5 mM β-NADH
-
100 μM Pyridoxal 5'-phosphate (PLP)
-
10 units of alcohol dehydrogenase
-
2 units of phosphonatase
-
5 mM MgCl₂
-
-
Initiation: Start the reaction by adding the 2-aminoethylphosphonate—pyruvate transaminase enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm at 25°C. The rate of NADH oxidation is proportional to the rate of this compound formation.
Reverse Reaction (2-AEP Formation):
-
Reaction Mixture: Prepare a 1 ml reaction mixture containing:
-
50 mM Potassium TRICINE buffer, pH 8.5
-
2.5 mM this compound
-
20 mM L-alanine
-
0.5 mM β-NADH
-
100 μM PLP
-
10 units of lactate dehydrogenase
-
5 mM MgCl₂
-
-
Initiation: Start the reaction by adding the 2-aminoethylphosphonate—pyruvate transaminase enzyme.
-
Measurement: Monitor the decrease in absorbance at 340 nm at 25°C. The rate of NADH oxidation is proportional to the rate of pyruvate formation, and thus to the rate of 2-AEP formation.
Inhibitor Screening Adaptation:
To screen for inhibitors, the assay can be performed in the presence of varying concentrations of the test compound. The activity of the enzyme with the inhibitor is compared to the activity of a control reaction without the inhibitor to determine the percent inhibition. IC50 values can then be calculated from a dose-response curve.
Conclusion and Future Directions
The enzymes of the this compound metabolic pathway present attractive targets for the development of new antimicrobial agents. However, the field currently lacks specific and potent inhibitors for these enzymes. This guide highlights the urgent need for further research in this area, including high-throughput screening of compound libraries and rational design of inhibitors based on the enzymes' structures and catalytic mechanisms. The experimental protocols provided can serve as a foundation for these future drug discovery efforts. The development of effective inhibitors for this pathway could provide a novel class of antibiotics to combat bacterial infections.
Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Phosphonoacetaldehyde-Protein Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the anticipated cross-reactivity and performance of antibodies targeting phosphonoacetaldehyde (PnAA)-protein conjugates. Due to the limited availability of direct experimental data on antibodies specific to PnAA-protein adducts, this comparison is based on established principles of immunology for small molecule (hapten) antigens and analogous data from studies on acetaldehyde-protein adducts.
Introduction to this compound-Protein Adducts
This compound is a metabolic intermediate in the degradation of phosphonates.[1][2][3][4] Its aldehyde group makes it chemically reactive towards nucleophilic groups in proteins, such as the epsilon-amino group of lysine (B10760008) residues, potentially forming stable adducts. These modified proteins can act as neoantigens, eliciting an immune response and the production of specific antibodies. Understanding the specificity and cross-reactivity of these antibodies is crucial for their use in research and diagnostics, particularly in studies related to phosphonate (B1237965) metabolism and associated cellular processes.
Antibody Production and Specificity: A Comparative Overview
The generation of antibodies against small molecules like PnAA requires conjugation to a larger carrier protein to elicit a robust immune response.[5][6] The choice between polyclonal and monoclonal antibodies depends on the desired application.
| Feature | Polyclonal Antibodies | Monoclonal Antibodies |
| Specificity | Recognize multiple epitopes on the PnAA-protein conjugate. | Recognize a single, specific epitope on the PnAA-protein conjugate. |
| Cross-Reactivity | Higher likelihood of cross-reactivity with structurally similar molecules due to recognition of multiple epitopes. | Lower likelihood of cross-reactivity, offering higher specificity to the target adduct. |
| Affinity | High overall avidity due to binding to multiple sites. | Uniform, high affinity for a single epitope. |
| Consistency | Batch-to-batch variability can be a concern. | High batch-to-batch consistency. |
| Production Time | Relatively short production timeline. | Longer production timeline involving hybridoma technology or phage display. |
| Cost | Generally lower cost of production. | Higher initial development cost. |
| Ideal Use Case | General detection and screening assays where high signal amplification is beneficial. | Highly specific quantitative assays, diagnostics, and therapeutic development where consistency and low cross-reactivity are critical. |
Anticipated Cross-Reactivity Profile
Based on studies of antibodies raised against acetaldehyde-protein adducts, the following cross-reactivity profile for anti-PnAA-protein conjugate antibodies can be anticipated:
| Potential Cross-Reactant | Rationale for Cross-Reactivity | Expected Level of Cross-Reactivity |
| Acetaldehyde-Protein Adducts | Structural similarity between the aldehyde-derived portion of the adducts. | High |
| Proteins Modified by other Short-Chain Aldehydes (e.g., malondialdehyde, formaldehyde) | Shared structural features of the aldehyde-protein linkage. | Moderate to Low |
| Unmodified Carrier Protein | Potential for an immune response against the carrier protein itself. | Low (can be minimized through purification) |
| Free this compound | The hapten alone is generally not well-recognized by antibodies raised against the conjugate. | Very Low |
Experimental Protocols
Preparation of this compound-Protein Conjugates (Immunogen)
This protocol describes the general steps for conjugating a hapten like this compound to a carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).
-
Activation of this compound (if necessary): Depending on the conjugation chemistry, the aldehyde group of PnAA may be directly reacted with amino groups on the protein via reductive amination.
-
Conjugation Reaction:
-
Dissolve the carrier protein (e.g., BSA) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add this compound to the protein solution at a specific molar ratio.
-
Add a reducing agent, such as sodium cyanoborohydride, to stabilize the Schiff base formed between the aldehyde and the protein's amino groups.
-
Allow the reaction to proceed for a set time at a controlled temperature.
-
-
Purification of the Conjugate:
-
Remove unreacted PnAA and by-products by dialysis or size-exclusion chromatography.
-
-
Characterization of the Conjugate:
-
Determine the hapten-to-carrier protein ratio using methods like MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
-
Antibody Production
-
Immunization:
-
Emulsify the PnAA-protein conjugate with an appropriate adjuvant (e.g., Freund's adjuvant).
-
Immunize animals (e.g., rabbits for polyclonal, mice for monoclonal) with the emulsion at multiple sites.
-
Administer booster injections at regular intervals to enhance the immune response.
-
-
Titer Determination:
-
Collect serum samples periodically and determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) with the PnAA-protein conjugate as the coating antigen.
-
-
Antibody Purification (for Polyclonal Antibodies):
-
Purify the polyclonal antibodies from the serum using affinity chromatography with the immunogen immobilized on the column.
-
-
Hybridoma Production (for Monoclonal Antibodies):
-
Fuse spleen cells from the immunized mice with myeloma cells to create hybridomas.
-
Screen the hybridoma supernatants for the production of the desired antibodies using ELISA.
-
Clone the selected hybridomas to ensure monoclonality and produce the monoclonal antibodies in larger quantities.
-
Cross-Reactivity Testing by Competitive ELISA
Competitive ELISA is a standard method to assess the specificity and cross-reactivity of antibodies.[7][8][9][10]
-
Plate Coating: Coat a 96-well microtiter plate with a suboptimal concentration of the PnAA-protein conjugate.
-
Blocking: Block the remaining protein-binding sites on the plate with a blocking buffer (e.g., 1% BSA in PBS).
-
Competition Reaction:
-
In separate tubes, pre-incubate a fixed concentration of the anti-PnAA antibody with serial dilutions of the PnAA-protein conjugate (as a reference), potential cross-reactants (e.g., acetaldehyde-protein adducts), or the unmodified carrier protein.
-
-
Incubation: Add the antibody-competitor mixtures to the coated wells and incubate.
-
Detection:
-
Wash the plate to remove unbound antibodies.
-
Add an enzyme-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the plate again and add a suitable substrate to develop a colorimetric signal.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Plot the absorbance versus the competitor concentration to generate inhibition curves.
-
Calculate the IC50 value (the concentration of competitor that causes 50% inhibition of the maximal signal).
-
Determine the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of PnAA-protein conjugate / IC50 of cross-reactant) x 100
-
Visualizations
Caption: Workflow for the production and characterization of antibodies against PnAA-protein conjugates.
Caption: Metabolic fate and protein adduction of this compound.
References
- 1. Structure and function of this compound dehydrogenase: the missing link in phosphonoacetate formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound hydrolase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The genes and enzymes of phosphonate metabolism by bacteria, and their distribution in the marine environment [frontiersin.org]
- 4. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aptamergroup.com [aptamergroup.com]
- 7. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bosterbio.com [bosterbio.com]
- 10. elisakits.co.uk [elisakits.co.uk]
Comparative Genomics of Phosphonoacetaldehyde Metabolism in Diverse Bacterial Species: A Guide for Researchers
A deep dive into the genetic and enzymatic diversity of phosphonoacetaldehyde metabolism across various bacterial phyla, providing researchers, scientists, and drug development professionals with a comprehensive comparative guide. This document outlines the key metabolic pathways, presents comparative enzymatic data, details experimental methodologies, and visualizes the underlying genetic organization and workflows.
This compound (PnAA) is a key intermediate in the microbial metabolism of phosphonates, a class of organophosphorus compounds characterized by a stable carbon-phosphorus (C-P) bond. The ability of bacteria to utilize phosphonates as a phosphorus source is crucial in phosphorus-limited environments, such as marine ecosystems. Understanding the comparative genomics of PnAA metabolism provides insights into the evolutionary adaptations of bacteria and presents potential targets for novel drug development.
Key Metabolic Pathways of this compound
Bacteria have evolved two primary pathways for the catabolism of this compound, which is typically derived from the transamination of 2-aminoethylphosphonate (2-AEP) by the enzyme 2-AEP-pyruvate transaminase (PhnW).
-
The Hydrolytic Pathway: The most widespread route involves the direct cleavage of the C-P bond in PnAA by This compound hydrolase (PhnX) . This reaction yields acetaldehyde (B116499) and inorganic phosphate (B84403) (Pi), which can be readily assimilated by the cell. The genes for this pathway, particularly phnW and phnX, are frequently found together in bacterial genomes, suggesting a coordinated functional unit.[1][2]
-
The Oxidative Pathway: An alternative pathway involves the oxidation of PnAA to phosphonoacetate (PnAA) by This compound dehydrogenase (PhnY) , an NAD+-dependent enzyme.[2] The resulting phosphonoacetate is then hydrolyzed by phosphonoacetate hydrolase (PhnA) to produce acetate (B1210297) and inorganic phosphate. The genes for this pathway, phnW, phnY, and phnA, are often organized in a single operon.
The distribution of these pathways varies across different bacterial species, reflecting their adaptation to diverse ecological niches and the availability of different phosphonate (B1237965) sources.
Comparative Enzyme Kinetics
The efficiency of PnAA metabolism is determined by the kinetic properties of the key enzymes involved. A comparison of these parameters across different bacterial species reveals evolutionary adaptations and potential differences in metabolic flux.
| Enzyme | Bacterial Species | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| This compound Dehydrogenase (PhnY) | Sinorhizobium meliloti | This compound | 3.2 ± 0.7 | 2.2 ± 0.1 | 6.88 x 105 | Agarwal et al., 2014 |
| This compound Hydrolase (PhnX) | Bacillus cereus | This compound | 230 ± 20 (Ki for competitive inhibitor) | - | - | Olsen et al., 1988[3] |
| This compound Hydrolase (PhnX) | Vibrio splendidus | (R)-1-hydroxy-2-aminoethylphosphonate (coupled assay) | 430 ± 60 | 5.3 ± 0.3 | 1.23 x 104 | Circello et al., 2021 |
Note: Direct comparative kinetic data for PhnX from multiple species is limited in publicly available literature. The Ki value for the Bacillus cereus enzyme with a competitive inhibitor is provided as an indication of substrate affinity.
Experimental Protocols
Cloning and Expression of this compound Metabolizing Enzymes
This protocol describes a general workflow for the cloning and expression of phnX or phnY genes in Escherichia coli.
a. Gene Amplification and Cloning:
-
Design PCR primers to amplify the full-length coding sequence of the target gene from the genomic DNA of the desired bacterial species. Incorporate restriction sites (e.g., NdeI and XhoI) into the primers for subsequent cloning.
-
Perform PCR using a high-fidelity DNA polymerase.
-
Digest the purified PCR product and the expression vector (e.g., pET28a) with the corresponding restriction enzymes.
-
Ligate the digested gene insert into the expression vector using T4 DNA ligase.
-
Transform the ligation mixture into competent E. coli DH5α cells and select for positive clones on LB agar (B569324) plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET28a).
-
Verify the sequence of the cloned gene by Sanger sequencing.
b. Protein Expression and Purification:
-
Transform the verified expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding a suitable inducer, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 0.1-1 mM.
-
Incubate the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein production.
-
Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins), followed by size-exclusion chromatography for further purification if necessary.
-
Assess the purity of the protein by SDS-PAGE.
Enzyme Activity Assays
a. This compound Hydrolase (PhnX) Activity Assay (Continuous Spectrophotometric)
This assay couples the production of acetaldehyde from PnAA to the reduction of NAD+ by alcohol dehydrogenase (ADH).
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
5 mM MgCl2
-
0.5 mM NAD+
-
10 units of alcohol dehydrogenase
-
Purified PhnX enzyme (concentration to be optimized)
-
-
Initiation: Start the reaction by adding the substrate, this compound, to a final concentration range suitable for kinetic analysis (e.g., 0.1 to 5 mM).
-
Measurement: Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADH, using a spectrophotometer.
-
Calculation: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).
b. This compound Dehydrogenase (PhnY) Activity Assay (Continuous Spectrophotometric)
This assay directly measures the production of NADH resulting from the oxidation of PnAA.
-
Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing:
-
50 mM Tris-HCl buffer (pH 8.0)
-
1 mM NAD+
-
Purified PhnY enzyme (concentration to be optimized)
-
-
Initiation: Start the reaction by adding the substrate, this compound, to a final concentration range suitable for kinetic analysis.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADH.
-
Calculation: Calculate the initial reaction velocity as described for the PhnX assay.
Visualizing the Genomic Context and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the common genetic organization of PnAA metabolic pathways and a typical experimental workflow for their comparative analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. The Genes and Enzymes of Phosphonate Metabolism by Bacteria, and Their Distribution in the Marine Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the Bacillus cereus this compound hydrolase. Evidence for a Schiff base mechanism and sequence analysis of an active-site peptide containing the catalytic lysine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Phosphonoacetaldehyde: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed procedures for the safe disposal of phosphonoacetaldehyde, a phosphonic acid derivative of acetaldehyde.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors.
Key Safety Precautions:
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Prevent Inhalation: Always handle the compound in a well-ventilated area, preferably a chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Do not use combustible materials like sawdust. The collected material should then be placed in a sealed container for disposal as hazardous waste.
Quantitative Data Summary
The following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 16051-76-6 |
| Molecular Formula | C2H5O4P |
| Molecular Weight | 124.03 g/mol |
| Boiling Point | 350°C at 760 mmHg |
| Flash Point | 165.5°C |
| Appearance | Assumed to be a liquid or solid at room temperature |
| Hazards | Potential eye, skin, and respiratory tract irritant |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must be carried out in accordance with all local, state, and federal regulations. The following is a general experimental protocol for its collection and disposal:
-
Waste Collection:
-
Designate a specific, properly labeled, and sealed waste container for this compound waste. The container should be made of a material compatible with the chemical.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity of the waste.
-
Include the date the waste was first added to the container.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.
-
Keep the storage area cool and dry, away from sources of ignition.
-
-
Final Disposal:
-
Once the waste container is full or has reached its designated accumulation time limit, arrange for its collection by your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Essential Safety and Logistical Information for Handling Phosphonoacetaldehyde
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the handling of Phosphonoacetaldehyde, including operational and disposal plans. The following procedural guidance is designed to answer specific operational questions and build trust by providing value beyond the product itself.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment:
| PPE Category | Item | Specifications |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times when handling the chemical to protect against splashes. |
| Face Shield | Recommended when there is a significant risk of splashing. | |
| Hand Protection | Aldehyde-Resistant Gloves | Chemically resistant gloves such as Butyl rubber or Nitrile are recommended.[2] Avoid latex gloves as they may not provide adequate protection. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect against minor spills and contamination. |
| Chemical-Resistant Apron | Recommended when handling larger quantities or when there is a higher risk of splashes. | |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure. |
| Air-Purifying Respirator | In the absence of a fume hood or in the event of a significant spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges should be used. |
Safe Handling and Operational Plan
A clear and concise operational plan is crucial for the safe handling of this compound in a laboratory setting.
Step-by-Step Handling Procedure:
-
Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within a chemical fume hood for the handling of this compound.
-
Pre-use Inspection: Visually inspect the container for any signs of damage or leaks before opening.
-
Dispensing:
-
Perform all transfers and manipulations of this compound within a certified chemical fume hood.
-
Use appropriate tools such as a calibrated pipette or a syringe to transfer the required amount of the chemical. Avoid pouring directly from the main container to minimize the risk of spills.
-
-
During Use:
-
Keep the container tightly closed when not in use to prevent the release of vapors.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
-
Post-use:
-
Clean any contaminated surfaces thoroughly after use.
-
Properly label and store any unused portion of the chemical according to the storage guidelines.
-
Dispose of any contaminated disposable materials as hazardous waste.
-
Wash hands thoroughly with soap and water after handling the chemical.
-
Spill Management and Decontamination
In the event of a spill, a prompt and appropriate response is critical to mitigate any potential hazards.
Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the laboratory and notify the appropriate safety personnel.
-
Assess the Spill: From a safe distance, assess the extent of the spill and the potential hazards.
-
Don Appropriate PPE: Before attempting to clean up the spill, don the recommended personal protective equipment, including respiratory protection if necessary.
-
Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.
-
Neutralize (for Aldehydes): Aldehyde spills can be neutralized with a sodium bisulfite solution.[2]
-
Clean Up:
-
Carefully scoop up the absorbed and neutralized material into a designated, labeled hazardous waste container.
-
Avoid creating dust.
-
-
Decontaminate the Area:
-
Decontaminate the spill area with a suitable cleaning agent. For organophosphorus compounds, a solution of sodium hypochlorite (B82951) (bleach) and sodium carbonate (washing soda) can be effective.[3]
-
Wipe the area clean with damp cloths.
-
-
Dispose of Waste: All contaminated materials, including absorbent materials, gloves, and cleaning cloths, must be disposed of as hazardous waste.
Logical Workflow for Spill Response:
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is essential to protect human health and the environment. All chemical waste must be handled in accordance with local, state, and federal regulations.
General Disposal Guidelines:
-
Waste Identification: this compound waste should be classified as hazardous chemical waste.
-
Containerization:
-
Collect all waste, including unused chemical, contaminated absorbent materials, and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it can be collected by a licensed hazardous waste disposal company.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management contractor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
